molecular formula C8H7FN2 B1334669 4-Fluoro-3-methyl-1H-indazole CAS No. 662146-05-6

4-Fluoro-3-methyl-1H-indazole

Cat. No.: B1334669
CAS No.: 662146-05-6
M. Wt: 150.15 g/mol
InChI Key: PTONAHDKOCUIPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-methyl-1H-indazole (CAS 662146-05-6) is a fluorinated indazole derivative that serves as a valuable chemical intermediate in organic synthesis and medicinal chemistry research. The indazole scaffold is a privileged structure in drug discovery, known for its ability to act as a bioisostere for indoles and promote strong donor and acceptor hydrogen bonding within the hydrophobic pockets of proteins . Researchers are particularly interested in novel indazole derivatives for the development of kinase inhibitors . Fluorinated indazoles have been identified as key motifs in the exploration of selective inhibitors for enzymes like nitric oxide synthase (NOS), which plays a pivotal role in the physiology and pathophysiology of the cardiovascular, central nervous, and immune systems . Furthermore, the 3-methyl-1H-indazole core is a recognized pharmacophore in the design of novel selective Bromodomain-containing protein 4 (BRD4) inhibitors, which are a promising target for anticancer drug discovery . This compound provides researchers with a versatile building block for further functionalization and exploration in these and other therapeutic areas. This product is intended for research applications only and is not intended for human or animal use.

Properties

IUPAC Name

4-fluoro-3-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-5-8-6(9)3-2-4-7(8)11-10-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTONAHDKOCUIPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384437
Record name 4-Fluoro-3-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

662146-05-6
Record name 4-Fluoro-3-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to a Proposed Synthesis Pathway for 4-Fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for 4-fluoro-3-methyl-1H-indazole, a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct synthetic procedures for this specific molecule in the current literature, this guide leverages established methodologies for the synthesis of structurally analogous indazole derivatives. The proposed pathway commences with the commercially available starting material, 3-fluoro-2-methylaniline, and proceeds through a key diazotization and intramolecular cyclization step. This document provides a detailed experimental protocol for this proposed synthesis, a summary of expected quantitative data, and a visual representation of the synthetic workflow.

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached from 3-fluoro-2-methylaniline. This starting material possesses the requisite fluorine and methyl groups in the correct positions relative to the amine, which will ultimately form the indazole ring system. The proposed pathway is centered around an intramolecular cyclization reaction initiated by the diazotization of the aniline. This method is analogous to the synthesis of similar substituted indazoles, such as 5-bromo-4-fluoro-1H-indazole[1].

The overall transformation is a one-pot reaction that proceeds in two main stages:

  • Diazotization: The primary aromatic amine of 3-fluoro-2-methylaniline is converted into a diazonium salt using a suitable diazotizing agent, such as isoamyl nitrite, in an acidic medium like acetic acid.

  • Intramolecular Cyclization: The in situ generated diazonium salt undergoes an intramolecular electrophilic aromatic substitution, where the diazonium group is attacked by the benzene ring, leading to the formation of the pyrazole ring of the indazole system.

This approach is advantageous due to its operational simplicity and the use of readily available reagents.

Experimental Protocol

The following is a detailed, proposed experimental protocol for the synthesis of this compound based on the established procedures for analogous compounds[1].

Reaction: Synthesis of this compound

Reagents:

  • 3-Fluoro-2-methylaniline

  • Toluene

  • Acetic Acid

  • Isoamyl Nitrite

  • Methanol (for purification)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 3-fluoro-2-methylaniline (1.0 eq.) in toluene.

  • Heat the solution to 90-98°C.

  • Add acetic acid (a suitable amount to act as a catalyst and solvent) to the reaction mixture.

  • Slowly add isoamyl nitrite (1.2-1.5 eq.) dropwise to the heated solution over a period of 30-60 minutes, maintaining the reaction temperature between 80-130°C.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for 3-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

  • The crude product can be purified by recrystallization from methanol or by column chromatography on silica gel.

Quantitative Data

As this is a proposed synthesis, specific quantitative data for this compound is not available in the literature. However, based on the reported yields for the synthesis of the structurally similar 5-bromo-4-fluoro-1H-indazole, the following are expected estimates[1].

ParameterExpected ValueSource
Yield 35-45%[1]
Purity >95% (after purification)Inferred
Molecular Formula C₈H₇FN₂-
Molecular Weight 150.15 g/mol -

Mandatory Visualizations

Logical Workflow for the Synthesis of this compound

Synthesis_Workflow Synthesis of this compound Workflow cluster_start Starting Material cluster_reaction One-Pot Reaction cluster_workup Workup and Purification cluster_product Final Product Starting_Material 3-Fluoro-2-methylaniline Diazotization Diazotization with Isoamyl Nitrite and Acetic Acid in Toluene Starting_Material->Diazotization Step 1 Cyclization Intramolecular Cyclization Diazotization->Cyclization In situ Workup Solvent Removal Cyclization->Workup Step 2 Purification Recrystallization or Column Chromatography Workup->Purification Step 3 Final_Product This compound Purification->Final_Product

Caption: Proposed one-pot synthesis workflow for this compound.

Conclusion

This technical guide presents a viable and scientifically-grounded proposed synthesis pathway for this compound. By adapting established methods for the synthesis of analogous substituted indazoles, a clear and detailed experimental protocol has been outlined. This guide serves as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the preparation of this and other novel indazole derivatives for further investigation. It is important to note that, as a proposed pathway, optimization of reaction conditions may be necessary to achieve optimal yields and purity.

References

Physicochemical Properties of 4-Fluoro-3-methyl-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Fluoro-3-methyl-1H-indazole

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities. The introduction of a fluorine atom and a methyl group to the indazole core, as in this compound, can significantly influence its physicochemical properties. These properties, including lipophilicity, solubility, and acidity/basicity, are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile, affecting its absorption, distribution, metabolism, excretion (ADME), and ultimately its efficacy and safety as a potential therapeutic agent.

Physicochemical Data of Related Compounds

To provide a frame of reference, the following table summarizes the available physicochemical data for the related compounds 4-Fluoro-1H-indazole and 4-Fluoro-1-methyl-1H-indazole. It is crucial to note that the substitution pattern, particularly the presence and position of the methyl group, will alter these values for this compound.

Property4-Fluoro-1H-indazole4-Fluoro-1-methyl-1H-indazole
Molecular Formula C₇H₅FN₂C₈H₇FN₂
Molecular Weight 136.13 g/mol 150.15 g/mol [1][2]
Melting Point 130.0 to 134.0 °CNot available
Boiling Point 274.9 ± 13.0 °C (Predicted)[3]Not available
pKa 13.21 ± 0.40 (Predicted)[3]Not available
logP 1.71.7[1]
Water Solubility Slightly soluble in DMSO and Methanol[3]Not available

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is fundamental in drug discovery and development. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[4]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)[5]

  • Thermometer[6]

  • Mortar and pestle[4]

Procedure:

  • Ensure the compound is finely powdered by grinding it with a mortar and pestle.[6]

  • Pack a small amount of the powdered compound into the open end of a capillary tube to a height of 1-2 mm.[5][6]

  • Place the capillary tube in the heating block of the melting point apparatus.[6]

  • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has turned into a clear liquid (T2).[7]

  • The melting point is reported as the range T1-T2.[5] For a pure compound, this range is typically narrow (0.5-1.0°C).

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a highly precise method for its determination.[8]

Apparatus:

  • Potentiometer with a pH electrode[9]

  • Burette

  • Magnetic stirrer and stir bar[9]

  • Beaker or titration vessel

Reagents:

  • Standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.[9][10]

  • High-purity water

  • Potassium chloride (KCl) solution (e.g., 0.15 M) to maintain constant ionic strength.[9][10]

Procedure:

  • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[9][10]

  • Accurately weigh and dissolve a sample of the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (e.g., 1 mM).[9][10]

  • Add the KCl solution to maintain a constant ionic strength.[9]

  • If determining the pKa of a base, titrate with the standardized HCl solution. If determining the pKa of an acid, titrate with the standardized NaOH solution.

  • Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.[9]

  • Record the pH value after each addition of titrant.

  • Continue the titration until the pH change becomes minimal after the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[11]

logP Determination by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its determination.[12]

Apparatus:

  • Separatory funnels or centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Centrifuge (if necessary)

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Reagents:

  • 1-Octanol (pre-saturated with water)

  • Water or buffer solution (pre-saturated with 1-octanol)[13]

Procedure:

  • Prepare a stock solution of the compound in either water-saturated octanol or octanol-saturated water.

  • Add equal volumes of the water-saturated octanol and octanol-saturated water to a separatory funnel.

  • Add a known amount of the compound to the funnel.

  • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.[14]

  • Allow the two phases to separate completely. Centrifugation can be used to break up any emulsions.[14]

  • Carefully separate the octanol and aqueous layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The logP is the logarithm (base 10) of the partition coefficient.

Aqueous Solubility Determination

Aqueous solubility is a critical property that affects a drug's absorption and bioavailability.

Apparatus:

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Filtration or centrifugation equipment

  • Analytical instrument for concentration measurement (e.g., HPLC-UV)

Reagents:

  • High-purity water or buffer solutions at various pH values (e.g., 1.2, 4.5, 6.8).[15]

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of the aqueous medium (water or buffer).[16]

  • Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[16]

  • After equilibration, separate the undissolved solid from the solution by filtration or centrifugation.[15]

  • Carefully collect the supernatant.

  • Determine the concentration of the dissolved compound in the supernatant using a validated analytical method. This concentration represents the equilibrium solubility.

  • It is recommended to perform this determination at different pH values to understand the pH-solubility profile of the compound.[15]

Visualizations

Experimental Workflow for Physicochemical Profiling

The following diagram illustrates a general workflow for the experimental determination of key physicochemical properties of a novel compound.

G General Workflow for Physicochemical Property Determination cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Data Analysis & Reporting A Compound Synthesis & Purification B Melting Point (Capillary Method) A->B Pure Compound C pKa (Potentiometric Titration) A->C Pure Compound D logP (Shake-Flask Method) A->D Pure Compound E Aqueous Solubility (Equilibrium Method) A->E Pure Compound F Data Analysis B->F Experimental Data C->F Experimental Data D->F Experimental Data E->F Experimental Data G Technical Report F->G Analyzed Results

Caption: General workflow for determining key physicochemical properties.

References

4-Fluoro-3-methyl-1H-indazole CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-3-methyl-1H-indazole, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages information from closely related analogues to provide predicted properties and a potential synthetic route.

Compound Identification and Structure

While a specific CAS number for this compound is not readily found in major chemical databases, its structure can be definitively established.

Structure:

synthesis_workflow start 2',4'-Difluoroacetophenone conditions Reflux 24h start->conditions + reagent Hydrazine Hydrate Ethanol reagent->conditions product This compound conditions->product applications parent This compound app1 Medicinal Chemistry parent->app1 app2 Materials Science parent->app2 sub_app1a Kinase Inhibitors (Oncology) app1->sub_app1a sub_app1b CNS-Active Agents app1->sub_app1b sub_app1c Anti-inflammatory app1->sub_app1c sub_app2a Organic Electronics (OLEDs, OPVs) app2->sub_app2a

Introduction to Fluorinated Indazoles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of Fluorinated Indazoles

Abstract

The introduction of fluorine atoms into heterocyclic scaffolds is a well-established strategy in medicinal chemistry for modulating the physicochemical and pharmacokinetic properties of drug candidates. The indazole core, a bicyclic aromatic heterocycle, is a privileged scaffold that interacts with a wide range of biological targets. This technical guide provides a comprehensive overview of the biological activities of fluorinated indazoles, with a particular focus on their roles as inhibitors of protein kinases and other enzymes. We present key quantitative data, detailed experimental protocols for their synthesis and evaluation, and visual representations of relevant signaling pathways and experimental workflows to serve as a valuable resource for researchers, scientists, and drug development professionals.

The indazole ring system is a versatile scaffold frequently utilized in the design of bioactive molecules due to its ability to form crucial hydrogen bonds and engage in various protein-ligand interactions. The strategic incorporation of fluorine can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity for its target protein. Fluorine's high electronegativity can alter the acidity of nearby protons and influence conformational preferences, thereby fine-tuning the molecule's biological profile. Consequently, fluorinated indazoles have emerged as a prominent class of compounds in drug discovery, leading to the development of potent and selective inhibitors for various therapeutic targets.

Key Biological Targets and Mechanisms of Action

Fluorinated indazoles have demonstrated significant activity against several important classes of enzymes, most notably protein kinases and fatty acid amide hydrolase (FAAH).

Protein Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic intervention. Fluorinated indazoles have been successfully developed as potent ATP-competitive kinase inhibitors. For example, Linifanib (ABT-869), a potent inhibitor of vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF) receptors, features a fluorinated indazole core. The indazole scaffold often acts as a hinge-binder, forming key hydrogen bonds with the backbone of the kinase hinge region, while the fluorine substituents can enhance binding affinity and selectivity.

Other Notable Targets

Beyond kinases, fluorinated indazoles have shown inhibitory activity against other enzymes. For instance, they have been investigated as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoid signaling lipids. Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce analgesic and anti-inflammatory effects. Additionally, fluorinated indazoles have been explored as inhibitors of enzymes like soluble epoxide hydrolase (sEH), which is involved in the metabolism of anti-inflammatory and vasodilatory fatty acids.

Quantitative Biological Activity Data

The following tables summarize the in vitro inhibitory activities of representative fluorinated indazole compounds against their respective targets.

Table 1: Kinase Inhibitory Activity of Representative Fluorinated Indazoles

CompoundTarget KinaseIC₅₀ (nM)Reference
Linifanib (ABT-869)KDR (VEGFR2)4
Linifanib (ABT-869)FLT1 (VEGFR1)3
Linifanib (ABT-869)FLT4 (VEGFR3)25
NMS-P715MPS1192
Compound 7fALK1.8

Table 2: sEH Inhibitory Activity of a Fluorinated Indazole Derivative

CompoundTarget EnzymeIC₅₀ (nM)Reference
1-(1-acetylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)ureaSoluble Epoxide Hydrolase (sEH)0.73

Experimental Protocols

This section provides generalized methodologies for the synthesis and biological evaluation of fluorinated indazoles, based on common practices in the field.

General Synthesis of a 1,3-Disubstituted 5-Fluoroindazole Scaffold

A common route to synthesize substituted fluorinated indazoles involves the reaction of a fluorinated phenylhydrazine with an appropriate aldehyde or ketone to form a hydrazone, followed by an oxidative cyclization.

Step 1: Hydrazone Formation

  • Dissolve 4-fluorophenylhydrazine (1.0 eq) in ethanol.

  • Add the desired aromatic aldehyde (e.g., 4-(trifluoromethoxy)benzaldehyde) (1.0 eq) and a catalytic amount of acetic acid.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, the product hydrazone often precipitates and can be collected by filtration.

Step 2: Oxidative Cyclization

  • Suspend the hydrazone intermediate in a suitable solvent such as dichloromethane (DCM).

  • Add an oxidizing agent, for example, lead tetraacetate or manganese dioxide, portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Filter the reaction mixture through celite to remove inorganic solids.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired fluorinated indazole.

In Vitro Kinase Inhibition Assay (Example: VEGFR2)

This protocol describes a typical luminescence-based assay to determine the IC₅₀ value of a test compound.

  • Reagents and Materials : Recombinant human VEGFR2 kinase, poly(Glu, Tyr) 4:1 substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega), and test compound (fluorinated indazole).

  • Procedure :

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 96-well plate, add the kinase, the substrate, and the test compound in a kinase buffer.

    • Initiate the kinase reaction by adding a solution of ATP. Incubate at room temperature for 1 hour.

    • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ reagent and incubating for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescence signal via a luciferase/luciferin reaction. Incubate for 30 minutes.

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Signaling Pathways and Workflows

Visual diagrams are provided below to illustrate a key signaling pathway and a standard experimental workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition RTK VEGFR2 p1 RTK->p1 PLCg PLCγ p2 PLCg->p2 PKC PKC RAF RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p3 ERK->p3 Transcription Gene Transcription (Angiogenesis, Proliferation) p1->PLCg p1->RAF p2->PKC p3->Transcription p4 p5 Inhibitor Fluorinated Indazole (e.g., Linifanib) Inhibitor->RTK

Caption: Inhibition of the VEGFR2 signaling pathway by a fluorinated indazole.

G A Compound Synthesis (Fluorinated Indazole) B Structural Characterization (NMR, MS) A->B C Primary Screening (In Vitro Enzyme Assay) B->C D Determine IC₅₀ (Dose-Response Curve) C->D G Hit Compound D->G Potent Hit? E Cell-Based Assays (e.g., Proliferation, Apoptosis) F Lead Optimization E->F G->E

Caption: Experimental workflow for discovery and evaluation of bioactive fluorinated indazoles.

Conclusion and Future Directions

Fluorinated indazoles represent a highly successful and versatile class of compounds in modern drug discovery. Their unique properties, imparted by the strategic placement of fluorine atoms on a privileged heterocyclic core, have led to the development of potent and selective inhibitors for a range of therapeutic targets, particularly protein kinases. The continued exploration of novel substitution patterns on the indazole scaffold, coupled with advanced computational and screening techniques, is expected to uncover new therapeutic agents with improved efficacy and safety profiles. Future work will likely focus on developing inhibitors with novel binding modes, targeting allosteric sites, and exploring new therapeutic areas beyond oncology and inflammation.

The Ascendant Trajectory of 4-Fluoro-3-methyl-1H-indazole Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1H-indazole scaffold has cemented its status as a "privileged" structure in medicinal chemistry, underpinning a multitude of pharmacologically active agents. Among the diverse array of substituted indazoles, the 4-fluoro-3-methyl-1H-indazole core has emerged as a particularly compelling motif. The strategic incorporation of a fluorine atom at the 4-position and a methyl group at the 3-position imparts a unique combination of physicochemical properties, influencing metabolic stability, binding affinity, and overall biological activity. This technical whitepaper provides an in-depth exploration of this compound derivatives and their analogs, consolidating available data on their synthesis, biological activities, and the signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics targeting a range of diseases, most notably cancer.

The this compound Core: Synthetic Strategies

The synthesis of the this compound core, while not extensively detailed in publicly available literature for this specific substitution pattern, can be achieved through established methodologies for substituted indazoles. A representative synthetic approach can be extrapolated from procedures for analogous compounds, such as the synthesis of 5-bromo-4-fluoro-1H-indazole from 3-fluoro-2-methylaniline. The following proposed reaction scheme outlines a viable pathway.

Proposed Synthetic Workflow:

G A 2-Fluoro-6-methylaniline B Diazotization A->B NaNO2, HCl C Intramolecular Cyclization B->C Reduction (e.g., SnCl2) D This compound C->D E Functionalization (e.g., N-alkylation, Suzuki coupling) D->E F Derivative Library E->F

Caption: Proposed synthetic workflow for this compound and its derivatives.

Representative Experimental Protocol: Synthesis of this compound

The following protocol is a representative example adapted from established methods for the synthesis of substituted indazoles. Researchers should optimize conditions based on their specific starting materials and desired final products.

Materials:

  • 2-Fluoro-6-methylaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Tin(II) chloride (SnCl₂)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Diazotization: 2-Fluoro-6-methylaniline (1.0 eq) is dissolved in a mixture of concentrated HCl and water at 0°C. A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5°C. The reaction mixture is stirred for 30 minutes at this temperature to form the diazonium salt.

  • Reduction and Cyclization: A solution of tin(II) chloride (3.0 eq) in concentrated HCl is added to the diazonium salt solution at 0°C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.

  • Work-up and Purification: The reaction mixture is basified with a saturated solution of sodium bicarbonate until a pH of 8-9 is reached. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford this compound.

Biological Activities and Structure-Activity Relationships

Derivatives of the indazole core are renowned for their potent inhibitory activity against a range of protein kinases implicated in cancer and other diseases. The introduction of a 4-fluoro and a 3-methyl group can significantly influence the potency and selectivity of these compounds. While specific data for this compound derivatives is limited, analysis of closely related analogs provides valuable structure-activity relationship (SAR) insights.

Kinase Inhibition

Indazole-based compounds have been extensively investigated as inhibitors of key kinases in oncogenic signaling pathways, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and the fusion protein BCR-ABL. The 3-aminoindazole moiety, in particular, has been identified as an effective hinge-binding fragment for tyrosine kinases.

Table 1: Inhibitory Activity of Selected Indazole Analogs against Key Kinases

Compound/AnalogTarget Kinase(s)IC₅₀ (nM)Reference(s)
3-Aminoindazole-based diaryl urea derivativeVEGFR, PDGFRPotent inhibition[1]
3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72)BCR-ABL (WT)< 0.5[2][3]
AKE-72BCR-ABL (T315I)9[2][3]
6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamideFGFR130.2 ± 1.9
3-Amino-1H-indazol-6-yl-benzamide derivative (Compound 4)FLT35 (EC₅₀)
Compound 4PDGFRα (T674M)17 (EC₅₀)
Compound 4c-Kit (T670I)198 (EC₅₀)

Note: Data for closely related analogs are presented to illustrate the potential of the this compound scaffold.

Anticancer Activity

The kinase inhibitory properties of indazole derivatives translate into potent anti-proliferative activity against various cancer cell lines. The substitution pattern on the indazole ring and its appended functionalities plays a crucial role in determining the cytotoxic efficacy.

Table 2: Anti-proliferative Activity of Selected Indazole Analogs

Compound/AnalogCell LineIC₅₀ (µM)Reference(s)
1H-indazole-3-amine derivative (Compound 6o)K5625.15[4]
Indazole derivative (Compound 2f)4T10.23–1.15[5]
3-Aminoindazole-based diaryl urea derivative (17p)DLD-1-[1]
3-Aminoindazole-based diaryl urea derivative (17p)MX-1-[1]

Note: Data for closely related analogs are presented to illustrate the potential of the this compound scaffold.

Modulation of Key Signaling Pathways

The therapeutic effects of this compound analogs are primarily attributed to their ability to modulate critical signaling pathways that drive cell proliferation, survival, and angiogenesis. Understanding these pathways is paramount for rational drug design and for elucidating mechanisms of action.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a cornerstone of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Indazole-based inhibitors can block the ATP-binding site of VEGFR, thereby inhibiting its kinase activity and downstream signaling.

G cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates RAS RAS VEGFR->RAS Activates Indazole This compound Derivative Indazole->VEGFR Inhibits Angiogenesis Angiogenesis PLCg->Angiogenesis AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation AKT->Proliferation AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Angiogenesis

Caption: Inhibition of the VEGFR signaling pathway by a this compound derivative.

PDGFR Signaling Pathway

The Platelet-Derived Growth Factor Receptor (PDGFR) pathway plays a crucial role in cell growth, proliferation, and migration. Dysregulation of PDGFR signaling is implicated in various cancers. Indazole analogs can effectively inhibit PDGFR kinase activity.[3][6][7]

G cluster_downstream Downstream Signaling PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds Grb2 Grb2/Sos1 PDGFR->Grb2 Activates PI3K PI3K PDGFR->PI3K Activates PLCc PLCγ PDGFR->PLCc Activates Indazole This compound Derivative Indazole->PDGFR Inhibits RAS RAS Grb2->RAS AKT AKT PI3K->AKT PKC PKC PLCc->PKC RAF RAF RAS->RAF Proliferation Cell Growth & Proliferation AKT->Proliferation Migration Cell Migration AKT->Migration PKC->Proliferation PKC->Migration MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration

Caption: Inhibition of the PDGFR signaling pathway by a this compound derivative.

BCR-ABL Signaling Pathway

The BCR-ABL fusion protein, a constitutively active tyrosine kinase, is the hallmark of chronic myeloid leukemia (CML). Indazole-based inhibitors have shown remarkable efficacy in targeting both the wild-type and mutant forms of BCR-ABL, offering a promising therapeutic strategy for CML.[8][9][10][11][12]

G cluster_downstream Downstream Signaling BCR_ABL BCR-ABL Grb2 Grb2/Sos/Gab2 BCR_ABL->Grb2 Activates PI3K PI3K BCR_ABL->PI3K Activates STAT5 STAT5 BCR_ABL->STAT5 Activates Indazole This compound Derivative Indazole->BCR_ABL Inhibits RAS RAS Grb2->RAS AKT AKT PI3K->AKT Proliferation Uncontrolled Cell Proliferation STAT5->Proliferation Apoptosis Inhibition of Apoptosis STAT5->Apoptosis RAF RAF RAS->RAF AKT->Proliferation AKT->Apoptosis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the BCR-ABL signaling pathway by a this compound derivative.

Future Perspectives and Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The data collated in this whitepaper, drawn from studies on closely related analogs, strongly suggest that derivatives of this core are likely to exhibit potent biological activities, particularly as kinase inhibitors for the treatment of cancer. The strategic placement of the fluoro and methyl groups can be leveraged to fine-tune the pharmacological properties of these molecules, leading to the development of next-generation drugs with improved efficacy and safety profiles.

Further research is warranted to synthesize and evaluate a focused library of this compound derivatives to fully elucidate their therapeutic potential. Detailed SAR studies, co-crystallization with target proteins, and comprehensive preclinical evaluation will be instrumental in advancing these promising compounds toward clinical development. This technical guide serves as a foundational resource to catalyze and inform these future research endeavors.

References

Spectroscopic Data of 4-Fluoro-3-methyl-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Fluoro-3-methyl-1H-indazole. Due to the limited availability of direct experimental data for this specific isomer, this document presents a detailed analysis of closely related compounds to offer valuable insights into its expected spectroscopic properties. This guide includes tabulated data for analogous compounds, detailed experimental protocols for key spectroscopic techniques, and a logical workflow for the spectroscopic analysis of novel chemical entities. This information is intended to support researchers and scientists in the fields of medicinal chemistry and drug development in the characterization of similar fluorinated indazole derivatives.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of fluorine atoms and methyl groups to the indazole scaffold can profoundly influence their physicochemical properties, metabolic stability, and target-binding affinity. Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of these molecules during the drug discovery and development process. This guide focuses on the spectroscopic profile of this compound, a molecule of interest for synthetic and medicinal chemists.

Predicted Spectroscopic Data of this compound

Based on the analysis of related fluorinated and methylated indazole derivatives, the following tables summarize the expected spectroscopic data for this compound. It is crucial to note that these are predicted values and require experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. Data from related compounds such as 4,6-difluoro-3-methyl-1H-indazole and various other substituted indazoles were used as a basis for these predictions.[1]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
NH10.0 - 12.0br s-
H57.2 - 7.4tJ = 8.0 - 9.0
H66.8 - 7.0ddJ = 8.0 - 9.0, 4.0 - 5.0
H77.5 - 7.7dJ = 8.0 - 9.0
CH₃2.4 - 2.6s-

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon Predicted Chemical Shift (ppm)
C3140 - 142
C3a120 - 122
C4155 - 158 (d, ¹JCF ≈ 240-250 Hz)
C5115 - 117 (d, ²JCF ≈ 20-25 Hz)
C6125 - 127 (d, ³JCF ≈ 5-10 Hz)
C7110 - 112
C7a140 - 142
CH₃10 - 12
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₈H₇FN₂), the expected molecular ion peak and potential fragmentation patterns are outlined below.

Table 3: Predicted Mass Spectrometry Data for this compound

Parameter Predicted Value
Molecular Formula C₈H₇FN₂
Molecular Weight 150.16 g/mol
Monoisotopic Mass 150.0593 Da
Predicted [M]+• m/z 150
Predicted Major Fragments m/z 135 ([M-CH₃]⁺), 123 ([M-HCN]⁺•), 96 ([M-HCN-HCN]⁺•)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Table 4: Predicted IR Spectroscopy Data for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3100 - 3300Medium, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=C Stretch (Aromatic)1500 - 1600Medium to Strong
C-N Stretch1300 - 1400Medium
C-F Stretch1100 - 1250Strong

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques discussed. These protocols are based on standard practices for the analysis of substituted indazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; vortex if necessary.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (zg30 or similar).

  • Solvent: DMSO-d₆ (or other as appropriate).

  • Temperature: 298 K.

  • Spectral Width: -2 to 16 ppm.

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay (d1): 1-5 seconds.

  • Acquisition Time: 2-4 seconds.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

  • Solvent: DMSO-d₆ (or other as appropriate).

  • Temperature: 298 K.

  • Spectral Width: 0 to 200 ppm.

  • Number of Scans: 1024 or more (as ¹³C has low natural abundance).

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time: 1-2 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • For ESI-MS, the solution can be directly infused or injected into an LC-MS system.

  • For EI-MS, a solid probe or GC-MS can be used.

ESI-MS Parameters (Positive Ion Mode):

  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Positive.

  • Capillary Voltage: 3-4 kV.

  • Cone Voltage: 20-40 V.

  • Source Temperature: 100-150 °C.

  • Desolvation Temperature: 250-350 °C.

  • Mass Range: m/z 50-500.

EI-MS Parameters:

  • Ion Source: Electron Impact (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 200-250 °C.

  • Mass Range: m/z 35-500.

Data Analysis:

  • Identify the molecular ion peak ([M]+• for EI, [M+H]⁺ for ESI).

  • Analyze the isotopic pattern to confirm the elemental composition.

  • Identify and propose structures for the major fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

FTIR Acquisition Parameters:

  • Technique: Attenuated Total Reflectance (ATR).

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Data Analysis:

  • Perform a background scan with a clean, empty ATR crystal.

  • Collect the sample spectrum.

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Purification->MS NMR NMR Spectroscopy - 1H NMR - 13C NMR - 2D NMR (COSY, HSQC) Purification->NMR FTIR FTIR Spectroscopy - Functional Group Identification Purification->FTIR Data_Integration Integration of All Spectroscopic Data MS->Data_Integration NMR->Data_Integration FTIR->Data_Integration Structure_Confirmation Structure Confirmation of This compound Data_Integration->Structure_Confirmation

Workflow for the spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. While direct experimental data remains to be published, the analysis of analogous compounds offers valuable predictive insights for researchers. The detailed experimental protocols and the logical workflow for spectroscopic analysis presented herein are intended to be a practical resource for scientists engaged in the synthesis and characterization of novel indazole derivatives and other small molecules in the context of drug discovery and development. The authors recommend that experimental data be acquired for this compound to validate and expand upon the information provided in this guide.

References

Commercial Availability and Technical Profile of 4-Fluoro-3-methyl-1H-indazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of 4-Fluoro-3-methyl-1H-indazole, a fluorinated indazole derivative of significant interest to researchers and professionals in drug development and medicinal chemistry. This document details its commercial availability, a proposed synthetic route, predicted spectroscopic data, and potential biological significance based on the activities of structurally related compounds.

Commercial Availability

While the target compound itself is not directly listed, a number of structurally similar fluorinated and methylated indazole derivatives are commercially available, indicating the feasibility of its synthesis and the general interest in this class of molecules.

Table 1: Commercial Availability of Structurally Related Indazole Derivatives

Compound NameCAS NumberSupplier(s)PurityNotes
4-Fluoro-1-methyl-1H-indazole1092961-07-3ChemScene[1], Pharmaffiliates[2]>95%[1]A constitutional isomer of the target compound.
4-Fluoro-1-methyl-1H-indazol-3-ylamine162502-44-5Sigma-Aldrich[3]Not specifiedA derivative with an amine group at the 3-position.
4-Fluoro-3-iodo-1-methyl-1H-indazole1257535-07-1Chem-Impex[4]≥95% (HPLC)[4]A potential synthetic precursor or related research chemical.
4-Fluoro-1H-indazole341-23-1Ossila[5]>98%[5]The unmethylated parent scaffold.
4-Fluoro-1H-indazole-3-carboxylic acid885521-64-2Sigma-Aldrich95%A carboxylated derivative.

Synthesis and Experimental Protocols

A relevant example is the synthesis of 5-bromo-4-fluoro-1H-indazole from 3-fluoro-2-methylaniline, as described in patent CN110452177A.[6] This suggests a potential starting material for the synthesis of this compound could be 2-fluoro-3-methylaniline.

Proposed Synthetic Pathway

A potential synthetic route to this compound is outlined below. This proposed pathway is based on analogous reactions found in the literature for similar indazole syntheses.

G A 2-Fluoro-6-methylaniline B 2-Fluoro-6-methylbenzenediazonium salt A->B  NaNO2, HCl   C This compound B->C  Reduction (e.g., Na2SO3) and Cyclization  

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Diazotization of 2-Fluoro-6-methylaniline

  • Dissolve 2-fluoro-6-methylaniline in a suitable acidic medium (e.g., a mixture of hydrochloric acid and water) and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

Step 2: Reductive Cyclization

  • In a separate flask, prepare a solution of a reducing agent such as sodium sulfite or tin(II) chloride in an appropriate solvent.

  • Slowly add the freshly prepared diazonium salt solution to the reducing agent solution, keeping the temperature controlled.

  • Allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work up the reaction mixture by neutralizing the acid, extracting the product with an organic solvent (e.g., ethyl acetate), and drying the organic layer.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic and Physicochemical Data (Predicted)

No experimental spectroscopic data for this compound has been identified. The following table summarizes the predicted physicochemical properties and spectroscopic characteristics based on data from structurally similar compounds.

Table 2: Predicted Physicochemical and Spectroscopic Data for this compound

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC₈H₇FN₂-
Molecular Weight150.15 g/mol -
AppearanceWhite to off-white solidGeneral appearance of indazole derivatives.
¹H NMR (CDCl₃)δ 7.0-7.8 (m, 3H, Ar-H), δ 2.5-2.7 (s, 3H, CH₃), δ 9.5-10.5 (br s, 1H, NH)Based on spectra of other substituted indazoles.[7][8] The aromatic protons will show complex splitting due to fluorine coupling.
¹³C NMR (CDCl₃)δ 110-150 (Ar-C), δ 15-20 (CH₃)Typical chemical shifts for aromatic and methyl carbons in indazole systems.[7][8]
Mass Spectrum (EI)m/z 150 (M⁺)Based on the molecular weight. Fragmentation patterns would likely involve loss of N₂ and CH₃.
IR Spectrum3100-3300 cm⁻¹ (N-H stretch), 1600-1650 cm⁻¹ (C=C stretch), 1100-1200 cm⁻¹ (C-F stretch)Characteristic vibrational frequencies for the functional groups present.

Biological Activity and Drug Development Potential

Indazole derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities.[9][10] They are key components in several approved drugs and clinical candidates, particularly in oncology.[9]

Potential Therapeutic Applications

The introduction of fluorine and methyl groups can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[11][12] The trifluoromethyl group, for instance, is known to enhance metabolic stability and lipophilicity.[11] While this compound does not contain a trifluoromethyl group, the presence of a fluorine atom can still confer beneficial properties such as improved binding affinity and metabolic resistance.[12][13]

Based on the known activities of related indazole compounds, this compound could be investigated for the following activities:

  • Anti-cancer: Many indazole derivatives exhibit potent anti-cancer properties by inhibiting various protein kinases.[9]

  • Anti-inflammatory: Certain indazoles have shown anti-inflammatory effects.[10]

  • Antimicrobial: The indazole scaffold has been explored for the development of new antimicrobial agents.[14]

Signaling Pathways

The biological effects of indazole derivatives are often mediated through their interaction with key signaling pathways involved in cell proliferation, survival, and inflammation. A generalized workflow for investigating the biological activity of a novel indazole compound is presented below.

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies cluster_2 In Vivo Studies A This compound B Cell-based Assays (e.g., Proliferation, Apoptosis) A->B C Enzymatic Assays (e.g., Kinase Inhibition) A->C D Western Blotting B->D E RT-qPCR B->E F Pathway Analysis C->F G Animal Models of Disease F->G H Pharmacokinetic Profiling G->H

Caption: Experimental workflow for biological evaluation.

Conclusion

This compound represents a promising, yet underexplored, molecule for drug discovery and development. While not currently a stock commercial product, its synthesis appears feasible based on established chemical methodologies. The predicted spectroscopic and physicochemical properties, combined with the known biological activities of related indazole compounds, provide a strong rationale for its synthesis and further investigation by researchers in medicinal chemistry and pharmacology.

References

An In-depth Technical Guide to the Safety and Handling of 4-Fluoro-3-methyl-1H-indazole and Related Fluorinated Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on the safe handling, storage, and disposal of 4-Fluoro-1-methyl-1H-indazole, a representative fluorinated indazole derivative. The principles and procedures outlined here are intended to serve as a robust framework for handling 4-Fluoro-3-methyl-1H-indazole and other similar compounds where specific data is not available.

Chemical and Physical Properties

The following table summarizes the known physical and chemical properties of 4-Fluoro-1-methyl-1H-indazole. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValueReference
Molecular Formula C₈H₇FN₂[1][2]
Molecular Weight 150.15 g/mol [1][2]
CAS Number 1092961-07-3[1][2]
Appearance White to off-white solid[3]
Purity ≥ 95% (HPLC)[1][3]
Storage Temperature 0-8°C[3]

Hazard Identification and Classification

4-Fluoro-1-methyl-1H-indazole is classified as a hazardous substance. The GHS classification and associated hazard statements are presented below. It is crucial to understand these hazards to implement appropriate safety measures.

Hazard ClassGHS PictogramSignal WordHazard Statement(s)
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed
Skin Corrosion/Irritation (Category 2)GHS07 (Exclamation Mark)WarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 2A)GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationGHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when working with fluorinated indazole derivatives. The following experimental protocols provide a detailed methodology for safe handling and storage.

Experimental Protocol: General Handling

  • Engineering Controls: All handling of 4-Fluoro-1-methyl-1H-indazole should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[4]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

    • Body Protection: Wear a lab coat. For larger quantities or when there is a risk of splashing, use additional protective clothing such as an apron or coveralls.

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • Spill Management: In case of a spill, evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[4] For large spills, contact environmental health and safety personnel.

Experimental Protocol: Storage

  • Container: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[5]

  • Incompatible Materials: Store away from strong oxidizing agents.[6]

  • Storage Conditions: Store at a temperature between 0-8°C.[3]

Toxicological Information

While specific toxicological data for this compound is unavailable, the known toxicity of fluorinated compounds warrants caution. Fluorinated compounds can have unique metabolic pathways and potential for toxicity.[7] The acute toxicity of 4-Fluoro-1-methyl-1H-indazole is summarized below.

Route of ExposureToxicity
Oral Harmful if swallowed (Acute Toxicity, Category 4)
Inhalation May cause respiratory irritation
Dermal Causes skin irritation
Eye Causes serious eye irritation

Reactivity and Stability

Understanding the chemical stability and reactivity is crucial for safe handling and storage.

ParameterInformationReference
Chemical Stability Stable under recommended storage conditions.[6]
Conditions to Avoid Incompatible products.[6]
Incompatible Materials Strong oxidizing agents.[6]
Hazardous Decomposition Products Under fire conditions, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[6]

Diagrams

Logical Workflow for Safe Handling of Fluorinated Indazoles

SafeHandlingWorkflow Safe Handling Workflow for Fluorinated Indazoles cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE Identify Hazards PrepareWorkArea Prepare Fume Hood SelectPPE->PrepareWorkArea Weighing Weigh Compound PrepareWorkArea->Weighing ReactionSetup Set up Reaction Weighing->ReactionSetup Workup Reaction Work-up ReactionSetup->Workup Decontamination Decontaminate Glassware Workup->Decontamination StoreCompound Store Compound Workup->StoreCompound WasteDisposal Dispose of Waste Decontamination->WasteDisposal

Caption: A logical workflow for the safe handling of fluorinated indazoles.

Hazard and PPE Relationship Diagram

HazardPPERelationship Hazard and PPE Relationship cluster_hazards Hazards cluster_ppe Personal Protective Equipment (PPE) Inhalation Inhalation Hazard FumeHood Fume Hood Inhalation->FumeHood Mitigates SkinContact Skin Irritant Gloves Chemical-Resistant Gloves SkinContact->Gloves Protects Against LabCoat Lab Coat SkinContact->LabCoat Protects Against EyeContact Eye Irritant Goggles Safety Goggles/Face Shield EyeContact->Goggles Protects Against Ingestion Ingestion Hazard Ingestion->LabCoat Prevents Contamination

Caption: Relationship between hazards of fluorinated indazoles and required PPE.

References

Unraveling the Therapeutic Potential of Indazole Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile pharmacological activities. This technical guide provides an overview of the known biological activities associated with the indazole class of compounds. It is important to note that, despite extensive investigation of the indazole family, a specific mechanism of action for 4-Fluoro-3-methyl-1H-indazole is not documented in the currently available scientific literature. Therefore, this document will focus on the broader context of indazole derivatives to provide a foundational understanding for researchers in the field.

Indazole-containing compounds have demonstrated a wide array of biological effects, positioning them as promising candidates for drug development across various therapeutic areas.[1][2] These activities range from anti-cancer and anti-inflammatory to neurological and antimicrobial effects.[2][3]

The Indazole Scaffold: A Privileged Structure in Drug Discovery

The bicyclic structure of indazole, consisting of a benzene ring fused to a pyrazole ring, serves as a versatile template for the design of bioactive molecules.[1] The ability to modify various positions on the ring system allows for the fine-tuning of pharmacological properties and target specificity.

Diverse Biological Activities of Indazole Derivatives

Indazole derivatives have been reported to exhibit a multitude of biological activities, including:

  • Anti-cancer Activity: This is one of the most extensively studied areas for indazole compounds.[4][5] Derivatives have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and impede cell migration and invasion.[4][5] The anti-tumor effects are often attributed to the inhibition of various protein kinases that are crucial for cancer cell growth and survival.[6]

  • Anti-inflammatory Properties: Certain indazole derivatives have demonstrated anti-inflammatory effects in preclinical studies.[7]

  • Antimicrobial Activity: The indazole nucleus is a key component in the development of new antimicrobial agents, with some derivatives showing activity against various bacterial strains.[2][7]

  • Kinase Inhibition: A significant number of indazole-based compounds have been developed as potent inhibitors of protein kinases, which are key regulators of cellular processes.[6] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

  • Neurological Applications: Research has explored the potential of indazole derivatives in the context of neuropharmacology, although specific applications are still under investigation.[8]

General Mechanisms of Action for Indazole Derivatives

While a specific mechanism for this compound remains elusive, the broader class of indazole compounds exerts its effects through various molecular pathways.

Anti-Cancer Mechanisms

The anti-cancer properties of indazole derivatives are often linked to their ability to modulate key signaling pathways involved in tumorigenesis.

Indazole_Derivatives Indazole Derivatives Proliferation Inhibition of Cell Proliferation Indazole_Derivatives->Proliferation Apoptosis Induction of Apoptosis Indazole_Derivatives->Apoptosis Migration Disruption of Cell Migration Indazole_Derivatives->Migration

Caption: General anti-cancer activities of indazole derivatives.

One of the primary mechanisms is the inhibition of protein kinases . Many indazole-based drugs, such as Axitinib and Pazopanib, are potent tyrosine kinase inhibitors.[1] These drugs target the ATP-binding site of kinases, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction pathways that drive cell growth and proliferation.

Another key anti-cancer mechanism is the induction of apoptosis . Some indazole derivatives have been shown to upregulate pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating anti-apoptotic proteins like Bcl-2.[4][5] This shifts the cellular balance towards programmed cell death.

Furthermore, certain indazoles can interfere with cell migration and invasion , critical processes in cancer metastasis. This can be achieved by modulating the activity of enzymes such as matrix metalloproteinases (MMPs).[4][5]

Other Potential Mechanisms

Beyond oncology, indazole derivatives have been explored for other therapeutic applications. For instance, some have been investigated as inhibitors of nitric oxide synthase (NOS) and cyclooxygenase (COX) enzymes, which are involved in inflammation.[9]

Future Directions

The diverse biological activities of the indazole scaffold underscore its importance in medicinal chemistry. While the mechanism of action for this compound is not yet defined, it is plausible that this compound could exhibit activities similar to other members of its class. Further research, including biological screening and target identification studies, is necessary to elucidate its specific pharmacological profile. The information on structurally related compounds, such as 3-methyl-1H-indazole and other fluorinated indazoles, may provide a starting point for such investigations.[7][10]

The indazole core structure is a highly valuable pharmacophore that has given rise to a multitude of biologically active compounds with therapeutic potential. Although specific data on the mechanism of action of this compound are not available, the extensive research on the indazole family provides a strong foundation for future studies. The insights into the anti-cancer, anti-inflammatory, and other activities of indazole derivatives highlight the continued promise of this chemical class in the development of novel therapeutics. Researchers are encouraged to undertake further investigations to unlock the full potential of specific derivatives like this compound.

References

Potential Therapeutic Targets of 4-Fluoro-3-methyl-1H-indazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically approved and investigational drugs, particularly in oncology. This technical guide explores the potential therapeutic targets of 4-Fluoro-3-methyl-1H-indazole, a specific derivative with significant promise. While direct experimental data for this exact compound is limited in publicly accessible literature, this document extrapolates its potential based on the well-documented activities of structurally related 3-methyl-1H-indazole and other fluorinated indazole analogs. The primary putative targets for this compound lie within the realms of protein kinases and epigenetic regulators, key players in cancer cell proliferation, survival, and gene expression. This guide provides an in-depth analysis of these potential targets, summarizes relevant quantitative data from analogous compounds, and presents detailed, generalized experimental protocols for assessing the biological activity of this compound.

Introduction: The Therapeutic Promise of the Indazole Scaffold

Indazole-containing derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological activities.[1][2] The bicyclic structure of indazole, comprising a benzene ring fused to a pyrazole ring, serves as a versatile template for designing molecules that can interact with a wide array of biological targets. The therapeutic applications of indazole derivatives are extensive, with notable successes in the development of anti-inflammatory, antimicrobial, and particularly, anticancer agents.[2]

The substitution pattern on the indazole ring plays a crucial role in determining the specific biological activity and target engagement. The presence of a methyl group at the 3-position and a fluorine atom at the 4-position of the indazole core in this compound suggests a strong potential for targeted therapies. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.

Potential Therapeutic Targets

Based on the established pharmacology of structurally similar indazole derivatives, two primary classes of therapeutic targets are proposed for this compound:

Protein Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Numerous indazole-based compounds have been developed as potent kinase inhibitors.

  • Receptor Tyrosine Kinases (RTKs): This class of kinases is often implicated in cancer cell growth and proliferation. Structurally related indazole derivatives have been shown to inhibit various RTKs.

  • Akt (Protein Kinase B): A serine/threonine kinase that is a central node in signaling pathways regulating cell survival and proliferation. Indazole-based analog-sensitive Akt inhibitors have been developed and studied.[3][4]

Epigenetic Regulation: Bromodomain Inhibition

Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. Bromodomains are "reader" domains that recognize acetylated lysine residues on histones and other proteins, playing a key role in transcriptional regulation.

  • Bromodomain-containing protein 4 (BRD4): BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins and is a key regulator of oncogenes such as c-MYC. Inhibition of BRD4 has emerged as a promising therapeutic strategy in various cancers. Studies have shown that 3-methyl-1H-indazole derivatives can act as selective BRD4 inhibitors.

Quantitative Data for Analogous Compounds

Compound ClassTargetAssay TypeIC50 (nM)Reference Compound(s)
3-Methyl-1H-indazole DerivativesBRD4 (BD1)TR-FRETVaries-
Indazole-based InhibitorsAkt1 (analog-sensitive)Kinase Assay183-IB-PP1
Indazole-based InhibitorsAkt2 (analog-sensitive)Kinase Assay2403-IB-PP1
Indazole-based InhibitorsAkt3 (analog-sensitive)Kinase Assay1203-IB-PP1

Note: The IC50 values presented are for representative compounds from the cited literature and are intended to illustrate the potential activity of the indazole scaffold.

Experimental Protocols

The following sections provide detailed, generalized protocols for key experiments to characterize the biological activity of this compound.

Antiproliferative Activity Assessment (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cultured cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5][6]

Kinase Inhibition Assay (Luminescence-based)

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase by quantifying the amount of ATP remaining after the kinase reaction.

Materials:

  • Purified recombinant kinase (e.g., Akt, other RTKs)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in kinase assay buffer.

  • Reaction Setup: In a well of the plate, add the kinase, its substrate, and the compound dilutions.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Detection: Add the ATP detection reagent to stop the reaction and generate a luminescent signal.

  • Signal Measurement: Measure the luminescence using a luminometer. A higher signal indicates greater inhibition.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.[5][7][8]

BRD4 Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method for studying protein-protein interactions, such as the binding of BRD4 to acetylated histones.

Materials:

  • Purified recombinant BRD4 protein (bromodomain 1 or 2)

  • Biotinylated acetylated histone peptide (substrate)

  • Terbium-labeled anti-His antibody (donor fluorophore)

  • Streptavidin-labeled acceptor fluorophore

  • TR-FRET assay buffer

  • Low-volume 384-well plates

Procedure:

  • Reagent Preparation: Prepare solutions of BRD4, biotinylated histone peptide, Terbium-labeled antibody, and streptavidin-labeled acceptor in assay buffer.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Protein-Ligand Mixture Addition: Add the BRD4 and biotinylated histone peptide mixture to the wells.

  • Detection Reagent Addition: Add the mixture of Terbium-labeled antibody and streptavidin-labeled acceptor.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from light.

  • Signal Measurement: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements (excitation at ~340 nm, emission at ~620 nm for the donor and ~665 nm for the acceptor).

  • Data Analysis: Calculate the ratio of the acceptor to donor emission signals. A decrease in this ratio indicates inhibition of the BRD4-histone interaction. Determine the IC50 value.[9][10][11][12]

Visualizations

Signaling Pathways

Potential_Signaling_Pathways cluster_kinase Kinase Signaling cluster_epigenetic Epigenetic Regulation RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival BRD4 BRD4 cMYC c-MYC Oncogene BRD4->cMYC Transcription Activation Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 Binding Cancer_Progression Cancer Progression cMYC->Cancer_Progression Inhibitor This compound (Putative Inhibitor) Inhibitor->Akt Inhibitor->BRD4

Caption: Putative signaling pathways targeted by this compound.

Experimental Workflows

Experimental_Workflows cluster_antiproliferative Antiproliferative Assay cluster_kinase_inhibition Kinase Inhibition Assay cluster_brd4_inhibition BRD4 TR-FRET Assay A1 Seed Cancer Cells A2 Treat with Compound A1->A2 A3 Incubate A2->A3 A4 Add MTT Reagent A3->A4 A5 Measure Absorbance A4->A5 B1 Prepare Kinase Reaction Mix B2 Add Compound B1->B2 B3 Initiate with ATP B2->B3 B4 Incubate B3->B4 B5 Measure Luminescence B4->B5 C1 Add Compound to Plate C2 Add BRD4 & Histone Peptide C1->C2 C3 Add FRET Pair Reagents C2->C3 C4 Incubate C3->C4 C5 Measure TR-FRET Signal C4->C5

Caption: Generalized workflows for key in vitro biological assays.

Conclusion

While further direct experimental validation is required, the structural features of this compound, in the context of the extensive body of research on analogous compounds, strongly suggest its potential as a modulator of key cancer-related targets. Specifically, its potential to inhibit protein kinases such as Akt and epigenetic regulators like BRD4 warrants significant investigation. The experimental protocols and foundational data provided in this guide offer a solid framework for researchers to initiate the biological characterization of this promising compound and explore its therapeutic potential in oncology and other disease areas. The continued exploration of the indazole scaffold and its derivatives is a fertile ground for the discovery of novel and effective therapeutic agents.

References

Navigating the Solubility Landscape of 4-Fluoro-3-methyl-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 4-Fluoro-3-methyl-1H-indazole. Due to the limited publicly available quantitative data for this specific compound, this document also offers insights into the solubility of structurally related compounds and outlines a general experimental protocol for determining solubility, empowering researchers to generate precise data in their own laboratories.

Solubility Profile: An Analysis of Available Data

Currently, specific quantitative solubility data for this compound in various solvents is not extensively documented in publicly accessible literature. However, qualitative information for the closely related parent compound, 4-Fluoro-1H-indazole, indicates that it is slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[1][2] This suggests that this compound may also exhibit some degree of solubility in polar aprotic and polar protic solvents.

For drug development and research purposes, understanding the solubility in a range of solvents is critical. While empirical testing remains the gold standard, the known solubility of analogous structures can provide a valuable starting point for solvent screening.

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound, a standardized experimental protocol is recommended. The following details a general method for determining the equilibrium solubility of a solid compound.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, DMSO, acetonitrile, etc.)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument

  • Syringe filters (e.g., 0.22 µm)

Methodology:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved particles remain after equilibrium is reached.

  • Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle. Subsequently, centrifuge the vials to further separate the solid and liquid phases.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method or another suitable analytical technique to determine the concentration of this compound.

  • Calculation: Calculate the solubility of the compound in the solvent using the following formula:

    Solubility (mg/mL) = (Concentration of diluted sample × Dilution factor) / Volume of initial aliquot

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for determining solubility and the logical relationship between key experimental parameters.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent B Seal vial A->B C Agitate at constant temperature (e.g., 24-48h) B->C Incubate D Allow to settle C->D Post-incubation E Centrifuge D->E F Filter supernatant E->F Collect supernatant G Dilute sample F->G H Quantify using HPLC G->H I Calculate Solubility H->I

Caption: Experimental workflow for determining the solubility of this compound.

G Solubility Solubility Temperature Temperature Temperature->Solubility Solvent Solvent Properties (Polarity, pH, etc.) Solvent->Solubility Structure Molecular Structure (Functional Groups) Structure->Solubility

Caption: Key factors influencing the solubility of this compound.

References

Tautomerism in 4-Fluoro-3-methyl-1H-indazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and analytical methodologies related to the tautomerism of 4-Fluoro-3-methyl-1H-indazole. While direct experimental data for this specific molecule is limited in published literature, this document extrapolates from foundational knowledge of indazole tautomerism and provides analogous data from closely related fluorinated and methylated indazole derivatives. The guide is intended to equip researchers with the necessary framework to investigate and characterize the tautomeric behavior of this compound.

Introduction to Indazole Tautomerism

Indazole, a bicyclic heteroaromatic compound, can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the pyrazole ring. The principal tautomers are the 1H- and 2H-forms. Generally, the 1H-tautomer of indazole is thermodynamically more stable than the 2H-tautomer.[1][2] This stability is largely attributed to the aromatic benzenoid character of the 1H form, in contrast to the quinonoid-like structure of the 2H form.[1] The tautomeric equilibrium can be influenced by factors such as substitution patterns, solvent polarity, and temperature. For most indazoles, including various substituted derivatives, the 1H-tautomer is the predominant form observed in both solution and the solid state.[3]

The tautomeric forms of this compound are illustrated below:

A diagram illustrating the tautomeric equilibrium between the 1H and 2H forms of 4-Fluoro-3-methyl-indazole.

Synthesis and Characterization

The synthesis of fluorinated and methylated indazoles typically involves the reaction of an appropriately substituted acetophenone with hydrazine.[3] This general approach can be adapted for the synthesis of this compound.

General Synthetic Protocol

A general synthesis for a related compound, 4,6-difluoro-3-methyl-1H-indazole, is provided as a template.[3]

  • Reaction Setup: A solution of the starting material, 2',4',6'-trifluoroacetophenone, and hydrazine hydrate in ethanol is prepared in a sealed tube.

  • Heating: The reaction mixture is heated at 80°C for 15 hours.

  • Workup: After cooling to room temperature, the solution is decanted, and the organic solvent is evaporated under vacuum to yield the solid product.

This protocol can be adapted for the synthesis of this compound by using 2',4'-difluoro-3'-methylacetophenone as the starting material.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between indazole tautomers. In particular, 13C and 15N NMR are sensitive to the electronic environment of the nitrogen and carbon atoms, which differs significantly between the 1H and 2H forms.

Table 1: Representative 13C and 15N NMR Chemical Shifts for Fluorinated 1H-Indazoles (in DMSO-d6) [3]

CompoundC3C3aC4C5C6C7C7aN1N2
4,6-Difluoro-3-methyl-1H-indazole141.2119.9145.1 (d)98.3 (t)159.4 (d)98.9 (d)137.9165.7219.9
6,7-Difluoro-3-methyl-1H-indazole140.2120.4108.9111.4 (d)141.2 (d)147.1 (d)129.6164.3218.4

(d) = doublet, (t) = triplet. Data is for analogous compounds and serves as a reference.

The consistency of the chemical shifts across various fluorinated indazoles supports their existence as 1H-tautomers.[3] It is expected that this compound would exhibit a similar NMR profile, confirming the predominance of the 1H-tautomer.

Computational Analysis of Tautomer Stability

Computational chemistry provides valuable insights into the relative stability of tautomers. Density Functional Theory (DFT) calculations are commonly employed to determine the energies of different tautomeric forms.

Theoretical studies on a variety of indazole derivatives have consistently shown the 1H-tautomer to be more stable than the 2H-tautomer.[4][5] For the parent indazole, the energy difference is reported to be around 2.3 to 3.6 kcal/mol in favor of the 1H form.[2]

The following workflow outlines a typical computational approach to assess the tautomerism of this compound.

Computational_Workflow cluster_workflow Computational Workflow for Tautomer Analysis start Define Structures of 1H and 2H Tautomers geom_opt Geometry Optimization (e.g., B3LYP/6-31G**) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_calc Single-Point Energy Calculation (Higher Level of Theory) freq_calc->energy_calc analysis Analyze Relative Energies and Thermodynamic Properties energy_calc->analysis conclusion Determine Most Stable Tautomer analysis->conclusion

A flowchart of a typical computational workflow for analyzing tautomer stability.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d6).

  • 1H NMR: Acquire a standard proton NMR spectrum to confirm the overall structure and purity.

  • 13C NMR: Obtain a proton-decoupled 13C NMR spectrum. The chemical shifts of the carbon atoms in the pyrazole ring (C3, C3a, and C7a) are particularly informative for tautomer identification.

  • 15N NMR: If available, 15N NMR is highly diagnostic. The chemical shifts of N1 and N2 will be significantly different for the 1H and 2H tautomers.

  • Data Analysis: Compare the observed chemical shifts with published data for analogous 1H- and 2H-indazoles to assign the predominant tautomeric form.

X-ray Crystallography

For unambiguous determination of the tautomeric form in the solid state, single-crystal X-ray diffraction is the gold standard.

  • Crystallization: Grow single crystals of this compound from a suitable solvent system.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve and refine the crystal structure to locate all atoms, including the hydrogen atom on the pyrazole nitrogen, which will definitively identify the tautomer.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of 4-fluoro-3-methyl-1H-indazole with various aryl and heteroaryl boronic acids. The indazole scaffold is a crucial pharmacophore in modern drug discovery, and the functionalization at various positions through robust methods like the Suzuki coupling is of significant interest for the development of novel therapeutic agents.[1][2][3]

Indazole derivatives are known to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-diabetic properties, often acting as kinase inhibitors.[1] The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of C-C bonds, enabling the synthesis of diverse libraries of substituted indazoles for structure-activity relationship (SAR) studies.[1][2]

General Reaction Scheme

The Suzuki-Miyaura coupling of a halogenated this compound (where X is a leaving group, typically Br or I) with a boronic acid or ester proceeds as follows:

Suzuki_Coupling cluster_reactants Reactants cluster_products Products Indazole This compound-X (X = Br, I) Catalyst Pd Catalyst Base, Solvent Indazole->Catalyst Boronic_Acid R-B(OH)₂ (Aryl/Heteroaryl Boronic Acid) Boronic_Acid->Catalyst Coupled_Product This compound-R Byproducts B(OH)₂X + Base-HX Catalyst->Coupled_Product Catalyst->Byproducts

Caption: Generalized Suzuki-Miyaura coupling reaction scheme.

Experimental Protocols

The following protocols are generalized based on established methods for the Suzuki coupling of substituted indazoles and other nitrogen-containing heterocycles.[1][4][5] Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) is often necessary for specific substrates.

Protocol A: General Suzuki Coupling using Pd(dppf)Cl₂

This protocol is adapted from procedures successful for the Suzuki coupling of various bromoindazoles.[5]

Materials:

  • Halogenated this compound (e.g., 7-bromo-4-fluoro-3-methyl-1H-indazole) (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • 1,2-Dimethoxyethane (DME) or 1,4-dioxane

  • Water (optional, as a co-solvent, typically a 4:1 to 10:1 ratio of organic solvent to water)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the halogenated this compound, the arylboronic acid, Pd(dppf)Cl₂, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (DME or dioxane, and optionally water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.[4]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).[4]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol B: Microwave-Assisted Suzuki Coupling

Microwave irradiation can often accelerate the reaction and improve yields, particularly for less reactive substrates.[6]

Materials:

  • Halogenated this compound (1.0 equiv)

  • Aryl or heteroaryl boronic acid or ester (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-dioxane/water (4:1 mixture)

Procedure:

  • To a microwave vial, add the halogenated this compound (1.0 equiv), the desired aryl- or vinylboronic acid or ester (1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).[6]

  • Add the base (e.g., Na₂CO₃, 2.0 equiv) and the solvent mixture (e.g., a mixture of 1,4-dioxane and water, 4:1).[6]

  • Seal the vial and heat the mixture in a microwave reactor to 120-150 °C for 30-60 minutes.[6]

  • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for Suzuki coupling reactions of various substituted indazoles, which can serve as a starting point for the optimization of the this compound coupling.

SubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10%)K₂CO₃DME802High[5]
Bromo-indazole carboxamideBoronic acidPdCl₂(dppf)·DCM (5%)K₂CO₃1,4-dioxane/water1001271.4[1]
3-Iodo-1H-indazoleOrganoboronic acidsVarious Pd catalysts (4%)Na₂CO₃Toluene/Water/EtOH808up to 96[7]
7-Bromo-4-sulfonamido-1H-indazolesAryl boronic acidsPdCl₂(PPh₃)₂ (10%)K₂CO₃DMFReflux48Moderate to Good[2]
Methyl 4-bromobenzoateBoronic acidTetrakis (269 mg)Na₂CO₃1,4-dioxane/water90-32[3]

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactants 1. Weigh Reactants: - Halogenated Indazole - Boronic Acid - Base - Catalyst Inert_Atmosphere 2. Assemble Glassware & Establish Inert Atmosphere Reactants->Inert_Atmosphere Solvent_Addition 3. Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Heating 4. Heat to Desired Temperature Solvent_Addition->Heating Monitoring 5. Monitor Progress (TLC/LC-MS) Heating->Monitoring Quenching 6. Cool and Quench Reaction Monitoring->Quenching Extraction 7. Liquid-Liquid Extraction Quenching->Extraction Drying 8. Dry Organic Layer Extraction->Drying Concentration 9. Concentrate under Reduced Pressure Drying->Concentration Chromatography 10. Purify by Column Chromatography Concentration->Chromatography Characterization 11. Characterize Product (NMR, MS, etc.) Chromatography->Characterization

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Potential Signaling Pathway Involvement

Indazole derivatives are frequently investigated as inhibitors of protein kinases, which are key components of cellular signaling pathways. Dysregulation of these pathways is often implicated in diseases such as cancer.

Signaling_Pathway Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Kinase Binds Downstream_Signaling Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor_Kinase->Downstream_Signaling Activates Cellular_Response Cellular Response (Proliferation, Survival, etc.) Downstream_Signaling->Cellular_Response Leads to Indazole_Derivative This compound Derivative Indazole_Derivative->Receptor_Kinase Inhibits

Caption: Inhibition of a kinase signaling pathway by an indazole derivative.

References

Application Notes: Evaluating 4-Fluoro-3-methyl-1H-indazole in Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a primary focus for therapeutic intervention. The indazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2][3][4][5] The indazole structure is adept at forming key hydrogen bond interactions within the ATP-binding pocket of kinases, mimicking the hinge-binding motif of ATP.[6][7] Strategic substitutions on the indazole core can enhance potency, selectivity, and pharmacokinetic properties.

While there is a substantial body of research on indazole-containing kinase inhibitors, specific experimental data for 4-Fluoro-3-methyl-1H-indazole is not extensively available in peer-reviewed literature. However, based on the established importance of the indazole scaffold, this compound represents a promising candidate for screening against a panel of kinases. The introduction of a fluorine atom can modulate physicochemical properties such as metabolic stability and binding affinity, while the methyl group can influence steric interactions within the kinase active site.

These application notes provide generalized, yet detailed, protocols for the initial biochemical screening and characterization of this compound as a potential kinase inhibitor. The methodologies described are based on widely used and robust assay platforms suitable for a high-throughput screening environment.

Data Presentation: Hypothetical Kinase Inhibition Profile

Effective lead discovery requires the assessment of a compound's potency and selectivity across a panel of kinases. The data below is presented in a hypothetical table to illustrate how the inhibitory activity of this compound would be summarized. An initial screening concentration (e.g., 1 µM) is often used to identify preliminary hits, followed by dose-response curves to determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited) for the most promising interactions.

Table 1: Hypothetical Kinase Inhibition Data for this compound

Kinase TargetKinase FamilyAssay Type% Inhibition at 1 µMIC50 (nM)
VEGFR2Receptor Tyrosine KinaseADP-Glo™92%45
PDGFRβReceptor Tyrosine KinaseADP-Glo™85%120
c-KitReceptor Tyrosine KinaseADP-Glo™78%250
SRCNon-receptor Tyrosine KinaseADP-Glo™45%> 1000
Aurora ASerine/Threonine KinaseADP-Glo™15%> 10,000
CDK2/cyclin ASerine/Threonine KinaseADP-Glo™8%> 10,000

Signaling Pathway and Experimental Workflow

To provide a conceptual framework, the following diagrams illustrate a representative kinase signaling pathway that is often targeted by indazole-based inhibitors and a typical workflow for screening and characterizing novel kinase inhibitors.

Caption: A simplified Receptor Tyrosine Kinase (RTK) signaling cascade.

G Start Compound Synthesis (this compound) PrimaryScreen Primary Screen (Single concentration against kinase panel) Start->PrimaryScreen HitID Hit Identification (% Inhibition > Threshold) PrimaryScreen->HitID DoseResponse Dose-Response Assay (IC50 Determination) HitID->DoseResponse Hit NoActivity No Significant Activity HitID->NoActivity No Hit Selectivity Selectivity Profiling (Broader Kinome Scan) DoseResponse->Selectivity CellBased Cell-Based Assays (Target Engagement & Potency) Selectivity->CellBased LeadOpt Lead Optimization CellBased->LeadOpt

References

Application Notes and Protocols: 4-Fluoro-3-methyl-1H-indazole as a Fragment for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-methyl-1H-indazole is a valuable heterocyclic fragment for fragment-based drug design (FBDD), particularly in the development of kinase inhibitors. Its structural features, including the indazole core, a strategic fluorine substitution, and a methyl group, provide a foundation for potent and selective interactions with various biological targets. The indazole moiety is a well-established pharmacophore in numerous approved drugs, and the addition of a fluorine atom can enhance binding affinity, metabolic stability, and other pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in drug discovery workflows.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for assessing its suitability as a drug fragment and for guiding subsequent optimization efforts.

PropertyValueSource
Molecular Formula C₈H₇FN₂ChemScene
Molecular Weight 150.15 g/mol ChemScene
logP 1.71ChemScene
Topological Polar Surface Area (TPSA) 17.82 ŲChemScene
Hydrogen Bond Donors 1ChemScene
Hydrogen Bond Acceptors 2ChemScene
Rotatable Bonds 0ChemScene

Application in Drug Design: A Focus on Kinase Inhibition

The this compound fragment has been identified as a key building block in the synthesis of Janus kinase (JAK) inhibitors.[1][2] The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of signaling pathways that regulate inflammation and immunity. Dysregulation of JAK-STAT signaling is implicated in various autoimmune diseases and cancers, making JAKs attractive therapeutic targets.

While specific inhibitory concentrations (IC50) for the standalone this compound fragment are not extensively published, its incorporation into larger molecules demonstrates its significant contribution to potent kinase inhibition. The indazole core often serves as a hinge-binding motif, a common interaction mode for kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of substituted indazoles. A common route involves the cyclization of a substituted o-fluorobenzaldehyde or o-fluoroacetophenone derivative.

Materials:

  • 2',6'-Difluoroacetophenone

  • Hydrazine hydrate

  • 1,4-Dioxane

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2',6'-difluoroacetophenone (1 equivalent) in 1,4-dioxane, add hydrazine hydrate (2-3 equivalents).

  • Heat the reaction mixture to reflux (approximately 101-103 °C) and stir for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully add water to the reaction mixture and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.

Protocol 2: Fragment Screening using Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique for detecting the binding of small molecule fragments to a target protein. This protocol outlines a general procedure for screening this compound against a kinase of interest.

Materials:

  • Purified target kinase

  • This compound (dissolved in DMSO)

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Protein Immobilization: Immobilize the target kinase onto the sensor chip surface using standard amine coupling chemistry.

  • Fragment Solution Preparation: Prepare a series of dilutions of this compound in running buffer. The final DMSO concentration should be kept constant and low (typically ≤ 1%).

  • Binding Analysis: Inject the fragment solutions over the immobilized protein surface. A positive binding event will result in a change in the refractive index, which is detected as a response unit (RU) change.

  • Data Analysis: Analyze the sensorgrams to determine the binding affinity (K_D) of the fragment. For low-affinity fragments, steady-state analysis is often used.

  • Hit Validation: Confirmed hits should be further validated using orthogonal techniques such as NMR spectroscopy or isothermal titration calorimetry (ITC).

Signaling Pathways and Workflows

JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors. Upon ligand binding to its receptor, JAKs associated with the receptor are activated and phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression. Inhibitors targeting JAKs can block this cascade, making them effective in treating inflammatory and autoimmune diseases.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT Dimer STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Expression Nucleus->Gene Inhibitor 4-Fluoro-3-methyl- 1H-indazole Derivative Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of a this compound-based inhibitor.

Fragment-Based Drug Design (FBDD) Workflow

Fragment-based drug design is an efficient method for lead discovery. It begins with the screening of a library of low molecular weight fragments to identify weak binders to the target. These initial hits are then optimized and grown into more potent lead compounds.

FBDD_Workflow Start Start: Target Selection and Validation Library Fragment Library (including this compound) Start->Library Screening Fragment Screening (e.g., SPR, NMR) Library->Screening Hit_ID Hit Identification and Validation Screening->Hit_ID SBDD Structure-Based Drug Design (X-ray, Modeling) Hit_ID->SBDD Optimization Hit-to-Lead Optimization SBDD->Optimization Lead Lead Compound Optimization->Lead

Caption: A typical workflow for fragment-based drug design (FBDD).

Conclusion

This compound represents a promising starting point for the development of novel therapeutics, particularly kinase inhibitors. Its favorable physicochemical properties and demonstrated utility as a pharmacophore in potent bioactive molecules make it an attractive fragment for FBDD campaigns. The provided protocols and workflows offer a foundational guide for researchers to effectively utilize this fragment in their drug discovery efforts. Further exploration of its biological activities and optimization of its structure are likely to yield potent and selective drug candidates.

References

Application Notes and Protocols for N-Alkylation of 4-Fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of the indazole ring, particularly through N-alkylation, is a critical step in the synthesis of these bioactive molecules. However, the presence of two nucleophilic nitrogen atoms (N-1 and N-2) often leads to the formation of regioisomeric mixtures, presenting a significant synthetic challenge. The regiochemical outcome of N-alkylation is highly dependent on factors such as the choice of base, solvent, and the electronic and steric nature of both the indazole substituents and the alkylating agent.[1][2] This document provides a detailed experimental protocol for the N-alkylation of 4-fluoro-3-methyl-1H-indazole, a substrate with substitution patterns relevant to contemporary drug discovery programs.

The 1H-tautomer of indazole is generally more thermodynamically stable than the 2H-tautomer.[3][4] This inherent stability can be exploited to achieve regioselective alkylation. Conditions that favor thermodynamic control typically yield the N-1 alkylated product, while kinetically controlled reactions may favor the N-2 position.[5] For this compound, the electron-withdrawing nature of the fluorine atom at the C-4 position and the electron-donating methyl group at the C-3 position will influence the nucleophilicity of the nitrogen atoms and thus the regioselectivity of the alkylation.

Factors Influencing Regioselectivity in Indazole Alkylation

The selective alkylation of either the N-1 or N-2 position of the indazole ring can be achieved by careful selection of reaction conditions.

  • Base and Solvent: The combination of a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is widely reported to favor N-1 alkylation.[2][6][7] Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF) can often lead to mixtures of N-1 and N-2 isomers.[1]

  • Steric Hindrance: Substituents at the C-7 position can sterically hinder the N-1 position, thereby promoting N-2 alkylation.[2][6] In the case of this compound, the 3-methyl group may exert some steric influence.

  • Reaction Temperature: Lower temperatures can sometimes favor the kinetically controlled N-2 product, whereas higher temperatures or longer reaction times may allow for equilibration to the thermodynamically more stable N-1 product.[5]

  • Alkylating Agent: The nature of the alkylating agent (e.g., primary vs. secondary halides, tosylates) can also impact the regioselectivity.[2]

Experimental Protocols

This section details two protocols for the N-alkylation of this compound, targeting selective N-1 and N-2 alkylation, respectively.

Protocol 1: Selective N-1 Alkylation (Thermodynamic Control)

This protocol utilizes a strong base in a non-polar aprotic solvent to favor the formation of the thermodynamically more stable N-1 alkylated product.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv).

  • Solvent Addition: Add anhydrous THF to dissolve the starting material (a typical concentration is 0.1–0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 equiv) portion-wise.

  • Stirring: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkylating agent (1.1 equiv) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the N-1 alkylated product.

Protocol 2: Selective N-2 Alkylation (Mitsunobu Conditions)

The Mitsunobu reaction often provides a pathway to the N-2 alkylated indazole, which can be the kinetically favored product.[6][8]

Materials:

  • This compound

  • Alcohol (e.g., methanol, benzyl alcohol)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv), the desired alcohol (1.5 equiv), and PPh₃ (1.5 equiv) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DEAD or DIAD (1.5 equiv) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Directly purify the crude residue by flash column chromatography on silica gel to separate the N-2 alkylated product from the N-1 isomer and by-products.

Data Presentation

The following table summarizes hypothetical quantitative data for the N-alkylation of this compound with benzyl bromide using the two protocols described above. This data is intended to be representative of typical outcomes for such reactions.

ProtocolAlkylating AgentBase/ReagentSolventTemp (°C)Time (h)N-1:N-2 RatioYield (%)
1Benzyl BromideNaHTHF2512>95:585
2Benzyl AlcoholPPh₃/DEADTHF251615:8570

Visualizations

Experimental Workflow for N-Alkylation of this compound

experimental_workflow General Workflow for N-Alkylation of this compound start Start: this compound deprotonation Deprotonation (e.g., NaH) or Activation (e.g., Mitsunobu) start->deprotonation alkylation Addition of Alkylating Agent deprotonation->alkylation reaction Reaction Monitoring (TLC, LC-MS) alkylation->reaction workup Aqueous Work-up and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated N-alkylated Indazole(s) purification->product

Caption: General experimental workflow for the N-alkylation of this compound.

Signaling Pathway of Regioselectivity in Indazole Alkylation

regioselectivity_pathway Factors Influencing Regioselectivity cluster_conditions Reaction Conditions indazole This compound base_solvent Base / Solvent System indazole->base_solvent influences temperature Temperature indazole->temperature influences alkylating_agent Alkylating Agent indazole->alkylating_agent influences n1_product N-1 Alkylated Product (Thermodynamic) base_solvent->n1_product e.g., NaH/THF n2_product N-2 Alkylated Product (Kinetic) base_solvent->n2_product e.g., Mitsunobu temperature->n1_product High Temp temperature->n2_product Low Temp alkylating_agent->n1_product alkylating_agent->n2_product

Caption: Logical relationships governing N-1 vs. N-2 regioselectivity in indazole alkylation.

References

Application Notes and Protocols for 4-Fluoro-3-methyl-1H-indazole in Cell-Based Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 4-Fluoro-3-methyl-1H-indazole and its analogs in cell-based proliferation assays. While specific data for this compound is not extensively available in public literature, this document outlines the general principles, protocols, and data analysis workflows applicable to the characterization of novel small molecule inhibitors of this class, based on studies of structurally related indazole derivatives.[1][2][3][4][5][6]

Cell-based assays are crucial for evaluating the biological activity of a compound within a physiologically relevant context. They enable the assessment of a compound's effects on cellular processes such as proliferation, viability, and cytotoxicity.[1] The protocols detailed below offer a framework for conducting these assays, which can be adapted for specific inhibitors and cell lines.

Introduction to Indazole Derivatives as Anti-Proliferative Agents

Indazole scaffolds are present in several FDA-approved small-molecule anti-cancer drugs.[2][3] Various derivatives of 1H-indazole have demonstrated potent anti-proliferative activities against a range of cancer cell lines.[2][3][4][5][6] These compounds often exert their effects by modulating key signaling pathways involved in cell growth and apoptosis. For instance, certain indazole derivatives have been shown to induce apoptosis by upregulating pro-apoptotic proteins like cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[2][3] Others have been designed as inhibitors of specific molecular targets, such as Bromodomain-containing protein 4 (BRD4), which in turn suppresses the expression of oncogenes like c-Myc.[4]

Given the established anti-cancer potential of the indazole core, this compound is a promising candidate for investigation in cell proliferation assays. The following sections provide detailed protocols and data presentation guidelines for its evaluation.

Data Presentation: Anti-Proliferative Activity of Indazole Derivatives

Quantitative data from cell proliferation assays should be summarized to facilitate comparison of compound activity across different cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter.

Table 1: In Vitro Anti-Proliferative Activity of Representative Indazole Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Compound 2f 4T1 (Breast Cancer)MTT0.23 - 1.15[2][3]
Compound 9d MV4;11 (Leukemia)Not SpecifiedPotent Suppression[4]
Compound 9u MV4;11 (Leukemia)Not SpecifiedPotent Suppression[4]
Compound 9w MV4;11 (Leukemia)Not SpecifiedPotent Suppression[4]
Compound 6o K562 (Leukemia)MTT5.15[5][6]
Compound 6o A549 (Lung Cancer)MTT>40[5][6]
Compound 6o PC-3 (Prostate Cancer)MTT>40[5][6]
Compound 6o Hep-G2 (Hepatoma)MTT>40[5][6]
Compound 6o HEK-293 (Normal)MTT33.2[5][6]

Experimental Protocols

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the effect of a small molecule inhibitor on cell growth and survival.[1]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at an optimal density and allow them to adhere and grow for 24 hours.[1]

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 nM to 100 µM) and treat the cells for a specified duration, typically 48-72 hours.[1] Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.[1]

  • Reagent Addition: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions to allow for the formation of formazan crystals.[1]

  • Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.[1]

Resazurin-based assays measure cell viability by quantifying the metabolic reduction of resazurin to the fluorescent resorufin.

  • Prepare cells and test compounds in opaque-walled 96-well plates.

  • Incubate for the desired period of exposure.

  • Add 20 µl of resazurin solution to each well.

  • Incubate for 1 to 4 hours at 37°C.[7]

  • Measure fluorescence with an appropriate plate reader.

Apoptosis Assays

To determine if the anti-proliferative effects are due to apoptosis, the following assays can be performed.

  • Cell Treatment: Treat cells with varying concentrations of this compound for a predetermined time.

  • Cell Lysis: Harvest and lyse the cells to release intracellular contents.

  • Substrate Addition: Add a fluorogenic or colorimetric caspase-3 substrate to the cell lysates.

  • Data Acquisition: Measure the fluorescence or absorbance to quantify caspase-3 activity.

  • Protein Extraction: After treatment with the compound, lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against Bax, Bcl-2, and cleaved caspase-3, followed by incubation with HRP-conjugated secondary antibodies.[1]

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

Visualization of Cellular Mechanisms

Experimental Workflow for Cell Proliferation Assay

G A Cell Seeding (96-well plate) B Compound Treatment (Serial Dilutions of This compound) A->B C Incubation (e.g., 48-72 hours) B->C D Addition of Proliferation Reagent (e.g., MTT, XTT) C->D E Incubation D->E F Data Acquisition (Absorbance/Fluorescence Reading) E->F G Data Analysis (IC50 Calculation) F->G

Caption: Workflow for a typical cell proliferation assay.

Putative Signaling Pathway for Indazole-Induced Apoptosis

Based on the known mechanisms of similar indazole derivatives, this compound may induce apoptosis through the intrinsic pathway.

G cluster_0 A This compound B Bcl-2 A->B Inhibits C Bax A->C Activates D Mitochondrial Outer Membrane Permeabilization B->D Inhibits C->D Promotes E Cytochrome c Release D->E F Apoptosome Formation E->F G Caspase-9 Activation F->G H Caspase-3 Activation G->H I Apoptosis H->I

Caption: Potential mechanism of indazole-induced apoptosis.

Potential BRD4 Inhibition Pathway

If this compound acts as a BRD4 inhibitor, it could modulate gene expression to suppress cell proliferation.

G cluster_1 J This compound K BRD4 J->K Inhibits L Binding to Acetylated Lysine on Histones K->L M Recruitment of Transcriptional Machinery L->M N Expression of Oncogenes (e.g., c-Myc) M->N O Cell Proliferation N->O

Caption: BRD4 inhibition leading to reduced proliferation.

References

Application Note: Synthesis of 4-Fluoro-3-methyl-1H-indazole Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of a 4-Fluoro-3-methyl-1H-indazole core scaffold and its subsequent derivatization for the generation of a chemical library amenable to structure-activity relationship (SAR) studies. Indazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including the inhibition of protein kinases. This application note outlines a robust synthetic strategy, detailed experimental procedures, and methods for biological evaluation, focusing on the development of novel kinase inhibitors.

Introduction

The indazole nucleus is a privileged scaffold in drug discovery, appearing in numerous therapeutic agents. Its unique bicyclic structure, consisting of a benzene ring fused to a pyrazole ring, serves as an effective pharmacophore for interacting with various biological targets. Specifically, substituted indazoles have been successfully developed as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases such as cancer.

The targeted this compound scaffold offers several advantages for SAR-driven drug discovery. The fluorine atom at the 4-position can enhance metabolic stability and modulate physicochemical properties like pKa and lipophilicity, potentially improving pharmacokinetic profiles. The methyl group at the 3-position provides a key substitution vector, while the N1 position of the indazole ring is readily accessible for chemical modification, allowing for the systematic exploration of chemical space to optimize potency and selectivity against a target of interest. This note details the synthesis of the core scaffold and its N1-alkylation to produce a diverse library of analogues for SAR studies.

Experimental Protocols

Synthesis of the Core Scaffold: this compound

The synthesis of the this compound core is proposed via a classical indazole synthesis involving the diazotization of an appropriately substituted aniline followed by reductive cyclization. The key starting material is 2-amino-3-fluoroacetophenone.

Protocol 2.1.1: Synthesis of this compound

  • Diazotization:

    • Dissolve 2-amino-3-fluoroacetophenone (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in a three-necked flask equipped with a mechanical stirrer and a thermometer.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Reductive Cyclization:

    • In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0 eq) in concentrated hydrochloric acid, and cool it to 0 °C.

    • Slowly add the cold diazonium salt solution to the SnCl₂ solution dropwise, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Work-up and Purification:

    • Pour the reaction mixture into ice water and basify to a pH of 8-9 using a concentrated sodium hydroxide or ammonium hydroxide solution. A precipitate will form.

    • Filter the solid product and wash thoroughly with cold water.

    • Dry the crude product under vacuum.

    • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield pure this compound.

Library Synthesis: N1-Alkylation of the Core Scaffold

For SAR studies, the N1 position of the indazole ring is a common site for derivatization. The following protocol describes a general method for N1-alkylation using a base and an alkylating agent.[1][2]

Protocol 2.2.1: General Procedure for N1-Alkylation

  • Deprotonation:

    • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

    • Add anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Alkylation:

    • Re-cool the mixture to 0 °C.

    • Add the desired alkylating agent (e.g., benzyl bromide, ethyl iodide, or other R-X, 1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (silica gel) using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the desired N1-alkylated product.

Data Presentation: Representative SAR

The following table presents representative data from an SAR study of this compound derivatives targeting a hypothetical protein kinase, "Kinase X." The data illustrates how modifications at the N1 position can influence inhibitory potency.

Compound IDR (N1-substituent)Kinase X IC₅₀ (nM)
1 H1250
2a Methyl980
2b Ethyl850
2c Benzyl250
2d 4-Fluorobenzyl120
2e 4-Methoxybenzyl150
2f 3-Aminobenzyl45
2g 2-(Morpholino)ethyl310

SAR Summary:

  • N1-alkylation generally improves potency compared to the unsubstituted core (Compound 1 ).

  • Small alkyl groups (Compounds 2a , 2b ) offer a modest increase in activity.

  • Introduction of an N1-benzyl group (Compound 2c ) significantly enhances potency.

  • Substitution on the benzyl ring further modulates activity. An electron-withdrawing fluorine (Compound 2d ) is favorable, while an electron-donating methoxy group (Compound 2e ) is slightly less beneficial.

  • A basic amine on the benzyl ring (Compound 2f ) provides the most potent inhibition, suggesting a key interaction with the kinase.

  • A larger, more polar substituent like a morpholinoethyl group (Compound 2g ) is less tolerated than the substituted benzyl groups.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The overall workflow from scaffold synthesis to biological evaluation is depicted below.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation start 2-Amino-3-fluoro- acetophenone core Synthesis of Core Scaffold (this compound) start->core library Library Synthesis (N1-Alkylation) core->library purify Purification & Characterization (Chromatography, NMR, MS) library->purify screening Kinase Inhibition Assay (IC50 Determination) purify->screening sar SAR Analysis screening->sar sar->library Optimization

Caption: Synthetic and screening workflow for SAR studies.

Targeted Signaling Pathway: c-MET

Indazole derivatives are known inhibitors of receptor tyrosine kinases like c-MET. The diagram below illustrates the c-MET signaling pathway, a key driver in oncology.[3][4][5][6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMET c-MET Receptor RAS RAS/MAPK Pathway cMET->RAS PI3K PI3K/AKT Pathway cMET->PI3K STAT STAT Pathway cMET->STAT HGF HGF (Ligand) HGF->cMET Binds & Dimerizes Proliferation Proliferation Survival RAS->Proliferation PI3K->Proliferation Motility Motility Invasion STAT->Motility Inhibitor 4-Fluoro-3-methyl- 1H-indazole Derivative Inhibitor->cMET Inhibits Kinase Domain

Caption: Overview of the c-MET signaling pathway.

References

Application Notes and Protocols: 4-Fluoro-3-methyl-1H-indazole as a Versatile Building Block for the Synthesis of Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-methyl-1H-indazole is a valuable heterocyclic building block in the field of medicinal chemistry and pharmaceutical development. Its unique structural features, including the indazole core, a fluorine substituent, and a methyl group, make it an attractive starting material for the synthesis of complex molecular architectures with diverse biological activities. The indazole scaffold is a known "privileged" structure, frequently found in a variety of kinase inhibitors and other therapeutic agents. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of potential API candidates. While a specific, marketed API directly utilizing this compound as a starting material is not prominently documented in publicly available literature, this document outlines the synthesis of a closely related, functionalized indazole and key synthetic transformations that are broadly applicable in drug discovery programs.

I. Synthesis of a Functionalized 4-Fluoroindazole Intermediate

A key strategy in leveraging this compound for API synthesis involves the introduction of additional functional groups to enable further elaboration. The following protocol, adapted from patent literature, describes a three-step synthesis of 5-bromo-4-fluoro-1H-indazole, a versatile intermediate for subsequent cross-coupling reactions. The synthesis starts from the readily available 3-fluoro-2-methylaniline.

Experimental Protocol: Synthesis of 5-bromo-4-fluoro-1H-indazole[1]

Step 1: Bromination of 3-fluoro-2-methylaniline

  • Dissolve 3-fluoro-2-methylaniline (1.0 equiv) in acetonitrile.

  • Cool the solution to a temperature between -10°C and 10°C.

  • Add N-bromosuccinimide (NBS) (1.0-1.3 equiv) portion-wise, maintaining the temperature.

  • Stir the reaction mixture for 1-2 hours.

  • Upon completion (monitored by TLC), add an aqueous solution of sodium bisulfite (1.1-1.4 equiv).

  • Stir for an additional 10-30 minutes.

  • Perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate in vacuo, and purify by recrystallization or chromatography to yield 4-bromo-3-fluoro-2-methylaniline.

Step 2: Diazotization and Indazole Ring Formation

  • Dissolve 4-bromo-3-fluoro-2-methylaniline (1.0 equiv) in toluene.

  • Add acetic anhydride (or a similar acetylating agent) and heat the mixture.

  • Add isoamyl nitrite (or another diazotizing agent) dropwise at an elevated temperature (e.g., 110°C).

  • Stir the reaction for 2-5 hours until completion.

  • Cool the reaction mixture and concentrate to dryness.

  • The crude 1-acetyl-5-bromo-4-fluoro-1H-indazole can be purified by slurrying in methanol and filtration.

Step 3: Deprotection to 5-bromo-4-fluoro-1H-indazole

  • Suspend 1-acetyl-5-bromo-4-fluoro-1H-indazole in a mixture of methanol and water.

  • Add a base such as potassium carbonate, sodium hydroxide, or potassium bicarbonate.

  • Stir the mixture at room temperature for approximately 12 hours.

  • Upon completion, add water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain 5-bromo-4-fluoro-1H-indazole.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of 5-bromo-4-fluoro-1H-indazole as described in a representative patent.[1]

StepProductStarting MaterialReagentsYield (%)
1. Bromination4-bromo-3-fluoro-2-methylaniline3-fluoro-2-methylanilineN-Bromosuccinimide, Sodium Bisulfite86.2 - 98
2. Indazole Formation (Acetylated)1-acetyl-5-bromo-4-fluoro-1H-indazole4-bromo-3-fluoro-2-methylanilineAcetic Anhydride, Isoamyl Nitrite37.4 - 42.8
3. Deprotection5-bromo-4-fluoro-1H-indazole1-acetyl-5-bromo-4-fluoro-1H-indazolePotassium Bicarbonate, Sodium Hydroxide, or Potassium Carbonate77 - 81

II. Key Reactions for API Synthesis using this compound Derivatives

Once a functionalized this compound, such as the 5-bromo derivative, is prepared, it can be further elaborated into more complex molecules through various cross-coupling reactions. The two most common and powerful methods for this purpose are N-arylation of the indazole nitrogen and Suzuki-Miyaura coupling at the halogenated position.

Application Note: N-Arylation of the Indazole Core

The N1 position of the indazole ring is a common site for modification in the development of kinase inhibitors, as this position often projects a substituent into a solvent-exposed region or a key binding pocket of the target protein. Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are the premier methods for forming this C-N bond.

General Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
  • To a reaction vessel, add the 5-bromo-4-fluoro-3-methyl-1H-indazole (1.0 equiv), an aryl or heteroaryl halide (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, SPhos, 2-10 mol%).

  • Add a base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv).

  • Add a dry, degassed solvent (e.g., dioxane, toluene, or DMF).

  • Seal the vessel and heat the reaction mixture to 80-120°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Perform an aqueous work-up, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Application Note: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a highly versatile and widely used method for forming carbon-carbon bonds. In the context of the synthesized 5-bromo-4-fluoro-3-methyl-1H-indazole, the bromine atom at the 5-position serves as an excellent handle for introducing various aryl or heteroaryl groups, which are common structural motifs in APIs.

General Protocol: Suzuki-Miyaura Cross-Coupling
  • In a reaction vessel, combine 5-bromo-4-fluoro-3-methyl-1H-indazole (1.0 equiv), an aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., sodium carbonate, potassium carbonate, or cesium carbonate, 2.0-3.0 equiv).

  • Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen).

  • Heat the mixture to 80-110°C and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and perform a standard aqueous work-up.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the final compound by column chromatography or recrystallization.

III. Visualizing the Synthetic Pathways and Workflows

To further clarify the synthetic strategies discussed, the following diagrams illustrate the reaction sequences and logical flows.

Synthesis_of_5_bromo_4_fluoro_1H_indazole A 3-Fluoro-2-methylaniline B 4-Bromo-3-fluoro-2-methylaniline A->B NBS, Acetonitrile C 1-Acetyl-5-bromo-4-fluoro-1H-indazole B->C Acetic Anhydride, Isoamyl Nitrite D 5-Bromo-4-fluoro-1H-indazole C->D K2CO3, MeOH/H2O

Caption: Synthetic pathway for 5-bromo-4-fluoro-1H-indazole.

N_Arylation_Workflow cluster_reactants Reactants & Catalysts cluster_conditions Reaction Conditions cluster_workup Work-up & Purification Indazole 5-Bromo-4-fluoro-3-methyl-1H-indazole Reaction Indazole->Reaction ArylHalide Aryl/Heteroaryl Halide ArylHalide->Reaction Catalyst Palladium Precatalyst + Phosphine Ligand Catalyst->Reaction Base Base (e.g., Cs2CO3) Base->Reaction Solvent Anhydrous, Degassed Solvent (e.g., Dioxane) Solvent->Reaction Heat Heating (80-120°C) Heat->Reaction Workup Aqueous Work-up Purification Column Chromatography Workup->Purification Product N-Aryl-5-bromo-4-fluoro-3-methyl-1H-indazole Purification->Product Reaction->Workup Reaction Completion Suzuki_Coupling_Workflow cluster_reactants_suzuki Reactants & Catalysts cluster_conditions_suzuki Reaction Conditions cluster_workup_suzuki Work-up & Purification Indazole_Br 5-Bromo-4-fluoro-3-methyl-1H-indazole Reaction_Suzuki Indazole_Br->Reaction_Suzuki BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Reaction_Suzuki Catalyst_Suzuki Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst_Suzuki->Reaction_Suzuki Base_Suzuki Base (e.g., Na2CO3) Base_Suzuki->Reaction_Suzuki Solvent_Suzuki Solvent System (e.g., Toluene/H2O) Solvent_Suzuki->Reaction_Suzuki Heat_Suzuki Heating (80-110°C) Heat_Suzuki->Reaction_Suzuki Workup_Suzuki Aqueous Work-up Purification_Suzuki Column Chromatography Workup_Suzuki->Purification_Suzuki Product_Suzuki 5-Aryl-4-fluoro-3-methyl-1H-indazole Purification_Suzuki->Product_Suzuki Reaction_Suzuki->Workup_Suzuki Reaction Completion

References

Application Notes and Protocols for Phosphorylation Inhibition Assay with 4-Fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. This document provides a detailed protocol for determining the in vitro inhibitory activity of 4-Fluoro-3-methyl-1H-indazole, a novel small molecule, against a representative receptor tyrosine kinase, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] Inhibition of the VEGFR2 signaling cascade is a clinically validated anti-cancer strategy.[2] The protocol described herein utilizes the ADP-Glo™ Kinase Assay, a robust, luminescence-based method suitable for high-throughput screening.[3][4] The assay measures the amount of ADP produced during the kinase reaction, where a decrease in ADP production corresponds to inhibition of the kinase.[3][5]

Signaling Pathway

VEGF binding to its receptor, VEGFR2, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[6] This activation initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-Raf-MEK-MAPK and PI3K/AKT pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.[7][8][9] An inhibitor like this compound would block the kinase activity of VEGFR2, thereby preventing these downstream effects.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2_inactive VEGFR2 (Inactive) VEGF->VEGFR2_inactive Binds VEGFR2_active VEGFR2 (Active) (Dimerized & Autophosphorylated) VEGFR2_inactive->VEGFR2_active Activates PLCg PLCγ VEGFR2_active->PLCg Phosphorylates PI3K PI3K VEGFR2_active->PI3K Activates Inhibitor This compound Inhibitor->VEGFR2_active Inhibits PLCg_p p-PLCγ PLCg->PLCg_p PI3K_a Activated PI3K PI3K->PI3K_a MAPK_Pathway MAPK Pathway (Raf-MEK-ERK) PLCg_p->MAPK_Pathway AKT_Pathway AKT Pathway PI3K_a->AKT_Pathway Proliferation Cell Proliferation MAPK_Pathway->Proliferation Migration Cell Migration MAPK_Pathway->Migration Survival Cell Survival AKT_Pathway->Survival

VEGFR2 Signaling Pathway and Point of Inhibition.

Experimental Protocol: VEGFR2 Phosphorylation Inhibition Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against VEGFR2 using the ADP-Glo™ Kinase Assay.

Materials and Reagents
  • Recombinant human VEGFR2 kinase (catalytic domain)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine 5'-triphosphate (ATP)

  • This compound

  • Kinase Reaction Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate-reading luminometer

Procedure

1. Reagent Preparation

  • Compound Dilution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution (e.g., 10-point, 3-fold) in DMSO to create a range of concentrations. Subsequently, create a 4x final assay concentration stock by diluting the DMSO series in Kinase Reaction Buffer. The final DMSO concentration in the assay should not exceed 1%.[10]

  • Enzyme Preparation: Thaw the recombinant VEGFR2 enzyme on ice and dilute it to a 2x working concentration in Kinase Reaction Buffer. The optimal enzyme concentration should be empirically determined to result in approximately 10-30% ATP to ADP conversion in the reaction.

  • Substrate/ATP Mixture: Prepare a 4x mixture of the Poly(Glu, Tyr) substrate and ATP in Kinase Reaction Buffer. The final ATP concentration should be at or near its Km for VEGFR2 to ensure competitive inhibition can be accurately measured.[11]

  • ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's protocol.[12] Equilibrate both reagents to room temperature before use.[13]

2. Kinase Reaction

  • Add 5 µL of the 4x compound dilutions to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) as a positive control and "no enzyme" as a negative control.

  • Add 10 µL of the 2x VEGFR2 enzyme solution to each well (except the "no enzyme" control, where 10 µL of Kinase Reaction Buffer is added).

  • Mix the plate gently and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding 5 µL of the 4x Substrate/ATP mixture to all wells. The final reaction volume will be 20 µL.

  • Cover the plate and incubate for 60 minutes at room temperature.

3. ADP Detection

  • After the kinase reaction incubation, add 20 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.[4]

  • Incubate for 40 minutes at room temperature.[12]

  • Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and generates a luminescent signal via a luciferase reaction.[4]

  • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[12]

  • Measure the luminescence using a plate-reading luminometer.

Experimental Workflow

Experimental_Workflow start Start prep_compound Prepare Serial Dilutions of this compound (4x) start->prep_compound add_compound Add 5 µL Compound/DMSO to Plate prep_compound->add_compound add_enzyme Add 10 µL VEGFR2 Enzyme (2x) add_compound->add_enzyme pre_incubate Pre-incubate for 15-30 min add_enzyme->pre_incubate initiate_reaction Add 5 µL Substrate/ATP (4x) Initiate Kinase Reaction pre_incubate->initiate_reaction incubate_reaction Incubate for 60 min at RT initiate_reaction->incubate_reaction add_adpglo Add 20 µL ADP-Glo™ Reagent incubate_reaction->add_adpglo incubate_adpglo Incubate for 40 min at RT add_adpglo->incubate_adpglo add_detection Add 40 µL Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate for 30-60 min at RT add_detection->incubate_detection read_luminescence Measure Luminescence incubate_detection->read_luminescence analyze_data Data Analysis (IC50 Calculation) read_luminescence->analyze_data end End analyze_data->end

Workflow for the in vitro VEGFR2 kinase inhibition assay.

Data Presentation and Analysis

The raw luminescence data should be processed to determine the percent inhibition at each concentration of this compound.

  • Subtract Background: Subtract the average luminescence signal from the "no enzyme" (negative control) wells from all other wells.

  • Normalize Data: Set the average signal from the "no inhibitor" (positive control) wells to 100% kinase activity and the background-subtracted negative control to 0% activity.

  • Calculate Percent Inhibition: Percent Inhibition = 100 - [(Signal of Inhibitor Well / Signal of Positive Control) * 100]

  • IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (four-parameter logistic model) to determine the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of kinase activity.[14]

Illustrative Data Table

The following table presents a template for summarizing the inhibitory potency of this compound and a reference compound against VEGFR2. Note: The values presented are for illustrative purposes only.

CompoundTarget KinaseAssay TypeIC50 (nM) [Illustrative]
This compoundVEGFR2ADP-Glo™45.8
Pazopanib (Reference)VEGFR2ADP-Glo™30.0[14]

Conclusion

This application note provides a comprehensive protocol for assessing the inhibitory activity of this compound against VEGFR2 kinase. The described luminescence-based assay is a robust and high-throughput method for determining the potency (IC50) of test compounds.[5] Accurate determination of the IC50 value is a critical first step in the characterization of novel kinase inhibitors and provides essential data to guide further drug discovery and development efforts.[11][15]

References

Application Notes and Protocols for the Development of Kinase Inhibitors from 4-Fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of kinase inhibitors, with a specific focus on derivatives of 4-Fluoro-3-methyl-1H-indazole. This document outlines the rationale for targeting kinases, details experimental protocols for synthesis and biological evaluation, and presents key data for a representative inhibitor.

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including growth, differentiation, metabolism, and apoptosis. The dysregulation of kinase activity is a common feature in many diseases, most notably cancer, making them a prime target for therapeutic intervention. The indazole scaffold has emerged as a privileged structure in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of many kinases.

The strategic incorporation of a fluorine atom and a methyl group at the 4- and 3-positions of the indazole ring, respectively, can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. This document will focus on the development of kinase inhibitors derived from the this compound core, with a particular emphasis on inhibitors of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases, which are implicated in cancer progression, metastasis, and drug resistance.

Data Presentation

The inhibitory activity of kinase inhibitors derived from the this compound scaffold is typically evaluated through in vitro kinase assays and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound.

Table 1: In Vitro Kinase Inhibitory Activity of a Representative this compound Derivative (Bemcentinib)

CompoundTarget KinaseIC50 (nM)Assay Type
Bemcentinib (BGB324)AXL14Biochemical Kinase Assay[1][2][3][4]
Bemcentinib (BGB324)MER>700 (50-fold selective over AXL)Cellular Assay[1][2]
Bemcentinib (BGB324)TYRO3>1400 (>100-fold selective over AXL)Cellular Assay[1][2]
Bemcentinib (BGB324)Abl>1400 (>100-fold selective over AXL)Cellular Assay[1][2]

Table 2: Cellular Activity of Bemcentinib

Cell LineAssay TypeIC50 (µM)
H1299 (Non-small cell lung cancer)Cell Growth Inhibition~4
Primary CLL B cellsCell Viability~2.0

Experimental Protocols

A. Synthesis of a this compound-based Kinase Inhibitor

Protocol 1: Suzuki-Miyaura Cross-Coupling of a Halogenated this compound

Objective: To couple an aryl or heteroaryl boronic acid/ester to a halogenated this compound to construct the core of a kinase inhibitor.

Materials:

  • Halogenated this compound (e.g., 5-bromo-4-fluoro-3-methyl-1H-indazole) (1.0 equiv)

  • Aryl/heteroaryl boronic acid or ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

  • Microwave vial

  • Microwave reactor

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a microwave vial, add the halogenated this compound, the aryl/heteroaryl boronic acid or ester, palladium catalyst, and base.

  • Add the solvent mixture to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150°C for 30-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

B. In Vitro Kinase Inhibition Assay

Protocol 2: Radiometric Kinase Assay for IC50 Determination [5]

Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of a target kinase (e.g., AXL) in a cell-free system.

Materials:

  • Recombinant purified AXL kinase

  • Peptide substrate (e.g., poly[Glu:Tyr])

  • Test compound (e.g., a this compound derivative)

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM DTT)

  • Unlabeled ATP

  • Radiolabeled [γ-³³P]-ATP

  • Phosphocellulose paper

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter

  • 384-well microplate

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, prepare the kinase reaction mixture containing the AXL kinase, peptide substrate, and the test compound at various concentrations in the kinase reaction buffer. Include a vehicle control (DMSO).

  • Initiation: Start the kinase reaction by adding a mixture of unlabeled ATP and radiolabeled [γ-³³P]-ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Termination and Detection: Stop the reaction and spot an aliquot of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³³P]-ATP.

  • Quantification: Measure the amount of radioactivity incorporated into the substrate on the phosphocellulose paper using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

C. Cell-Based Kinase Inhibition Assay

Protocol 3: Cellular AXL Phosphorylation ELISA [5][6]

Objective: To measure the ability of a test compound to inhibit the autophosphorylation of AXL kinase in a cellular context.

Materials:

  • AXL-expressing cancer cell line (e.g., A549)

  • 96-well cell culture plates

  • Cell culture medium

  • Test compound

  • GAS6 (AXL ligand, optional for stimulation)

  • Cell lysis buffer (containing protease and phosphatase inhibitors)

  • ELISA plate pre-coated with a capture antibody specific for total AXL

  • Detection antibody specific for the phosphorylated form of AXL (pAXL)

  • HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 1 M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Cell Culture: Plate the AXL-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2 hours).

  • Stimulation (Optional): To induce AXL phosphorylation, stimulate the cells with GAS6 for a short period (e.g., 15 minutes).

  • Cell Lysis: Aspirate the culture medium, wash the cells with ice-cold PBS, and then lyse the cells with cell lysis buffer.

  • ELISA: a. Transfer the cell lysates to the pre-coated ELISA plate. b. Incubate for 2 hours at room temperature. c. Wash the plate three times with wash buffer. d. Add the pAXL detection antibody and incubate for 1 hour at room temperature. e. Wash the plate three times with wash buffer. f. Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature. g. Wash the plate five times with wash buffer. h. Add TMB substrate solution and incubate in the dark for 15-30 minutes. i. Stop the reaction by adding the stop solution.

  • Detection: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the amount of phosphorylated AXL. Calculate the percentage of inhibition of AXL phosphorylation for each compound concentration relative to the stimulated control and determine the cellular IC50 value.

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways of the TAM family of receptor tyrosine kinases.

TAM_Signaling cluster_AXL AXL Signaling cluster_MER MER Signaling cluster_TYRO3 TYRO3 Signaling GAS6_AXL GAS6 AXL AXL GAS6_AXL->AXL activates PI3K_AXL PI3K AXL->PI3K_AXL RAS_AXL RAS AXL->RAS_AXL AKT_AXL AKT PI3K_AXL->AKT_AXL mTOR_AXL mTOR AKT_AXL->mTOR_AXL Proliferation_AXL Proliferation, Survival, Migration mTOR_AXL->Proliferation_AXL RAF_AXL RAF RAS_AXL->RAF_AXL MEK_AXL MEK RAF_AXL->MEK_AXL ERK_AXL ERK MEK_AXL->ERK_AXL ERK_AXL->Proliferation_AXL GAS6_MER GAS6/Pros1 MER MER GAS6_MER->MER activates PI3K_MER PI3K MER->PI3K_MER STAT_MER STAT MER->STAT_MER AKT_MER AKT PI3K_MER->AKT_MER Survival_MER Cell Survival, Anti-inflammation AKT_MER->Survival_MER STAT_MER->Survival_MER GAS6_TYRO3 GAS6/Pros1 TYRO3 TYRO3 GAS6_TYRO3->TYRO3 activates SRC_TYRO3 Src TYRO3->SRC_TYRO3 PI3K_TYRO3 PI3K TYRO3->PI3K_TYRO3 MAPK_TYRO3 MAPK SRC_TYRO3->MAPK_TYRO3 AKT_TYRO3 AKT PI3K_TYRO3->AKT_TYRO3 Survival_TYRO3 Cell Survival, Differentiation AKT_TYRO3->Survival_TYRO3 MAPK_TYRO3->Survival_TYRO3

Figure 1. Simplified signaling pathways of the TAM family kinases.

Experimental Workflows

Kinase_Inhibitor_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start This compound Intermediate Halogenated Indazole Start->Intermediate Halogenation Coupling Suzuki or Buchwald-Hartwig Cross-Coupling Intermediate->Coupling Inhibitor Final Kinase Inhibitor Coupling->Inhibitor InVitro In Vitro Kinase Assay (IC50 Determination) Inhibitor->InVitro CellBased Cell-Based Assay (Cellular IC50, Target Engagement) InVitro->CellBased Lead Lead Compound CellBased->Lead

Figure 2. General workflow for the development of kinase inhibitors.

SAR_Logic node1 Scaffold This compound node2 Modification at C5 node1->node2 SAR Study node3 Modification at N1 node1->node3 SAR Study node4 Improved Potency node2->node4 node5 Improved Selectivity node2->node5 node6 Improved PK Properties node3->node6

Figure 3. Structure-Activity Relationship (SAR) exploration logic.

References

Application of 4-Fluoro-3-methyl-1H-indazole in Oncology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry and has been successfully incorporated into several FDA-approved anticancer drugs.[1][2][3] Derivatives of indazole are known to exhibit a wide range of biological activities, including the inhibition of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[2][4] The introduction of fluorine atoms and methyl groups to the indazole core can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties.

This document provides a detailed overview of the potential applications of 4-Fluoro-3-methyl-1H-indazole in oncology research. Due to the limited publicly available data specifically for this compound, this note extrapolates its potential mechanisms and applications from closely related 3-methyl-1H-indazole and other fluorinated indazole derivatives. The provided protocols are standardized methods for evaluating the anticancer properties of novel chemical entities like this compound.

Potential Mechanisms of Action

Based on studies of analogous compounds, this compound may exhibit anticancer activity through several mechanisms:

  • Kinase Inhibition: Many indazole derivatives are potent inhibitors of various kinases involved in cancer progression, such as receptor tyrosine kinases (e.g., VEGFR, FGFR) and intracellular kinases (e.g., BRAF, CDKs).[2][5]

  • Epigenetic Modulation: A series of 3-methyl-1H-indazole derivatives have been identified as inhibitors of Bromodomain-containing protein 4 (BRD4).[1][6] BRD4 is an epigenetic reader that regulates the expression of key oncogenes like c-Myc.[6] Inhibition of BRD4 represents a promising therapeutic strategy in various cancers.

  • Induction of Apoptosis: Several indazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often achieved by modulating the expression of pro-apoptotic (e.g., Bax, cleaved caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins.[1][3][7]

  • Cell Cycle Arrest: These compounds can also halt the proliferation of cancer cells by inducing cell cycle arrest at different phases, preventing them from dividing and multiplying.[7]

  • Inhibition of Cell Migration and Invasion: Some indazole derivatives can interfere with the processes of metastasis by reducing the migration and invasion of cancer cells, potentially by modulating matrix metalloproteinases (MMPs).[1]

Quantitative Data Summary

The following table summarizes the in vitro antiproliferative activity of various indazole derivatives against a panel of human cancer cell lines. This data is provided for illustrative purposes to indicate the potential potency range for compounds with a similar scaffold to this compound.

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Compound 2f 4T1 (Breast)Proliferation0.23[1]
A549 (Lung)Proliferation1.15[1]
HCT116 (Colon)Proliferation0.49[1]
HepG2 (Liver)Proliferation0.80[4]
MCF-7 (Breast)Proliferation0.34[4]
Compound 9d MV4;11 (Leukemia)ProliferationNot specified, potent[6]
Compound 6o K562 (Leukemia)Proliferation5.15[7][8]
A549 (Lung)Proliferation>40[8]
PC-3 (Prostate)Proliferation>40[8]
Hep-G2 (Liver)Proliferation25.43[8]

Key Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is for determining the effect of this compound on the metabolic activity and proliferation of cancer cells.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis by this compound.

Materials:

  • Human cancer cell lines

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blot Analysis

This protocol is for investigating the effect of this compound on the expression of key signaling proteins.

Materials:

  • Human cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against PARP, Caspase-3, Bcl-2, Bax, BRD4, c-Myc, p53, MDM2, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Potential BRD4 Inhibition Pathway This compound This compound BRD4 BRD4 This compound->BRD4 Inhibits cMyc cMyc BRD4->cMyc Promotes expression Proliferation Proliferation cMyc->Proliferation

Caption: Potential BRD4 inhibitory pathway of this compound.

G cluster_1 Potential Apoptosis Induction Pathway This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Downregulates Bax Bax This compound->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Caspase3 Caspase-3 Mitochondrion->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential apoptosis induction pathway of this compound.

G cluster_2 Experimental Workflow for Anticancer Evaluation Start Cancer Cell Lines Treatment Treat with this compound Start->Treatment MTT MTT Assay (Proliferation) Treatment->MTT Flow Flow Cytometry (Apoptosis) Treatment->Flow WB Western Blot (Protein Expression) Treatment->WB IC50 Determine IC50 MTT->IC50 ApoptosisQuant Quantify Apoptosis Flow->ApoptosisQuant Pathway Analyze Signaling Pathways WB->Pathway

Caption: General experimental workflow for in vitro anticancer evaluation.

Conclusion

While specific data on this compound in oncology is not yet widely published, the extensive research on related indazole derivatives strongly suggests its potential as a valuable compound for cancer research and drug development.[2][3][9] The provided protocols and potential mechanisms of action offer a solid framework for initiating the investigation of its anticancer properties. Further studies are warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound and to validate its therapeutic potential.

References

The Untapped Potential of 4-Fluoro-3-methyl-1H-indazole in Neuropharmacology: A Predictive Outlook Based on Analog Research

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Direct Research on 4-Fluoro-3-methyl-1H-indazole Necessitates a Review of Structurally Related Compounds to Postulate Potential Applications and Guide Future Investigations.

Currently, there is no publicly available scientific literature detailing the neuropharmacological properties or applications of this compound. This lack of direct evidence necessitates a comprehensive review of structurally similar indazole derivatives to forecast its potential therapeutic roles and to provide a foundational framework for researchers, scientists, and drug development professionals interested in exploring this novel chemical entity. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its versatile biological activities, particularly in the central nervous system (CNS).[1][2][3][4] This document synthesizes the known neuropharmacological activities of related indazole compounds, presents hypothetical protocols for the investigation of this compound, and visualizes potential mechanisms and experimental workflows.

Potential Neuropharmacological Applications Based on Analog Structures

Indazole derivatives have shown significant promise in several areas of neuropharmacology, primarily as modulators of cannabinoid receptors, inhibitors of various protein kinases, and antagonists of the calcitonin gene-related peptide (CGRP) receptor.

Cannabinoid Receptor Modulation

A substantial body of research has focused on indazole derivatives as potent agonists and inverse agonists of cannabinoid receptors, particularly the CB1 receptor, which is highly expressed in the CNS.[5][6][7] Synthetic cannabinoid receptor agonists (SCRAs) with an indazole core have been widely studied.[8] The activity of these compounds is highly dependent on the substitutions on the indazole ring and other parts of the molecule. For instance, fluorination at the 5-position of the indazole core has been associated with low nanomolar EC50 values for CB1 receptor activation.[8] This suggests that this compound could potentially exhibit activity at cannabinoid receptors, a hypothesis that warrants experimental validation.

Compound Target Activity (IC50/EC50/Ki) Reference
AMB-FUBINACA (S-form)CB1 ReceptorKi = 78.4 nM[6]
Halogenated Indazole SCRAs (various)CB1 ReceptorEC50 values in the low nanomolar range[8]
Tetrahydroindazole DerivativesCB1 ReceptorPotent inverse agonists[7]
Protein Kinase Inhibition

The indazole scaffold is a core component of several approved and investigational kinase inhibitors.[9][10] In the context of neuropharmacology, kinases play crucial roles in neuronal signaling, and their dysregulation is implicated in neurodegenerative diseases and other CNS disorders.[11][12][13] Indazole derivatives have been developed as inhibitors of c-Jun N-terminal kinase (JNK), a key player in neuronal apoptosis and neuroinflammation.[14][15][16] The development of brain-penetrant JNK3 inhibitors with an indazole/aza-indazole scaffold highlights the potential for this class of compounds in treating neurodegenerative conditions like Alzheimer's and Parkinson's disease.[14]

Compound Target Kinase Inhibitory Activity (IC50) Reference
Indazole/Aza-indazole Derivative 29JNK35 nM[14]
Indazole-based Inhibitor SR-3737JNK312 nM[16]
Indazole Amide DerivativesERK1/29.3 - 25.8 nM[17]
1H-Indazole DerivativesPan-Pim Kinases0.4 - 1.1 nM[17]
CGRP Receptor Antagonism

A distinct application of indazole-related structures is in the treatment of migraine through the antagonism of the CGRP receptor.[18][19][20][21][22] "Gepants" are a class of small-molecule CGRP receptor antagonists, some of which feature heterocyclic cores that, while not exclusively indazole, share structural motifs. This therapeutic area represents another potential, albeit more speculative, avenue for novel indazole derivatives.

Hypothetical Synthesis and Experimental Protocols

Given the absence of specific data for this compound, the following sections provide a plausible synthetic route and a comprehensive suite of generalized experimental protocols to guide its initial investigation.

Proposed Synthesis of this compound

The synthesis of fluorinated indazoles can be achieved through various methods.[23][24][25][26] A potential, yet unverified, synthetic route for this compound could be adapted from established procedures for similar analogs. One possible approach involves the fluorination of a suitable 2H-indazole precursor using an electrophilic fluorinating agent like N-fluorobenzenesulfonimide (NFSI).[23][25]

Disclaimer: The following is a hypothetical protocol and has not been experimentally validated for the synthesis of this compound.

Reaction Scheme:

Synthetic_Scheme cluster_reagents Reagents and Conditions start 3-methyl-1H-indazole intermediate1 N-Boc-3-methyl-1H-indazole start->intermediate1 reagent1 Protection (e.g., Boc anhydride) intermediate2 4-Lithio-N-Boc-3-methyl-1H-indazole intermediate1->intermediate2 reagent2 Directed Ortho-Lithiation (e.g., n-BuLi, TMEDA) intermediate3 N-Boc-4-fluoro-3-methyl-1H-indazole intermediate2->intermediate3 reagent3 Electrophilic Fluorination (e.g., NFSI) product This compound intermediate3->product reagent4 Deprotection (e.g., TFA)

A plausible, hypothetical synthetic route.

Protocol:

  • Protection: Protect the N1 position of 3-methyl-1H-indazole with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, using di-tert-butyl dicarbonate in the presence of a base like triethylamine in a solvent such as dichloromethane.

  • Directed Ortho-Metalation: Perform a directed ortho-lithiation at the C4 position using a strong base like n-butyllithium in the presence of a chelating agent such as tetramethylethylenediamine (TMEDA) in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperature (e.g., -78 °C).

  • Fluorination: Introduce the fluorine atom by quenching the lithiated intermediate with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI).

  • Deprotection: Remove the Boc protecting group using a strong acid, such as trifluoroacetic acid (TFA), in a suitable solvent to yield the final product, this compound.

  • Purification: Purify the crude product using column chromatography on silica gel.

In Vitro Neuropharmacological Profiling: A General Workflow

A systematic in vitro evaluation is the first step in characterizing the neuropharmacological profile of a novel compound.[27][28][29][30][31]

In_Vitro_Workflow cluster_0 Primary Screening cluster_1 Functional Assays cluster_2 Cellular Assays receptor_binding Receptor Binding Assays (e.g., CB1, CB2, GPCR panel) camp_assay cAMP Accumulation Assay (for GPCRs) receptor_binding->camp_assay calcium_flux Calcium Flux Assay (for GPCRs and ion channels) receptor_binding->calcium_flux kinase_panel Kinase Inhibition Panel (e.g., JNK, ERK, GSK3) kinase_activity Cell-based Kinase Activity Assay (e.g., phospho-protein levels) kinase_panel->kinase_activity neurite_outgrowth Neurite Outgrowth Assay camp_assay->neurite_outgrowth neuroinflammation Neuroinflammation Assay (e.g., cytokine release from microglia) calcium_flux->neuroinflammation neuroprotection Neuroprotection Assay (e.g., against oxidative stress) kinase_activity->neuroprotection Behavioral_Experiment_Workflow acclimatization Animal Acclimatization baseline Baseline Behavioral Testing acclimatization->baseline surgery Induction of Neuropathic Pain (CCI) baseline->surgery recovery Post-operative Recovery surgery->recovery drug_admin Drug/Vehicle Administration recovery->drug_admin post_drug_testing Post-treatment Behavioral Testing drug_admin->post_drug_testing data_analysis Data Analysis and Interpretation post_drug_testing->data_analysis CB1R_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CB1R CB1 Receptor Gi_protein Gi/o Protein CB1R->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits K_channel K+ Channel Gi_protein->K_channel Opens Ca_channel Ca2+ Channel Gi_protein->Ca_channel Closes MAPK MAPK Pathway Gi_protein->MAPK Activates cAMP cAMP AC->cAMP Produces agonist This compound (Hypothetical Agonist) agonist->CB1R Binds to PKA PKA cAMP->PKA Activates

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Fluoro-3-methyl-1H-indazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two primary synthetic routes for this compound are:

  • Cyclization of a substituted aniline: This typically involves the diazotization of 3-fluoro-2-methylaniline followed by cyclization. This method is advantageous due to the commercial availability of the starting material.

  • Fischer Indole Synthesis analogue: This classic method involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions. For this target molecule, (3-fluorophenyl)hydrazine and acetone (or a related ketone) would be the starting materials.

Q2: I am experiencing a low yield in my synthesis. What are the likely causes?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete diazotization: In the aniline-based route, the diazotization step is critical and sensitive to temperature control.

  • Side reactions: Formation of byproducts such as regioisomers or azine compounds can significantly reduce the yield of the desired product.[1]

  • Suboptimal reaction conditions: Temperature, reaction time, and the choice of acid catalyst are crucial for efficient cyclization.[2]

  • Purity of starting materials: Impurities in the starting aniline or phenylhydrazine can lead to undesired side reactions.

Q3: What are the expected side products in this synthesis?

A3: Common side products include:

  • Regioisomers: Depending on the synthetic route, other isomers such as 6-fluoro-3-methyl-1H-indazole could be formed.

  • Azine compounds: In syntheses involving hydrazine, the formation of azines from the ketone or aldehyde starting material can be a competing reaction, which lowers the yield of the desired indazole.[1]

  • Unreacted starting materials: Incomplete reactions can leave starting materials in the crude product.

  • Poly-nitrated products: If nitrating conditions are used in any step, there is a risk of multiple nitro groups being added to the aromatic ring.

Q4: What are the recommended methods for purifying this compound?

A4: The primary methods for purification are:

  • Crystallization: This is an effective method for removing impurities if a suitable solvent system is identified.

  • Column Chromatography: Silica gel column chromatography is a standard technique to separate the desired product from side products and unreacted starting materials.

Troubleshooting Guides

Symptom / Issue Potential Cause Suggested Troubleshooting Steps
Low or No Product Formation Inefficient cyclization.- Optimize Acid Catalyst: Screen different Brønsted acids (e.g., H₂SO₄, HCl, p-TsOH) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is often effective for Fischer-type cyclizations.[2] - Adjust Temperature: The reaction often requires elevated temperatures. However, excessively high temperatures can lead to decomposition. Monitor the reaction by TLC to find the optimal temperature.
Incomplete diazotization (for aniline route).- Maintain Low Temperature: Ensure the temperature is strictly controlled between 0-5 °C during the addition of sodium nitrite. - Use Fresh Sodium Nitrite Solution: Prepare the sodium nitrite solution fresh before use.
Multiple Spots on TLC, Indicating a Mixture of Products Formation of regioisomers or other byproducts.- Control Reaction Temperature: Gradual heating and careful temperature control can improve selectivity. - Modify Starting Materials: Protecting groups on the aniline nitrogen might improve regioselectivity in some cases.
Product is Difficult to Purify by Crystallization Impurities have similar solubility to the product.- Optimize Solvent System for Chromatography: Use a gradient elution on a silica gel column to improve separation. A combination of hexanes and ethyl acetate is a good starting point. - Consider Derivatization: In difficult cases, derivatization of the indazole N-H may alter its properties enough to allow for easier separation, followed by a deprotection step.

Experimental Protocols

Route 1: Synthesis from 3-Fluoro-2-methylaniline (Adapted from a similar synthesis[3])

This route involves the diazotization of 3-fluoro-2-methylaniline and subsequent intramolecular cyclization.

Step 1: Diazotization and Cyclization

  • Dissolve 3-fluoro-2-methylaniline (1.0 eq.) in a suitable solvent like toluene.

  • Add acetic acid (1.5 eq.).

  • Heat the mixture to approximately 110°C.

  • Slowly add isoamyl nitrite (1.2 eq.) dropwise while maintaining the temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by slurrying in a solvent like methanol followed by filtration, or by silica gel column chromatography.

ParameterValue
Starting Material 3-Fluoro-2-methylaniline
Key Reagents Acetic Acid, Isoamyl Nitrite
Solvent Toluene
Temperature 110°C
Reaction Time 2-4 hours
Typical Yield 40-50% (based on a similar synthesis[3])
Route 2: Fischer Indole Synthesis Analogue (Adapted from a similar synthesis[1])

This route is based on the reaction of a fluorinated acetophenone with hydrazine, which is a common method for preparing 3-methyl-indazoles.

Step 1: Synthesis of this compound

  • To a solution of 2',4'-difluoroacetophenone (1.0 eq.) in ethanol, add hydrazine hydrate (10 eq.).

  • Reflux the mixture for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The residue can be purified by silica gel column chromatography.

ParameterValue
Starting Material 2',4'-Difluoroacetophenone
Key Reagent Hydrazine Hydrate
Solvent Ethanol
Temperature Reflux
Reaction Time 24 hours
Typical Yield 98% (for 4,6-difluoro-3-methyl-1H-indazole[1])

Visualizations

Synthesis_Workflow_Route1 Synthesis of this compound via Diazotization start 3-Fluoro-2-methylaniline cyclization Diazotization & Intramolecular Cyclization start->cyclization reagents Acetic Acid, Isoamyl Nitrite reagents->cyclization conditions Toluene, 110°C conditions->cyclization workup Workup & Concentration cyclization->workup purification Purification (Crystallization or Chromatography) workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via diazotization.

Troubleshooting_Logic Troubleshooting Low Yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions purification_issue Investigate Purification Step start->purification_issue optimize_catalyst Optimize Acid Catalyst check_conditions->optimize_catalyst optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_time Optimize Reaction Time check_conditions->optimize_time

Caption: A logical workflow for troubleshooting low yield issues.

References

Technical Support Center: Purification of 4-Fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 4-Fluoro-3-methyl-1H-indazole from a reaction mixture. The information is presented in a question-and-answer format to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

The most common and effective methods for the purification of indazole derivatives, including this compound, are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity.

Q2: What are the likely impurities in a sample of this compound?

Impurities can originate from various sources in a chemical synthesis. For indazole derivatives, common impurities may include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like substituted anilines or hydrazines.

  • Reagents and Solvents: Residual solvents from the reaction or initial work-up steps are common.

  • Byproducts: Side reactions can lead to the formation of structurally related impurities, such as isomers or over-methylated products.

Q3: How can I assess the purity of my this compound sample?

Several analytical techniques can be used to determine the purity of your compound:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.

  • Thin-Layer Chromatography (TLC): A quick and simple method for a qualitative assessment of purity and for monitoring the progress of purification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can help identify organic impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in the identification of impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization

Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is too concentrated, the cooling rate is too fast, or the presence of impurities is inhibiting crystallization.

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent to reduce the concentration.

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • If crystals do not form, try scratching the inside of the flask with a glass rod to induce nucleation.

    • If available, add a seed crystal of pure this compound.

Problem: Low recovery of the purified compound.

  • Possible Cause: The chosen recrystallization solvent is too effective, even at low temperatures, or an excessive volume of solvent was used.

  • Solution:

    • Before committing to a large-scale recrystallization, test a range of solvents to find one where the compound has high solubility at elevated temperatures and low solubility at room temperature.

    • Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Ensure the solution is thoroughly cooled to maximize precipitation.

    • The filtrate (mother liquor) can be concentrated and cooled again to obtain a second crop of crystals.

Column Chromatography

Problem: Poor separation of the desired compound from impurities.

  • Possible Cause: The solvent system (eluent) does not have the optimal polarity.

  • Solution:

    • Perform a thorough TLC analysis with various solvent systems to identify an eluent that provides good separation (a difference in Rf values) between your product and the impurities. Aim for an Rf value of 0.2-0.4 for the desired compound.

    • Employ a gradient elution, starting with a less polar solvent and gradually increasing the polarity. For indazole derivatives, solvent systems like ethyl acetate in petroleum ether or methanol in dichloromethane are often effective.

Problem: The compound is not eluting from the column.

  • Possible Cause: The eluent is too non-polar, causing the compound to strongly adhere to the stationary phase (e.g., silica gel).

  • Solution:

    • Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.

    • If the compound is still not eluting, a small percentage of a more polar solvent like methanol can be added to the eluent.

Data Presentation

Table 1: Recrystallization Solvents for Indazole Derivatives

CompoundRecrystallization Solvent(s)Reference
6-Fluoro-3-(4-piperidinyl)-1H-indazoleIsopropanol-Water, then Isopropanol[1]
Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylateEthyl Acetate[2]

Table 2: Column Chromatography Conditions for Indazole Derivatives

CompoundStationary PhaseEluent SystemReference
3-(4-methoxyphenyl)-1H-indazoleSilica Gel10%-50% Ethyl Acetate in Petrol[3]
5-bromo-4-fluoro-1H-indazole (from precursor)Not specifiedEthyl Acetate (for extraction)[4]

Experimental Protocols

The following are generalized experimental protocols for the purification of this compound based on methods used for analogous compounds. Note: These protocols may require optimization for your specific reaction mixture.

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes) at room and elevated temperatures to find a suitable solvent system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • TLC Analysis: Develop a TLC method to effectively separate the this compound from impurities. This will determine the appropriate eluent for the column.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the solvent system determined from the TLC analysis. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

The following diagrams illustrate the general workflows for the purification and troubleshooting of this compound.

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Work-up (e.g., Extraction) Crude->Workup Crude_Solid Crude Solid Workup->Crude_Solid Purification Purification Method Crude_Solid->Purification Recrystallization Recrystallization Purification->Recrystallization Choice 1 ColumnChrom Column Chromatography Purification->ColumnChrom Choice 2 Pure_Product Pure this compound Recrystallization->Pure_Product ColumnChrom->Pure_Product

Caption: General purification workflow for this compound.

TroubleshootingPurification cluster_recrystallization Recrystallization Issues cluster_chromatography Column Chromatography Issues Oiling_Out Compound Oils Out Solution_Recryst Re-heat & Add Solvent Slow Cooling Scratch Flask Seed Crystal Oiling_Out->Solution_Recryst Solution Low_Recovery_Recryst Low Recovery Optimize_Solvent Optimize Solvent Minimize Volume Cool Thoroughly Low_Recovery_Recryst->Optimize_Solvent Solution Poor_Separation Poor Separation TLC_Analysis TLC for Eluent Optimization Gradient Elution Poor_Separation->TLC_Analysis Solution No_Elution Compound Not Eluting Increase_Polarity Increase Eluent Polarity No_Elution->Increase_Polarity Solution Start Purification Problem Identified Start->Oiling_Out Start->Low_Recovery_Recryst Start->Poor_Separation Start->No_Elution

Caption: Troubleshooting common issues in the purification of indazole derivatives.

References

troubleshooting low yield in 4-Fluoro-3-methyl-1H-indazole Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Suzuki-Miyaura cross-coupling of 4-Fluoro-3-methyl-1H-indazole.

Troubleshooting Guide: Low Yields

This section addresses specific issues that can lead to low product yield in the Suzuki coupling of this compound.

Question 1: My Suzuki coupling reaction with this compound is resulting in a very low yield or no product. What are the initial checks I should perform?

Answer:

Low yields in Suzuki couplings can often be attributed to several key factors. A systematic check of your reagents and reaction setup is the best first step.

  • Reagent Quality:

    • Boronic Acid/Ester Stability: Boronic acids can degrade over time, especially if they are electron-deficient.[1][2] Protodeboronation, the replacement of the boronic acid group with a hydrogen, is a common side reaction.[1][2][3][4] Consider using fresh, high-purity boronic acid or a more stable derivative like a pinacol ester.[1]

    • Aryl Halide Purity: Ensure the purity of your this compound halide (e.g., bromo or iodo derivative). Impurities can interfere with the catalyst.

    • Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(II) precatalysts, can degrade.[1] Phosphine ligands are susceptible to oxidation.[1] Use fresh catalyst and ligands that have been stored correctly under an inert atmosphere.[1]

  • Reaction Conditions:

    • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[1][3] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.[1][3]

    • Solvent and Base Purity: Use anhydrous and degassed solvents, as oxygen can deactivate the catalyst.[1] The purity of the base is also crucial.[1]

Question 2: I suspect protodeboronation of my boronic acid is the primary issue. How can I minimize this side reaction?

Answer:

Protodeboronation is a frequent cause of low yields.[1][2][4] Here are several strategies to mitigate it:

  • Choice of Base: While a base is necessary, it can also promote protodeboronation.[1] Consider using milder bases such as K₃PO₄, KF, or Cs₂CO₃.[1]

  • Anhydrous Conditions: Water can be a proton source for this side reaction.[1] Using anhydrous conditions with a suitable base can be beneficial.[1]

  • Stable Boron Reagents: Converting the boronic acid to a more stable form like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[1]

  • Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the extent of protodeboronation.[1][4] Monitor the reaction's progress to avoid unnecessarily long reaction times.[1][4]

Question 3: I am observing significant homocoupling of my boronic acid. What causes this and how can it be prevented?

Answer:

Homocoupling of the boronic acid is another common side reaction that consumes your starting material.[2]

  • Cause: This side reaction is often promoted by the presence of oxygen and Pd(II) species.[5]

  • Solutions:

    • Thorough Degassing: Rigorous degassing of the solvent and reaction mixture before adding the catalyst is the most effective way to prevent homocoupling.[3][5] This can be done by bubbling an inert gas through the solvent or by using freeze-pump-thaw cycles.[5]

    • Maintain Inert Atmosphere: Ensure a positive pressure of an inert gas (argon or nitrogen) is maintained throughout the reaction.[3]

    • Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can favor the desired cross-coupling reaction.[5]

Question 4: Could the N-H group on the indazole ring be interfering with the reaction?

Answer:

Yes, the acidic N-H proton of the indazole ring can potentially interfere with the catalytic cycle, leading to lower yields.[2][6] While many protocols are developed for unprotected N-heterocycles, if you consistently face issues, consider N-protection. Protecting the indazole nitrogen with a group like tert-butyloxycarbonyl (Boc) can sometimes improve yields and consistency, though this adds extra steps to your synthesis.[2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for catalyst and ligand selection for the Suzuki coupling of this compound?

A1: For nitrogen-containing heterocycles, common choices include Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand. For challenging couplings, more electron-rich and bulky ligands like SPhos or XPhos can be effective.[5]

Q2: Which bases and solvents are typically recommended for this type of coupling?

A2: A range of bases can be used, with K₂CO₃, Cs₂CO₃, and K₃PO₄ being common choices.[3][5] The choice of solvent can significantly impact the reaction.[5] Common solvents include 1,4-dioxane, DMF, and toluene, often with a small amount of water.[5][7]

Q3: What is the optimal temperature for this reaction?

A3: Many Suzuki couplings require heating, typically in the range of 80-110 °C.[1][3] However, excessive heat can cause catalyst decomposition.[1] It is advisable to screen a range of temperatures to find the optimum for your specific substrates.[3]

Data Presentation

Table 1: General Starting Conditions for Optimization

ParameterConditionRationale
Catalyst Loading 1-5 mol%A good starting range for most Suzuki couplings.
Ligand SPhos, XPhosBulky, electron-rich ligands are often effective for heteroaryl couplings.[5]
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equiv.)K₃PO₄ and Cs₂CO₃ are often more effective for challenging substrates.[5]
Solvent 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1), DMFThese solvent systems are widely used and effective for Suzuki couplings.[2][8]
Temperature 80-110 °CA typical temperature range; may require optimization.[3]
Boronic Acid 1.2-1.5 equivalentsA slight excess can drive the reaction to completion.[4][5]

Experimental Protocols

General Protocol for Suzuki Coupling of a this compound Halide

This is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask, add the this compound halide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[1]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent.[1] Bubble the inert gas through the solution for 10-15 minutes. Finally, add the palladium catalyst and ligand.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

Visualizations

Suzuki_Workflow General Suzuki Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Aryl Halide, Boronic Acid, and Base inert 2. Establish Inert Atmosphere (Ar/N2) reagents->inert solvent 3. Add Degassed Solvent inert->solvent catalyst 4. Add Pd Catalyst and Ligand solvent->catalyst heat 5. Heat with Vigorous Stirring catalyst->heat monitor 6. Monitor Progress (TLC/LC-MS) heat->monitor cool 7. Cool to Room Temperature monitor->cool extract 8. Extraction and Washing cool->extract purify 9. Dry and Purify (Chromatography) extract->purify

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Low_Yield Troubleshooting Low Yield in Suzuki Coupling start Low Yield Observed reagent_check 1. Check Reagent Quality - Fresh Catalyst/Ligand? - Pure Solvents/Base? - Stable Boronic Acid? start->reagent_check condition_check 2. Review Reaction Conditions - Inert Atmosphere Maintained? - Sufficiently Degassed? - Optimal Temperature? reagent_check->condition_check Reagents OK side_reaction_check 3. Analyze for Side Products - Protodeboronation? - Homocoupling? condition_check->side_reaction_check Conditions OK optimization 4. Systematic Optimization - Screen Catalysts/Ligands - Screen Bases/Solvents - Vary Temperature side_reaction_check->optimization Side Products Identified success Successful Optimization optimization->success

Caption: A decision tree for troubleshooting low yields in Suzuki coupling reactions.

References

Technical Support Center: Synthesis of 4-Fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-3-methyl-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A common and effective strategy for the synthesis of this compound involves a multi-step process starting from 3-fluoro-2-methylaniline. A plausible route, adapted from related syntheses, includes diazotization of the aniline, followed by an intramolecular cyclization to form the indazole ring. Protection and deprotection steps may be incorporated to improve yield and purity.

Q2: What are the most common side products observed during the synthesis of this compound?

The synthesis of this compound can be accompanied by the formation of several side products, primarily arising from the diazotization and cyclization steps. The most frequently encountered impurities include:

  • Regioisomers: Formation of the undesired 6-fluoro-3-methyl-1H-indazole or other positional isomers.

  • Incompletely cyclized intermediates: Residual diazotized intermediates or their decomposition products.

  • Triazene compounds: Formed by the reaction of the diazonium salt with unreacted amine.

  • Phenolic byproducts: Arising from the reaction of the diazonium salt with water.

  • Dehalogenated products: Loss of the fluorine substituent under certain reaction conditions.

Q3: How can I purify the final this compound product?

Purification of this compound often requires a combination of techniques to remove the various side products. Common purification strategies include:

  • Column Chromatography: Silica gel chromatography is effective for separating the desired product from less polar and more polar impurities. A gradient elution with a solvent system like hexane/ethyl acetate is typically employed.

  • Recrystallization: This technique is useful for removing isomeric impurities and other closely related side products. A mixed solvent system, such as acetone/water or ethanol/water, can be effective for selective crystallization of the desired isomer.[1]

  • Acid-Base Extraction: This can be used to remove acidic or basic impurities from the crude product mixture.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps & Recommendations
Low Yield of Indazole Product 1. Incomplete diazotization of the starting aniline. 2. Decomposition of the diazonium salt intermediate. 3. Suboptimal temperature for cyclization.1. Optimize Diazotization: Ensure the reaction is carried out at a low temperature (0-5 °C). Use a slight excess of the diazotizing agent (e.g., sodium nitrite). 2. Control Temperature: Maintain a low temperature throughout the diazotization and subsequent handling of the diazonium salt to minimize decomposition. 3. Temperature Screening: Perform small-scale experiments to determine the optimal temperature for the cyclization step.
Presence of Regioisomeric Impurities The cyclization reaction is not fully regioselective, leading to the formation of other fluoro-methyl-indazole isomers.1. Control Cyclization Conditions: Vary the solvent, temperature, and reaction time to favor the formation of the desired 4-fluoro isomer. 2. Purification: Employ careful column chromatography with a shallow solvent gradient to separate the isomers. Fractional recrystallization from a suitable solvent system can also be effective.
Formation of Azo Compounds (colored impurities) The diazonium salt couples with electron-rich aromatic compounds present in the reaction mixture.1. Control Stoichiometry: Use a slight excess of the diazotizing agent to ensure complete conversion of the starting aniline. 2. Purification: Azo compounds can often be removed by column chromatography or by treatment with a reducing agent followed by extraction.
Significant Amount of Phenolic Byproduct The diazonium salt reacts with water present in the reaction mixture.1. Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water. 2. Control Acidity: The stability of the diazonium salt is pH-dependent. Optimize the acid concentration during diazotization.

Experimental Protocols

A plausible and detailed experimental protocol for the synthesis of this compound, based on analogous preparations, is provided below.

Step 1: Acetylation of 3-Fluoro-2-methylaniline

  • To a stirred solution of 3-fluoro-2-methylaniline (1.0 eq) in acetic anhydride (3.0 eq), add a catalytic amount of sulfuric acid at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Pour the reaction mixture into ice-water and stir until a precipitate forms.

  • Filter the solid, wash with cold water, and dry under vacuum to yield N-(3-fluoro-2-methylphenyl)acetamide.

Step 2: Nitration of N-(3-fluoro-2-methylphenyl)acetamide

  • To a cooled (0 °C) solution of N-(3-fluoro-2-methylphenyl)acetamide (1.0 eq) in concentrated sulfuric acid, add fuming nitric acid (1.1 eq) dropwise.

  • Maintain the temperature below 5 °C during the addition.

  • Stir the reaction mixture at 0-5 °C for 1 hour.

  • Carefully pour the mixture onto crushed ice, and collect the resulting precipitate by filtration.

  • Wash the solid with water and dry to obtain the nitrated intermediate.

Step 3: Hydrolysis of the Nitrated Intermediate

  • Suspend the nitrated acetamide in a mixture of ethanol and concentrated hydrochloric acid.

  • Reflux the mixture for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate) to precipitate the amino product.

  • Filter the solid, wash with water, and dry.

Step 4: Diazotization and Cyclization to form this compound

  • Dissolve the amino-nitrophenyl intermediate (1.0 eq) in acetic acid.

  • Cool the solution to 0-5 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the low temperature.

  • Stir the mixture at 0-5 °C for 30 minutes.

  • Add a reducing agent (e.g., stannous chloride in concentrated HCl) dropwise at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir for several hours or overnight.

  • Pour the reaction mixture into water and basify with a suitable base (e.g., NaOH) to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) followed by recrystallization.

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of This compound cause1 Incomplete Diazotization start->cause1 cause2 Diazonium Salt Decomposition start->cause2 cause3 Inefficient Cyclization start->cause3 solution1 Optimize NaNO2 Stoichiometry & Maintain Low Temperature (0-5 °C) cause1->solution1 solution2 Ensure Anhydrous Conditions & Control pH cause2->solution2 solution3 Screen Solvents & Optimize Cyclization Temperature cause3->solution3 outcome Improved Yield solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting workflow for addressing low product yield.

Decision Tree for Side Product Identification and Mitigation

side_product_mitigation start Crude Product Analysis (e.g., LC-MS, NMR) impurity_type Identify Major Impurity Type start->impurity_type isomeric Isomeric Impurities (e.g., 6-fluoro isomer) impurity_type->isomeric m/z matches product phenolic Phenolic Byproduct impurity_type->phenolic m/z indicates -NH2 -> -OH triazene Triazene Compound impurity_type->triazene m/z indicates coupling product mitigation_isomeric Mitigation: - Optimize cyclization conditions - High-resolution chromatography - Fractional recrystallization isomeric->mitigation_isomeric mitigation_phenolic Mitigation: - Use anhydrous solvents - Control reaction pH phenolic->mitigation_phenolic mitigation_triazene Mitigation: - Ensure complete diazotization - Adjust stoichiometry triazene->mitigation_triazene

Caption: Decision tree for mitigating common side products.

References

Technical Support Center: Optimizing Reaction Conditions for Fluorinated Indazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of fluorinated indazoles. This guide is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered during the synthesis of fluorinated indazoles?

The synthesis of fluorinated indazoles often presents several challenges, the most significant of which is controlling regioselectivity. Due to the tautomeric nature of the indazole ring, direct substitution reactions, such as alkylation, can result in a mixture of N1 and N2 isomers.[1][2] Achieving a high yield of the desired isomer is a primary obstacle. Other common issues include low reaction yields, difficulties in purifying the final product from isomeric mixtures, and managing the electronic effects of the fluorine substituent, which can influence the reactivity of the indazole core.

Q2: How does the position of the fluorine atom on the indazole ring affect the synthesis strategy?

The position of the fluorine atom significantly influences the electronic properties of the indazole ring, thereby affecting its reactivity and the choice of synthetic strategy. For instance, the synthesis of 7-fluoro-1H-indazole can be achieved from 2,3-difluorobenzaldehyde and hydrazine.[3] The synthesis of 4-bromo-6-fluoro-1H-indazole starts from 1-bromo-5-fluoro-2-methyl-3-nitrobenzene, involving a multi-step process.[4] The specific starting materials and reaction conditions often need to be tailored based on the location of the fluorine atom to achieve the desired product with good yield and purity.

Q3: What are the key factors influencing N1 vs. N2 regioselectivity in indazole alkylation?

Several factors govern the regioselectivity of N-alkylation of indazoles:

  • Base and Solvent System: The choice of base and solvent is critical. Using sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) generally favors the formation of the N1-substituted product, which is often the thermodynamically more stable isomer.[1][2][5][6]

  • Substituents on the Indazole Ring: The electronic nature and steric bulk of substituents on the indazole ring play a crucial role.

    • Steric Effects: Bulky substituents at the C3 position can sterically hinder the N2 position, leading to preferential alkylation at the N1 position.[2][6]

    • Electronic Effects: Electron-withdrawing groups, such as a nitro group (NO₂) or a carboxylate group (CO₂Me), at the C7 position can direct alkylation to the N2 position with high selectivity.[1][2][6]

  • Reaction Temperature: Temperature can influence the thermodynamic versus kinetic control of the reaction, thereby affecting the ratio of N1 and N2 products.[2]

  • Nature of the Electrophile: The structure of the alkylating agent can also influence the regiochemical outcome.[1]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Fluorinated Indazole

Possible Causes and Solutions:

Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the reaction temperature or time. Ensure all reagents are pure and dry, as impurities or moisture can inhibit the reaction.
Side Reactions The presence of electron-withdrawing or -donating groups can lead to undesired side reactions. It may be necessary to use protecting groups for sensitive functionalities. For instance, in some syntheses, a temporary protecting group is introduced and later removed to achieve the final product.[7]
Suboptimal Reaction Conditions Systematically vary the reaction parameters, including solvent, temperature, and catalyst (if applicable), to find the optimal conditions for your specific substrate. For example, the synthesis of 7-fluoro-1H-indazole involves heating at 180°C for 10 hours.[3]
Degradation of Starting Material or Product Fluorinated compounds can sometimes be unstable under harsh reaction conditions. Consider using milder reagents or reaction conditions. For example, some modern cyclization methods have improved efficiency and substrate scope compared to harsher traditional methods.[1]
Problem 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

Strategies to Enhance Regioselectivity:

Desired Isomer Recommended Strategy Key Considerations
N1-Substituted Indazole Thermodynamic Control: Utilize conditions that favor the formation of the more stable N1 isomer. The use of sodium hydride (NaH) in THF is a well-established method for achieving high N1 selectivity.[1][2][5][6]The presence of bulky substituents at the C3 position can further enhance N1 selectivity.[2][6]
N2-Substituted Indazole Kinetic Control & Electronic Direction: Employ conditions that favor the kinetically preferred N2 product or use substrates with directing groups. Electron-withdrawing groups at the C7 position strongly favor N2 alkylation.[1][2][6] Acidic conditions can also promote N2-alkylation.[1]The choice of reagents is critical. For instance, trifluoromethanesulfonic acid can be an effective catalyst for N2-alkylation.[1]

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation of Fluorinated Indazoles

This protocol is adapted from methods known to favor N1 substitution.[1][2]

Materials:

  • Substituted fluorinated 1H-indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., alkyl bromide)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a solution of the fluorinated 1H-indazole (1.0 eq) in anhydrous THF, add NaH (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Allow the resulting suspension to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Add the alkyl halide (1.2 eq) to the mixture.

  • Stir the reaction at room temperature or gently heat to 50 °C if necessary. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated fluorinated indazole.

Protocol 2: Synthesis of 7-Fluoro-1H-indazole

This protocol is based on the synthesis from 2,3-difluorobenzaldehyde.[3]

Materials:

  • 2,3-difluorobenzaldehyde

  • Hydrazine monohydrate

  • Ethyl acetate

  • Water

  • Saturated brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Chloroform/acetone as eluent

Procedure:

  • To 2,3-difluorobenzaldehyde (1.85 g), add hydrazine monohydrate (3 ml).

  • Heat the reaction mixture with stirring at 180°C for 10 hours.

  • After completion, cool the mixture to room temperature.

  • Extract the product by adding ethyl acetate and water to separate the organic layer.

  • Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using chloroform/acetone as the eluent to afford 7-fluoro-1H-indazole. (Expected yield: ~45%).[3]

Visualizing Experimental Workflows

Troubleshooting Low Yield in Fluorinated Indazole Synthesis

low_yield_troubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_params Increase Temperature/Time Check Reagent Purity incomplete->increase_params side_reactions Investigate Side Reactions (NMR, MS) complete->side_reactions increase_params->check_completion protecting_groups Consider Protecting Groups side_reactions->protecting_groups Side Reactions Identified optimize_conditions Optimize Conditions (Solvent, Temp, Catalyst) side_reactions->optimize_conditions No Obvious Side Reactions final_product Improved Yield protecting_groups->final_product milder_conditions Use Milder Reagents/Conditions optimize_conditions->milder_conditions milder_conditions->final_product

Caption: Troubleshooting workflow for addressing low reaction yields.

Decision Pathway for Regioselective N-Alkylation of Indazoles

regioselectivity_decision start Goal: Regioselective N-Alkylation desired_isomer Desired Isomer? start->desired_isomer n1_strategy N1-Alkylation Strategy desired_isomer->n1_strategy N1 n2_strategy N2-Alkylation Strategy desired_isomer->n2_strategy N2 thermodynamic_control Thermodynamic Control: - NaH in THF - Bulky C3-substituent n1_strategy->thermodynamic_control kinetic_control Kinetic/Electronic Control: - Acidic Conditions - C7 Electron-Withdrawing Group n2_strategy->kinetic_control n1_product N1-Substituted Product thermodynamic_control->n1_product n2_product N2-Substituted Product kinetic_control->n2_product

Caption: Decision-making process for achieving N1 vs. N2 selectivity.

Disclaimer: These protocols and troubleshooting guides are intended for informational purposes by trained professionals. All experiments should be conducted with appropriate safety precautions.

References

Technical Support Center: Regioselectivity in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with controlling regioselectivity in indazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary regioselectivity challenges in indazole synthesis?

The main challenge arises from the annular tautomerism of the indazole ring, which exists as two distinct forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[1] Direct substitution reactions, such as alkylation or acylation, can occur on the nitrogen atom of either tautomer, often leading to a mixture of N1- and N2-substituted products.[1][2][3] Achieving high regioselectivity for a single isomer is crucial for the synthesis of specific, biologically active molecules and requires careful control of the reaction conditions.[1][2]

Q2: What are the key factors that influence N1 versus N2 regioselectivity during indazole alkylation?

Several factors critically influence the ratio of N1 to N2 substituted products. These include:

  • Steric and Electronic Effects of Substituents: The nature and position of substituents on the indazole ring have a significant impact. For instance, bulky groups at the C-3 position can sterically hinder the N2-position, thereby favoring alkylation at the N1-position.[3] Conversely, electron-withdrawing groups, such as nitro (-NO₂) or carboxylate (-CO₂Me) groups, at the C-7 position can strongly direct alkylation to the N2-position.[3][4]

  • Choice of Base and Solvent: This is one of the most critical factors.[1][3] The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is widely reported to be highly effective for achieving N1 selectivity.[1][2][3][4] The polarity of the solvent and the nature of the counter-ion from the base can influence the nucleophilicity of the two nitrogen atoms.[3]

  • Reaction Temperature: Temperature can influence the reaction rate and, in some cases, the regioselectivity by shifting the balance between thermodynamic and kinetic control.[3][4]

  • Nature of the Electrophile: The alkylating or acylating agent itself can also influence the regiochemical outcome.[2]

  • Thermodynamic vs. Kinetic Control: N1-substituted indazoles are often the thermodynamically more stable products, while N2-substituted indazoles can be the kinetically favored products under certain conditions.[2][5]

Troubleshooting Guides

Problem 1: My N-alkylation reaction is producing an inseparable mixture of N1 and N2 isomers with low selectivity.

Solution: To enhance the selectivity towards the N1-substituted product, which is often the thermodynamically more stable isomer, consider the following strategies:[3]

  • Optimize Base and Solvent System: The use of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is a well-established method for promoting N1-alkylation.[1][2][3][4] This combination is believed to involve the sodium cation coordinating with the N2 atom and an electron-rich substituent at C-3, which sterically blocks the N2 position.[1]

  • Introduce a Bulky Substituent at C-3: If your synthetic route allows, incorporating a sterically demanding group at the C-3 position can significantly favor N1-alkylation.[2][3]

  • Allow for Thermodynamic Equilibration: In some cases, particularly with α-halo carbonyl or β-halo ester electrophiles, allowing the reaction to reach thermodynamic equilibrium can favor the formation of the more stable N1-substituted product.[1][6]

Problem 2: I need to synthesize the N2-substituted indazole, but my current method predominantly yields the N1 isomer.

Solution: To favor the formation of the N2-substituted product, you can employ several strategies that often rely on kinetic control or altering the electronic properties of the indazole ring:

  • Utilize Electron-Withdrawing Groups: Introducing an electron-withdrawing group, such as -NO₂ or -CO₂Me, at the C-7 position has been shown to direct alkylation to the N2 position with high selectivity (≥ 96%).[3][4]

  • Employ Acidic or Neutral Conditions: While basic conditions often lead to mixtures or favor N1-alkylation, performing the reaction under neutral or acidic conditions can promote N2-substitution.[2][5] For example, using a catalytic amount of trifluoromethanesulfonic acid (TfOH) can be effective.[2][5]

  • Consider Metal-Mediated Reactions: Specific protocols, such as Ga/Al-mediated direct alkylation, have been developed for the regioselective synthesis of 2H-indazoles.[2][7]

  • Alternative Synthetic Routes: Instead of direct alkylation, consider synthetic routes that build the indazole ring in a way that predetermines the N2-substitution pattern. The Davis-Beirut reaction is a notable method for constructing the 2H-indazole core.[8][9]

Problem 3: My Cadogan-Sundberg cyclization to produce a 2H-indazole is inefficient, requiring high temperatures and resulting in low yields.

Solution: Traditional Cadogan cyclizations can indeed be harsh.[2] Modern modifications have significantly improved the efficiency and substrate scope of this reaction.[2]

  • Adopt a One-Pot Protocol: An efficient approach involves the initial condensation of an ortho-nitrobenzaldehyde with an aniline or aliphatic amine, followed by an in-situ reductive cyclization. This avoids the need to isolate the intermediate.[2]

  • Optimize the Reducing Agent and Solvent: Tri-n-butylphosphine is an effective reducing agent for this transformation.[2][10] Using isopropanol (i-PrOH) as the solvent at a milder temperature of 80°C has been shown to provide moderate to excellent yields.[2][10]

  • Check Substrate Compatibility: Be aware that substrates with acidic α-imino protons may not be compatible with the reaction conditions. Steric hindrance on the amine or aldehyde can also impact yields.[2]

Data Presentation

Table 1: Effect of Indazole Ring Substituents on N-Alkylation Regioselectivity (using NaH in THF)

Substituent at C-3N1:N2 RatioReference
-H85:15[4]
-CH₃90:10[4]
-C(CH₃)₃>99:1[2][4]
-CO₂CH₃>99:1[2][4]
-CONH₂>99:1[2][4]

Table 2: Effect of C-7 Substituents on N-Alkylation Regioselectivity

Substituent at C-7N1:N2 RatioConditionsReference
-NO₂4:96NaH, THF[3][4]
-CO₂Me<4:96NaH, THF[3][4]

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation of Indazoles

This protocol is optimized for achieving high selectivity for the N1-alkylated product.

  • Preparation: To a solution of the substituted 1H-indazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.

  • Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 equivalents) to the mixture.

  • Reaction: Allow the reaction to stir at room temperature. If necessary, gently heat the mixture to 50 °C and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.[2]

Protocol 2: One-Pot Cadogan Reductive Cyclization for 2H-Indazole Synthesis

This protocol provides a mild and efficient route to 2H-indazoles.[10]

  • Mixing Reagents: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 equivalent), the desired aniline or aliphatic amine (1.1 equivalents), and isopropanol (i-PrOH).

  • Condensation: Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.

  • Reductive Cyclization: Add tri-n-butylphosphine (1.5 equivalents) to the reaction mixture.

  • Reaction: Continue to stir the mixture at 80 °C. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.[2]

Visualizations

Regioselectivity_Factors cluster_factors Key Factors Influencing N1 vs. N2 Regioselectivity cluster_substituents Substituent Effects cluster_conditions Condition Effects Indazole Indazole Substrate Steric Steric Hindrance (e.g., bulky C-3 group) Indazole->Steric Electronic Electronic Effects (e.g., EWG at C-7) Indazole->Electronic Conditions Reaction Conditions Base_Solvent Base / Solvent (e.g., NaH / THF) Conditions->Base_Solvent Temperature Temperature Conditions->Temperature Control Kinetic vs. Thermodynamic Control Conditions->Control Products N1/N2 Product Ratio Steric->Products Favors N1 Electronic->Products Favors N2 Base_Solvent->Products Influences Ratio Temperature->Products Influences Ratio Control->Products Determines Product

Caption: Factors influencing N1 vs. N2 alkylation outcome.

Troubleshooting_Workflow Start Start: Low Regioselectivity (Mixture of N1/N2 Isomers) Desired_Product What is the desired product? Start->Desired_Product N1_Product Desired Product: N1-Substituted Indazole Desired_Product->N1_Product N1 N2_Product Desired Product: N2-Substituted Indazole Desired_Product->N2_Product N2 N1_Strategy1 Use NaH in THF N1_Product->N1_Strategy1 N2_Strategy1 Use C-7 EWG (e.g., -NO2) N2_Product->N2_Strategy1 N1_Strategy2 Introduce bulky C-3 substituent N1_Strategy1->N1_Strategy2 N1_Strategy3 Allow for thermodynamic equilibration N1_Strategy2->N1_Strategy3 End_N1 High N1 Selectivity N1_Strategy3->End_N1 N2_Strategy2 Use acidic conditions (e.g., TfOH cat.) N2_Strategy1->N2_Strategy2 N2_Strategy3 Consider Davis-Beirut Reaction N2_Strategy2->N2_Strategy3 End_N2 High N2 Selectivity N2_Strategy3->End_N2

Caption: Decision workflow for controlling N1/N2 regioselectivity.

References

4-Fluoro-3-methyl-1H-indazole solubility problems in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available solubility data for 4-Fluoro-3-methyl-1H-indazole is limited. The following guide provides general troubleshooting advice, experimental protocols, and frequently asked questions based on the known properties of similar indazole derivatives and poorly soluble small molecules. The principles and methodologies described are broadly applicable to this class of compounds.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound difficult to dissolve in aqueous buffers?

A1: Many small molecule inhibitors, particularly those targeting protein kinases, are designed to be lipophilic (fat-soluble) to effectively penetrate cell membranes and bind to their targets. This inherent hydrophobicity often leads to poor solubility in aqueous solutions like phosphate-buffered saline (PBS) and Tris-based buffers.

Q2: What is the recommended first step for solubilizing this compound for in vitro assays?

A2: The standard initial step is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its strong solubilizing power for a wide range of organic compounds.[1] From this concentrated stock, you can make serial dilutions into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent in your assay is low enough (typically below 0.5% v/v) to not affect the biological system.[1]

Q3: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What should I do?

A3: This is a common phenomenon known as "precipitation upon dilution" and occurs when the compound's concentration in the final aqueous solution exceeds its thermodynamic solubility limit.[1] Several strategies can be employed to overcome this, which are detailed in the Troubleshooting Guide below.

Q4: Can adjusting the pH of my buffer improve the solubility of this compound?

A4: Yes, for ionizable compounds, pH can significantly impact solubility. Indazole derivatives can act as weak bases. Therefore, lowering the pH of the aqueous buffer (making it more acidic) can increase the protonation of the molecule, leading to enhanced aqueous solubility. A preliminary pH-solubility profile experiment is recommended to determine the optimal pH for your experiments.

Q5: Are there any alternative solvents to DMSO?

A5: While DMSO is the most common, other water-miscible organic solvents like ethanol or N,N-dimethylformamide (DMF) can be used. However, their compatibility with your specific assay and their potential for cellular toxicity at working concentrations must be carefully evaluated. For some indazole derivatives, solubility has been reported in DMF and ethanol.[2]

Troubleshooting Guide

Issue: Compound Precipitation Upon Dilution

If you observe cloudiness or a visible precipitate after diluting your DMSO stock of this compound into an aqueous buffer, follow this troubleshooting workflow.

G start Precipitation Observed in Aqueous Buffer check_dmso Is final DMSO concentration <0.5%? start->check_dmso lower_stock Lower the initial concentration of the DMSO stock solution check_dmso->lower_stock No ph_adjust Adjust Buffer pH (Try lower pH) check_dmso->ph_adjust Yes lower_stock->ph_adjust cosolvent Add a co-solvent (e.g., Pluronic F-68, PEG) ph_adjust->cosolvent sonicate Briefly sonicate the final solution cosolvent->sonicate success Solution is Clear: Proceed with Experiment sonicate->success fail Precipitation Persists: Consider Thermodynamic Solubility Assay sonicate->fail

Troubleshooting workflow for compound precipitation.
Quantitative Data Summary

Solvent SystemConcentrationReference
DMF16 mg/mL[2]
DMSO16 mg/mL[2]
DMSO:PBS (pH 7.2) (1:3)0.25 mg/mL[2]
Ethanol12.5 mg/mL[2]

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

This protocol outlines the standard procedure for preparing a concentrated stock solution of this compound in DMSO.

  • Equilibration: Allow the vial containing the lyophilized compound to reach room temperature before opening to prevent moisture condensation.

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the vial for several minutes to facilitate dissolution. If necessary, brief sonication in a water bath can be used to aid the process. Gentle warming to 37°C for 5-10 minutes can also be applied if the compound is not fully dissolved.[1]

  • Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay

This high-throughput method is used to determine the solubility of a compound in an aqueous buffer when diluted from a DMSO stock.[3][4]

G prep_stock Prepare 10 mM stock in 100% DMSO serial_dilute Create serial dilutions in DMSO prep_stock->serial_dilute add_to_buffer Add small volume of DMSO dilutions to aqueous buffer in a 96-well plate serial_dilute->add_to_buffer incubate Incubate at room temp with shaking (e.g., 2 hours) add_to_buffer->incubate measure Measure precipitation (e.g., nephelometry, UV-Vis spectroscopy) incubate->measure

Workflow for a kinetic solubility assay.

Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO using a 96-well plate.

  • Addition to Buffer: In a separate 96-well plate, add the desired aqueous buffer (e.g., PBS, pH 7.4). Transfer a small volume (e.g., 1-2 µL) of each DMSO dilution to the corresponding wells containing the aqueous buffer. The final DMSO concentration should be kept consistent and low (e.g., 1%).

  • Incubation: Seal the plate and incubate at room temperature for a set period (e.g., 2 hours) with gentle shaking.

  • Measurement: Determine the solubility by measuring the turbidity or light scattering in each well using a plate reader (nephelometry). The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility. Alternatively, the samples can be filtered or centrifuged, and the concentration of the soluble compound in the supernatant can be quantified by HPLC-UV.[5]

Protocol 3: Thermodynamic Solubility Assay

This method determines the equilibrium solubility of the solid compound in an aqueous buffer and is considered the "gold standard" for solubility measurement.[6]

Methodology:

  • Compound Addition: Add an excess of the solid this compound to a vial containing the aqueous buffer of interest (e.g., PBS at various pH values).

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to pellet the undissolved solid.

  • Quantification: Carefully take an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a standard curve prepared in the same buffer.

Signaling Pathway Context

Indazole derivatives are frequently investigated as inhibitors of protein kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival.[7] While the specific target of this compound is not defined in publicly available literature, the diagram below illustrates a generic signaling pathway that is often targeted by such inhibitors.

G ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor adaptor Adaptor Proteins (e.g., GRB2, SOS) receptor->adaptor ras RAS adaptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription response Cell Proliferation, Survival, Differentiation transcription->response inhibitor This compound (Hypothetical Target) inhibitor->raf

Hypothetical signaling pathway targeted by an indazole kinase inhibitor.

References

stability issues of 4-Fluoro-3-methyl-1H-indazole in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 4-Fluoro-3-methyl-1H-indazole in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, exposure to light, temperature, and the presence of oxidizing agents. The indazole ring system, while aromatic and generally stable, can be susceptible to degradation under harsh conditions.[1][2][3]

Q2: Which solvents are recommended for dissolving and storing this compound?

A2: For short-term use, common laboratory solvents such as DMSO, DMF, and alcohols (methanol, ethanol) are generally suitable for dissolving this compound. However, for long-term storage, it is advisable to store the compound as a solid at low temperatures and protected from light. If a stock solution is necessary, prepare it in a high-purity, anhydrous aprotic solvent like DMSO and store it at -20°C or -80°C.

Q3: Is this compound sensitive to light?

A3: Yes, indazole derivatives can be susceptible to photodegradation.[4][5] Exposure to UV light can potentially lead to rearrangements, such as the conversion of indazoles to benzimidazoles, or other degradation pathways.[4][5] It is recommended to handle solutions of this compound in amber vials or to protect them from direct light exposure.

Q4: How does pH affect the stability of this compound?

A4: The stability of indazole derivatives can be pH-dependent. Strong acidic or basic conditions can promote hydrolysis of functional groups or degradation of the heterocyclic ring. It is crucial to evaluate the stability of this compound in the specific buffer system of your experiment, especially for aqueous solutions.

Q5: What are the likely degradation pathways for this compound?

A5: While specific degradation pathways for this compound are not extensively documented, potential degradation routes for indazole-containing molecules may include:

  • Oxidation: The indazole ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.

  • Hydrolysis: Under strong acidic or basic conditions, cleavage of substituents or ring opening might occur.

  • Photochemical Rearrangement: As mentioned, exposure to UV light can induce a rearrangement to form benzimidazole derivatives.[4][5]

Troubleshooting Guide

Issue 1: I am observing a loss of compound potency or the appearance of unknown peaks in my chromatogram over time.

  • Potential Cause: Degradation of this compound in your experimental solution.

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure that stock solutions are stored at an appropriate temperature (e.g., -20°C or -80°C) and protected from light.

    • Prepare Fresh Solutions: Whenever possible, prepare fresh solutions for your experiments from a solid sample.

    • Assess Solvent Stability: The compound may be unstable in your chosen solvent. Consider performing a preliminary stability test by dissolving the compound in the experimental solvent and analyzing it at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC or LC-MS.

    • pH and Buffer Effects: If using aqueous buffers, evaluate the stability at the specific pH of your experiment. The compound may be more stable in a different pH range.

    • Conduct a Forced Degradation Study: To systematically identify the conditions under which your compound is unstable, a forced degradation study is recommended. See the detailed protocol below.

Issue 2: My experimental results are inconsistent, and I suspect compound instability.

  • Potential Cause: Gradual degradation of this compound during the course of the experiment.

  • Troubleshooting Steps:

    • Minimize Incubation Times: If possible, reduce the duration of your experiment to minimize the time the compound spends in solution.

    • Control Temperature: Ensure that your experimental setup maintains a consistent and appropriate temperature. Avoid unnecessary exposure to elevated temperatures.

    • In-Experiment Stability Check: Analyze a sample of your experimental solution at the beginning and end of the experiment to check for any significant degradation.

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[6][7] This protocol provides a general framework that can be adapted for this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the solution at room temperature and protected from light.

  • Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose a solid sample and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., exposure to cool white fluorescent and near-ultraviolet lamps).

3. Time Points:

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The duration may need to be adjusted based on the observed degradation rate.

4. Sample Analysis:

  • Prior to analysis, neutralize the acidic and basic samples.

  • Analyze all samples using a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or TFA) is a common starting point.[8][9][10]

  • Use a photodiode array (PDA) detector to monitor for peak purity and the appearance of degradation products.

  • Couple the HPLC to a mass spectrometer (LC-MS) to help identify the molecular weights of any degradation products.[11]

5. Data Presentation:

  • Summarize the results in a table, indicating the percentage of the parent compound remaining and the percentage of major degradation products formed under each stress condition.

Illustrative Data Tables

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDuration (hours)Temperature% Parent Compound Remaining% Total DegradantsNumber of Degradants >1%
0.1 M HCl2460°C85.214.82
0.1 M NaOH8Room Temp78.521.53
3% H₂O₂24Room Temp65.134.94
Heat (Solid)4880°C98.71.31
Photolysis (Solution)24Room Temp72.927.12

Note: The data presented in this table is for illustrative purposes only and is not based on experimental results for this compound.

Table 2: Chromatographic Purity Analysis under Different Stress Conditions

Stress ConditionMain Peak Retention Time (min)Main Peak Area (%)Degradant 1 RRTDegradant 1 Area (%)Degradant 2 RRTDegradant 2 Area (%)
Control (T=0)5.2199.8----
0.1 M HCl (24h)5.2085.20.859.11.125.7
0.1 M NaOH (8h)5.2178.50.7912.40.916.8
3% H₂O₂ (24h)5.1965.10.8815.31.0510.2

Note: The data presented in this table is for illustrative purposes only. RRT = Relative Retention Time.

Visualizations

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution of This compound acid Acid Hydrolysis (0.1 M HCl) start->acid Expose to base Base Hydrolysis (0.1 M NaOH) start->base Expose to oxidation Oxidation (3% H2O2) start->oxidation Expose to thermal Thermal Stress (Solid & Solution) start->thermal Expose to photo Photolytic Stress (ICH Q1B) start->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc HPLC-PDA Analysis neutralize->hplc lcms LC-MS Analysis hplc->lcms Characterize Peaks data Data Interpretation hplc->data lcms->data

Caption: Workflow for a forced degradation study.

Hypothetical_Degradation_Pathway cluster_oxidation Oxidative Degradation (e.g., H2O2) cluster_photolysis Photolytic Degradation (UV Light) cluster_hydrolysis Hydrolysis (Acid/Base) parent This compound n_oxide Indazole N-Oxide Derivative parent->n_oxide Oxidation ring_opened Ring-Opened Product parent->ring_opened Oxidation benzimidazole Benzimidazole Rearrangement Product parent->benzimidazole UV Light hydrolyzed_product Hydrolyzed Derivative parent->hydrolyzed_product H+ / OH-

Caption: Hypothetical degradation pathways for an indazole.

References

removing byproducts from 4-Fluoro-3-methyl-1H-indazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and purifying 4-Fluoro-3-methyl-1H-indazole from reaction byproducts.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize this compound resulted in a mixture of products. What are the likely byproducts?

A1: The most common byproduct in the synthesis of N-substituted indazoles is the formation of a regioisomer. In the case of methylation, you will likely have a mixture of 4-Fluoro-1-methyl-1H-indazole (the desired N1 isomer) and 4-Fluoro-2-methyl-2H-indazole (the N2 isomer). Other potential impurities include:

  • Unreacted starting materials: Such as this compound or the methylating agent.

  • Residual solvents: Solvents used in the reaction or workup (e.g., THF, DMF, ethyl acetate).

  • Byproducts from starting material synthesis: If you synthesized the initial this compound, impurities from that reaction, such as those from the diazotization of 2-fluoro-6-methylaniline, may be carried over.

Q2: How can I control the ratio of N1 to N2 methylated regioisomers?

A2: The regioselectivity of N-alkylation of indazoles is highly dependent on the reaction conditions. Generally, using a strong, non-coordinating base in a non-polar aprotic solvent favors the formation of the N1 isomer. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) is known to provide high selectivity for the N1 position. Conversely, polar solvents and different bases can lead to an increased proportion of the N2 isomer. The table below summarizes the expected influence of reaction conditions on the N1/N2 product ratio based on studies of similar indazole systems.[1]

Q3: I have a mixture of N1 and N2 isomers. How can I separate them?

A3: Separation of N1 and N2 indazole regioisomers can typically be achieved by:

  • Flash Column Chromatography: This is a very effective method. The polarity difference between the two isomers is usually sufficient for separation on silica gel. A solvent system of ethyl acetate in hexane or petroleum ether is a good starting point.

  • Recrystallization: If the isomers have significantly different solubilities in a particular solvent system, recrystallization can be an effective purification method. For fluoro-indazole derivatives, solvent systems like isopropanol-water have been shown to be effective.[2]

Q4: My purified product still shows some minor impurities in the NMR spectrum. What could they be?

A4: If you have successfully removed the N2 isomer and starting materials, remaining impurities are often residual solvents from your purification steps (e.g., ethyl acetate, hexane, or acetone). These can usually be removed by drying the sample under high vacuum. If the impurities are not solvents, they could be trace byproducts from the initial indazole ring formation.

Data Presentation

Table 1: Influence of Reaction Conditions on N1/N2 Regioselectivity in Indazole Methylation (Model System)

BaseSolventN1:N2 Ratio (approx.)Notes
Sodium Hydride (NaH)THF>95:5Strong, non-nucleophilic base in a non-polar aprotic solvent strongly favors N1 alkylation.[1]
Potassium Carbonate (K₂CO₃)Acetonitrile (MeCN)70:30A weaker base in a more polar solvent leads to a higher proportion of the N2 isomer.[1]
Cesium Carbonate (Cs₂CO₃)DMF60:40A different carbonate base in a polar aprotic solvent can further alter the selectivity.[1]
DBUDichloromethane (DCM)85:15A non-nucleophilic organic base can also provide good N1 selectivity.

Note: These ratios are based on a model system and may vary for this compound, but the general trends are expected to be similar.

Experimental Protocols

Protocol 1: Purification of 4-Fluoro-1-methyl-1H-indazole by Flash Column Chromatography

This protocol describes the separation of the desired N1-methylated product from the N2-methylated byproduct and other impurities.

  • Slurry Preparation: Dissolve the crude reaction mixture in a minimal amount of dichloromethane (DCM). Add silica gel (2-3 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Prepare a silica gel column using a slurry packing method with a starting solvent mixture of 5% ethyl acetate in hexane.

  • Loading: Carefully load the prepared dry slurry onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with 5% ethyl acetate and gradually increase the polarity to 20% ethyl acetate. The less polar N1 isomer is expected to elute before the more polar N2 isomer.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) using a 20% ethyl acetate in hexane mobile phase and visualize under UV light.

  • Product Isolation: Combine the fractions containing the pure N1 isomer and evaporate the solvent under reduced pressure to yield the purified 4-Fluoro-1-methyl-1H-indazole.

Protocol 2: Purification of 4-Fluoro-1-methyl-1H-indazole by Recrystallization

This protocol is suitable if one of the regioisomers is significantly less soluble than the other in a particular solvent system.

  • Solvent Selection: In a small test tube, test the solubility of the crude product in various solvent systems (e.g., isopropanol/water, ethanol/water, ethyl acetate/hexane) at room temperature and upon heating. The ideal system will dissolve the product when hot but result in significant precipitation upon cooling.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent system.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under high vacuum to remove any residual solvent.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Isolation start Crude Reaction Mixture chromatography Flash Column Chromatography (EtOAc/Hexane gradient) start->chromatography recrystallization Recrystallization (e.g., Isopropanol/Water) start->recrystallization tlc TLC Analysis of Fractions chromatography->tlc combine Combine Pure Fractions recrystallization->combine tlc->combine evaporate Solvent Evaporation combine->evaporate product Pure 4-Fluoro-1-methyl-1H-indazole evaporate->product

Caption: Purification workflow for 4-Fluoro-1-methyl-1H-indazole.

troubleshooting_logic cluster_problem Problem Identification cluster_cause Potential Cause cluster_solution Proposed Solution impurity Impurity Detected (e.g., by NMR, HPLC) regioisomer N2-Regioisomer impurity->regioisomer starting_material Unreacted Starting Material impurity->starting_material solvent Residual Solvent impurity->solvent chromatography Column Chromatography regioisomer->chromatography recrystallization Recrystallization regioisomer->recrystallization reaction_optimization Optimize Reaction Conditions (Base, Solvent) regioisomer->reaction_optimization starting_material->chromatography high_vacuum Drying under High Vacuum solvent->high_vacuum

References

Technical Support Center: Scaling Up the Synthesis of 4-Fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-Fluoro-3-methyl-1H-indazole.

Synthesis Pathway Overview

The recommended scalable synthesis of this compound proceeds via a two-step process starting from the readily available 3-fluoro-2-methylaniline. The key steps involve an acetylation to form an intermediate acetamide, followed by a diazotization and intramolecular cyclization.

Synthesis_Pathway Synthesis of this compound A 3-Fluoro-2-methylaniline B N-(3-fluoro-2-methylphenyl)acetamide A->B Acetic anhydride, Pyridine, 0°C to rt C This compound B->C Isoamyl nitrite, Acetic acid, Toluene, 80-90°C

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of N-(3-fluoro-2-methylphenyl)acetamide

Objective: To protect the aniline and facilitate the subsequent cyclization.

Materials:

Reagent/SolventMolar EquivalentPurity
3-Fluoro-2-methylaniline1.0>98%
Acetic anhydride1.1>99%
Pyridine1.2Anhydrous
Dichloromethane (DCM)-Anhydrous

Procedure:

  • To a solution of 3-fluoro-2-methylaniline (1.0 eq) in anhydrous dichloromethane, add pyridine (1.2 eq) at 0°C under an inert atmosphere.

  • Slowly add acetic anhydride (1.1 eq) to the reaction mixture while maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude N-(3-fluoro-2-methylphenyl)acetamide can often be used in the next step without further purification. If necessary, it can be recrystallized from a suitable solvent system like ethyl acetate/hexanes.

Step 2: Synthesis of this compound

Objective: To form the indazole ring via diazotization and intramolecular cyclization.

Materials:

Reagent/SolventMolar EquivalentPurity
N-(3-fluoro-2-methylphenyl)acetamide1.0>95%
Isoamyl nitrite1.5>97%
Acetic acid-Glacial
Toluene-Anhydrous

Procedure:

  • Dissolve N-(3-fluoro-2-methylphenyl)acetamide (1.0 eq) in a mixture of glacial acetic acid and anhydrous toluene.

  • Heat the solution to 80-90°C under an inert atmosphere.

  • Slowly add isoamyl nitrite (1.5 eq) to the reaction mixture over a period of 1-2 hours.

  • Maintain the reaction temperature and stir for an additional 2-4 hours after the addition is complete. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvents.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Troubleshooting Guide

Troubleshooting_Workflow Troubleshooting Workflow Start Problem Encountered Step1 Step 1: Acetylation Start->Step1 Step2 Step 2: Cyclization Start->Step2 Incomplete1 Incomplete Reaction? Step1->Incomplete1 Byproducts1 Byproducts Observed? Step1->Byproducts1 Incomplete2 Incomplete Reaction? Step2->Incomplete2 LowYield2 Low Yield? Step2->LowYield2 PurificationIssue Purification Issues? Step2->PurificationIssue Sol1a Check reagent quality. Increase reaction time/temp. Incomplete1->Sol1a Yes Sol1b Improve temperature control. Check for di-acetylation. Byproducts1->Sol1b Yes Sol2a Ensure slow addition of nitrite. Check temperature. Incomplete2->Sol2a Yes Sol2b Optimize temperature. Check for diazonium salt decomposition. LowYield2->Sol2b Yes SolPur Recrystallization solvent screen. Consider alternative chromatography. PurificationIssue->SolPur Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

Step 1: N-(3-fluoro-2-methylphenyl)acetamide Synthesis
Issue Potential Cause Troubleshooting Steps
Incomplete reaction Insufficient reagent, low temperature, or short reaction time.- Ensure accurate stoichiometry of reagents. - Confirm the quality and dryness of pyridine and DCM. - Gradually increase reaction time and monitor by TLC/LC-MS.
Formation of di-acetylated product Excess acetic anhydride or prolonged reaction at elevated temperatures.- Use the recommended stoichiometry of acetic anhydride. - Maintain the initial reaction temperature at 0°C during the addition of acetic anhydride.
Difficult work-up Emulsion formation during aqueous washes.- Add brine to the aqueous layer to break the emulsion. - Filter the biphasic mixture through a pad of celite.
Step 2: this compound Synthesis
Issue Potential Cause Troubleshooting Steps
Low yield or incomplete reaction - Inefficient diazotization. - Decomposition of the diazonium intermediate. - Suboptimal reaction temperature.- Ensure slow and controlled addition of isoamyl nitrite. - Maintain a consistent reaction temperature within the 80-90°C range. - Check the purity of the starting acetamide.
Formation of tar-like byproducts - Rapid addition of isoamyl nitrite. - Localized overheating. - Presence of impurities.- Improve stirring efficiency to ensure even heat distribution. - Add isoamyl nitrite subsurface to improve dispersion. - Ensure the starting material is of high purity.
Difficult purification - Co-elution of impurities during chromatography. - Product oiling out during recrystallization.- Screen a variety of solvent systems for recrystallization. - Consider a pre-purification step such as a solvent trituration. - Optimize the mobile phase for column chromatography to improve separation.

Frequently Asked Questions (FAQs)

Q1: Why is the acetylation of 3-fluoro-2-methylaniline necessary?

A1: The acetylation step serves two main purposes. Firstly, it protects the amino group from undesired side reactions during the diazotization step. Secondly, the acetamido group can influence the electronic properties of the aromatic ring, facilitating the desired intramolecular cyclization to form the indazole.

Q2: What are the critical safety considerations when scaling up the diazotization step?

A2: Diazonium salts can be unstable and potentially explosive, especially in a dry state. The in-situ generation and consumption in this protocol mitigate this risk. However, good temperature control is crucial to prevent uncontrolled decomposition, which can be exothermic. Ensure adequate cooling capacity and slow, controlled addition of the isoamyl nitrite. Proper ventilation is also necessary to handle the volatile byproducts.

Q3: Can other diazotizing agents be used?

A3: While isoamyl nitrite is commonly used in organic solvents, other reagents like sodium nitrite in an acidic aqueous medium can also be employed for diazotization. However, the choice of reagent and solvent system can significantly impact the reaction outcome and may require substantial process optimization. For this specific transformation in a non-aqueous system, isoamyl nitrite is a suitable choice.

Q4: How can I confirm the correct regiochemistry of the final product?

A4: The regiochemistry of this compound can be confirmed using 1D and 2D NMR spectroscopy. Specifically, ¹H-¹⁹F HMBC and NOESY experiments can help establish the through-bond and through-space correlations between the fluorine atom, the methyl group, and the aromatic protons, confirming their relative positions on the indazole ring.

Q5: What are the expected yields and purity for this synthesis?

A5: While yields can vary depending on the scale and optimization, typical laboratory-scale yields for the acetylation step are in the range of 90-98%. The cyclization step to form the indazole can have more variability, with yields typically ranging from 60-80% after purification. With careful optimization, purities of >98% can be achieved for the final product.

Technical Support Center: Purification of 4-Fluoro-3-methyl-1H-indazole by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the purification of 4-Fluoro-3-methyl-1H-indazole by recrystallization.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No crystals form upon cooling. 1. The solution is not saturated (too much solvent was used).2. The compound is highly soluble in the chosen solvent, even at low temperatures.3. Supersaturation has occurred without nucleation.1. Concentrate the solution by boiling off a portion of the solvent and allow it to cool again.2. Select a different solvent or a mixed-solvent system. Consider adding a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the cooled solution until turbidity appears, then warm slightly to redissolve and cool slowly.3. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.
The compound "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is cooling too rapidly.3. The presence of significant impurities is depressing the melting point.1. Choose a solvent with a lower boiling point.2. Allow the solution to cool more slowly. Insulating the flask can help.3. Add slightly more solvent to the heated solution to ensure the compound remains dissolved at a temperature below its melting point upon cooling. Consider a preliminary purification step if impurities are substantial.
Low yield of recovered crystals. 1. Too much solvent was used, resulting in a significant amount of the compound remaining in the mother liquor.2. Premature crystallization occurred during hot filtration.3. The crystals were washed with a solvent in which they are too soluble.1. Minimize the amount of hot solvent used to dissolve the crude product. After filtration, the mother liquor can be concentrated and cooled to obtain a second crop of crystals.2. Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution.3. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Crystals are colored or appear impure. 1. Colored impurities have similar solubility to the product.2. The crystals formed too quickly, trapping impurities within the crystal lattice.1. Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb the desired product, so use it sparingly.2. Ensure a slow cooling rate to allow for the selective formation of pure crystals. A second recrystallization may be necessary.

Frequently Asked Questions (FAQs)

Q1: How do I select a suitable solvent for the recrystallization of this compound?

A1: The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below. It should not react with the compound and should be reasonably volatile for easy removal after purification. Based on related fluoro-indazole compounds, promising solvents to screen include isopropanol, ethanol, ethyl acetate, and mixed solvent systems such as isopropanol-water or ethanol-water.

Q2: What are the likely impurities in my crude this compound sample?

A2: Impurities can vary depending on the synthetic route. Common impurities may include unreacted starting materials (e.g., a corresponding fluorinated acetophenone and hydrazine), side-products from the cyclization reaction, or residual solvents from the synthesis.

Q3: Can I use a single solvent for recrystallization?

A3: A single solvent can be effective if it meets the criteria of high solubility when hot and low solubility when cold. However, for many compounds, a mixed-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) provides more flexibility and can lead to better purification. For instance, dissolving the compound in a minimal amount of hot ethanol and then adding water dropwise until the solution becomes cloudy, followed by reheating to clarify and slow cooling, can be an effective technique.

Q4: My yield is low after recrystallization. How can I improve it?

A4: To improve yield, ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. You can also attempt to recover a second crop of crystals by concentrating the mother liquor (the solution remaining after the first filtration) and cooling it again. However, be aware that the purity of the second crop may be lower than the first.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.

1. Solvent Selection:

  • Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.

  • To each tube, add a different potential solvent (e.g., isopropanol, ethanol, ethyl acetate, toluene, water) dropwise at room temperature, observing the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube and continue adding the solvent dropwise until the solid dissolves.

  • Allow the clear solution to cool to room temperature and then in an ice bath. An ideal solvent will show poor solubility at room temperature but high solubility when hot, and will yield crystals upon cooling.

  • If a single solvent is not ideal, test mixed-solvent systems (e.g., ethanol/water, isopropanol/water).

2. Recrystallization Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen recrystallization solvent in small portions while heating the flask (e.g., on a hot plate or in a water bath). Continue adding solvent until the compound just dissolves.

  • Optional (for colored impurities): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be insulated.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the crystals thoroughly, for example, in a desiccator or a vacuum oven, to remove any residual solvent.

Quantitative Data

CompoundSolventSolubility
4-Fluoro-1H-indazoleDMSO, MethanolSlightly Soluble[1]
Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylateEthyl AcetateUsed for crystallization[2]
6-Fluoro-3-(4-piperidinyl)-1H-indazoleIsopropanol-WaterUsed for recrystallization[3]

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool oil_out Does it 'Oil Out'? cool->oil_out crystals_form Do Crystals Form? collect Collect Crystals crystals_form->collect Yes no_crystals No Crystals crystals_form->no_crystals No oil_out->crystals_form No oiling Oiling Out oil_out->oiling Yes add_seed Add Seed Crystal or Scratch Flask no_crystals->add_seed Try First concentrate Concentrate Solution (Boil off some solvent) no_crystals->concentrate If Seeding Fails more_solvent Add More Solvent and Reheat oiling->more_solvent Try First add_seed->cool concentrate->cool slow_cool Cool More Slowly more_solvent->slow_cool slow_cool->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Validation & Comparative

1H NMR Analysis of 4-Fluoro-3-methyl-1H-indazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the precise chemical structure of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this characterization. This guide provides a comparative analysis of the 1H NMR spectrum of 4-Fluoro-3-methyl-1H-indazole, referencing its parent compounds and related derivatives to aid in spectral interpretation and structural confirmation.

Comparative 1H NMR Data

The following table summarizes the experimental 1H NMR data for this compound and compares it with key analogues. The data for this compound is predicted based on established substituent effects on the indazole ring system, providing a valuable reference for experimental verification.

CompoundH5H6H7CH3NHSolvent
This compound (Predicted) ~7.0-7.2 (dd)~7.3-7.5 (m)~7.1-7.3 (dd)~2.5 (s)~10-13 (br s)CDCl3
3-methyl-1H-indazole7.36 (d, J=12.8 Hz)7.15 – 7.02 (m)7.65 (d, J=8.1 Hz)2.58 (s)-CDCl3
1H-Indazole7.362 (m)7.578 (m)7.783 (d)-13.1 (br s)DMSO-d6
5-Fluoro-3-methyl-1H-indole-7.23 (dd, J=9.6, 2.4 Hz)7.27 – 7.25 (m)2.31 (d, J=0.6 Hz)7.89 (s)CDCl3
6-Fluoro-3-methyl-1H-indole7.48 (d, J=8.4 Hz)-7.33 (d, J=1.5 Hz)2.31 (d, J=0.9 Hz)7.88 (s)CDCl3

*Note: Data for fluoro-methyl-indoles are included to illustrate the effect of the fluorine substituent on the aromatic protons in a similar heterocyclic system.

Predicted 1H NMR Signaling Pathway for this compound

The following diagram illustrates the expected proton environments and their corresponding signals in the 1H NMR spectrum of this compound.

Caption: Predicted 1H NMR signals for this compound.

Experimental Protocol: 1H NMR Spectroscopy

The following provides a general methodology for acquiring a 1H NMR spectrum, applicable to the analysis of this compound and its analogues.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with the analyte's signals.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

  • The data presented in this guide were referenced from spectra obtained on spectrometers operating at frequencies ranging from 300 to 500 MHz for the 1H nucleus.

  • Before analysis, ensure the spectrometer is properly shimmed to achieve a homogeneous magnetic field, which is crucial for obtaining high-resolution spectra with sharp peaks.

3. Data Acquisition:

  • A standard one-pulse sequence is typically used for 1H NMR acquisition.

  • Key parameters to set include:

    • Spectral Width: Sufficient to encompass all expected proton signals (typically 0-15 ppm).

    • Acquisition Time: The duration for which the free induction decay (FID) is recorded (e.g., 2-4 seconds).

    • Relaxation Delay: A delay between pulses to allow for the relaxation of the nuclei back to their equilibrium state (e.g., 1-5 seconds).

    • Number of Scans: The number of FIDs to be co-added to improve the signal-to-noise ratio. This can range from 8 to 128 or more, depending on the sample concentration.

4. Data Processing:

  • The acquired FID is converted into a spectrum using a Fourier transform.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to the signal.

  • Peak Picking: The chemical shift (in ppm) of each peak is determined. The multiplicity (e.g., singlet, doublet, triplet, multiplet) and coupling constants (J, in Hz) are also measured.

By following this standardized protocol and using the comparative data and predictive diagram provided, researchers can confidently analyze and interpret the 1H NMR spectrum of this compound.

Interpreting the Mass Spectrum of 4-Fluoro-3-methyl-1H-indazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. This guide provides a comprehensive analysis of the mass spectrum of 4-Fluoro-3-methyl-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. By comparing mass spectrometry with other powerful analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography—this document serves as a practical resource for interpreting analytical data and selecting the appropriate methods for structural characterization.

Mass Spectrometry Analysis of this compound

Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (Molecular Formula: C₈H₇FN₂, Molecular Weight: 150.15 g/mol ), the mass spectrum is predicted to exhibit a distinct pattern of peaks corresponding to the molecular ion and its characteristic fragments.

Predicted Mass Spectrum Data

The following table summarizes the expected major ions in the EI mass spectrum of this compound. The fragmentation pattern is postulated based on the stability of the indazole ring and the lability of the methyl group.

m/z (mass-to-charge ratio) Proposed Ion/Fragment Interpretation
150[C₈H₇FN₂]⁺Molecular Ion (M⁺)
149[C₈H₆FN₂]⁺Loss of a hydrogen radical ([M-H]⁺)
135[C₇H₄FN₂]⁺Loss of a methyl radical ([M-CH₃]⁺)
108[C₆H₄FN]⁺Loss of HCN from the [M-CH₃]⁺ fragment
95[C₆H₄F]⁺Further fragmentation, loss of N₂ from [C₇H₄FN₂]⁺

Comparative Analysis of Analytical Techniques

While mass spectrometry provides crucial information about molecular weight and fragmentation, a comprehensive structural analysis often requires complementary data from other techniques.

Analytical Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) - Molecular weight- Elemental composition (with high resolution)- Structural information from fragmentation patterns- High sensitivity- Small sample requirement- Fast analysis time- Isomers can be difficult to distinguish- Fragmentation can be complex to interpret- Provides limited information on stereochemistry
Nuclear Magnetic Resonance (NMR) Spectroscopy - Detailed information about the chemical environment of individual atoms (¹H, ¹³C, ¹⁹F)- Connectivity of atoms through bonds- Stereochemical and conformational information- Non-destructive- Provides a complete picture of the molecular structure in solution- Can be used for quantitative analysis- Lower sensitivity than MS- Requires larger sample amounts- Can be time-consuming to acquire and interpret complex spectra
X-ray Crystallography - Precise three-dimensional arrangement of atoms in a crystal lattice- Absolute configuration and conformation- Provides the definitive, high-resolution structure of a molecule in the solid state- Requires a suitable single crystal, which can be challenging to grow- The determined structure is of the solid state and may differ from the solution conformation

Experimental Protocols

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

Procedure:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Injection: 1 µL of the sample solution is injected into the GC inlet, which is maintained at a temperature sufficient to vaporize the analyte (e.g., 250°C).

  • Chromatographic Separation: The analyte is separated from the solvent and any impurities on a capillary column (e.g., a 30 m non-polar column). The oven temperature is programmed to ensure good separation and peak shape.

  • Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizing the Fragmentation Pathway

The following diagram, generated using the DOT language, illustrates the predicted fragmentation pathway of this compound under electron ionization.

G M This compound m/z = 150 F1 [M-H]⁺ m/z = 149 M->F1 - H• F2 [M-CH₃]⁺ m/z = 135 M->F2 - •CH₃ F3 [C₆H₄FN]⁺ m/z = 108 F2->F3 - HCN F4 [C₆H₄F]⁺ m/z = 95 F2->F4 - N₂

Caption: Predicted EI-MS fragmentation of this compound.

A Comparative Guide to Purity Analysis of 4-Fluoro-3-methyl-1H-indazole: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for novel chemical entities like 4-Fluoro-3-methyl-1H-indazole is a critical step in ensuring the safety, efficacy, and reproducibility of experimental results. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity assessment, supported by experimental protocols and data presented for easy comparison.

High-Performance Liquid Chromatography, particularly in the reversed-phase mode, stands as the principal method for purity determination in the pharmaceutical industry due to its high resolution, quantitative accuracy, and robustness.[1] This guide outlines a proposed HPLC method for this compound, developed based on established methods for similar indazole derivatives.[1][2][3]

Primary Analytical Method: Reversed-Phase HPLC (RP-HPLC)

A reversed-phase HPLC method is recommended for the routine purity analysis of this compound. This technique separates the target molecule from its impurities based on their hydrophobicity.

Experimental Protocol: RP-HPLC

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution Start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute less polar impurities. A typical gradient could be: 0-5 min: 95% A; 5-25 min: ramp to 5% A; 25-30 min: hold at 5% A; 30.1-35 min: return to 95% A and equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength UV at 254 nm
Injection Volume 10 µL
Sample Preparation Prepare a 1 mg/mL solution of this compound in a suitable solvent such as methanol or acetonitrile.
Data Presentation: Expected HPLC Purity Data

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

ParameterExpected Result
Retention Time (t_R_) of this compound ~ 15.2 min (dependent on the specific method)
Purity (%) > 99.5% (for a high-purity standard)
Relative Standard Deviation (RSD) for replicate injections < 2.0%

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool for purity assessment, a comprehensive characterization often employs orthogonal methods that measure different physicochemical properties of the molecule.[1] This multi-faceted approach provides a higher degree of confidence in the purity assessment.

Comparative Data of Analytical Techniques
Analytical MethodParameter MeasuredPrimary UseStrengthsLimitations
HPLC/UPLC Retention Time (t_R_)Purity Assessment & QuantificationHigh resolution, quantitative accuracy, robust and reproducible.[1]Limited peak identification without a reference standard.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS) Retention Time (t_R_) & Mass-to-Charge Ratio (m/z)Identity Confirmation & Impurity ProfilingHigh specificity and sensitivity, provides molecular weight information.[1]Ionization efficiency can vary, may not distinguish isomers.[1]
Quantitative Nuclear Magnetic Resonance (qNMR) Chemical Shift (δ), Coupling Constants (J)Absolute Purity Determination & Structure ElucidationProvides detailed structural information, absolute quantification without a specific reference standard of the impurity.[4]Lower sensitivity compared to HPLC, requires a certified internal standard.[4]
Gas Chromatography (GC) Retention Time (t_R_)Analysis of Volatile ImpuritiesHigh efficiency for volatile compounds, often more cost-effective than HPLC.[5]Not suitable for non-volatile or thermally labile compounds.
Supercritical Fluid Chromatography (SFC) Retention Time (t_R_)Orthogonal Purity AssessmentOffers alternative selectivity to RP-HPLC, enhanced MS sensitivity.[6]Requires specialized instrumentation.

Methodology Workflow and Logic Diagrams

To visualize the analytical process, the following diagrams illustrate the workflow for purity analysis and the relationship between the different analytical techniques.

cluster_workflow Purity Analysis Workflow sample_prep Sample Preparation (1 mg/mL in Methanol) hplc_analysis RP-HPLC Analysis sample_prep->hplc_analysis data_processing Data Processing (Peak Integration & Area % Calculation) hplc_analysis->data_processing purity_report Purity Report Generation data_processing->purity_report

Purity Analysis Workflow Diagram

cluster_relationships Orthogonal Method Relationships hplc HPLC (Purity) lcms LC-MS (Identity & Impurity Profile) hplc->lcms Confirms Peaks qnmr qNMR (Absolute Purity & Structure) hplc->qnmr Cross-validates Purity gc GC (Volatile Impurities) hplc->gc Complementary for Volatiles lcms->qnmr Confirms Structure

Orthogonal Method Relationship Diagram

References

A Comparative Analysis of the Biological Activity of 4-Fluoro-3-methyl-1H-indazole and its Non-fluorinated Analog, 3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. The introduction of a fluorine atom to such scaffolds can significantly modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, thereby influencing its biological activity.

Summary of Biological Activities

While a direct comparison is challenging, the available literature suggests that both 3-methyl-1H-indazole and its fluorinated derivatives exhibit promising biological activities, particularly in the realm of oncology. Fluorination of the indazole ring has been generally observed to enhance the inhibitory potency of these compounds against various biological targets.

Data Presentation

The following tables summarize the available quantitative data for derivatives of the two compounds of interest. It is crucial to note that these data points are collated from different studies and, therefore, may not be directly comparable due to variations in experimental conditions.

Table 1: Anticancer Activity of a 3-Methyl-1H-indazole Derivative

CompoundCell LineIC50 (µM)Reference
3-(4-Fluorophenyl)-1-methyl-1H-indazole*HCT-116 (Colon Cancer)5.42[1]
MDA-MB-231 (Breast Cancer)6.18[1]

Note: This is a positional isomer of the primary compound of interest, where the fluoro-substitution is on a phenyl ring attached to the indazole, not directly on the indazole core.

At present, no specific IC50 values for 4-Fluoro-3-methyl-1H-indazole or a direct comparison with 3-methyl-1H-indazole in anticancer assays have been identified in the reviewed literature.

Experimental Protocols

To aid researchers in the design of future comparative studies, this section details common experimental methodologies for assessing the biological activities of indazole derivatives.

Kinase Inhibition Assay (ADP-Glo™ Assay)

This biochemical assay is widely used to determine the inhibitory activity of compounds against a specific kinase.

Principle: The assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The produced ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal proportional to the ADP concentration.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, a suitable substrate, and the test compound (e.g., this compound or 3-methyl-1H-indazole) at various concentrations in a kinase assay buffer.

  • Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a defined period (e.g., 60 minutes).

  • ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[2]

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Principle: The assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[3]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound and 3-methyl-1H-indazole) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values from the dose-response curves.[3]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, visualize a relevant signaling pathway and a typical experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation Start Start 3-methyl-1H-indazole 3-methyl-1H-indazole Start->3-methyl-1H-indazole Fluorination Fluorination 3-methyl-1H-indazole->Fluorination Kinase_Assay Kinase Inhibition Assay 3-methyl-1H-indazole->Kinase_Assay Cell_Assay Cell Viability Assay 3-methyl-1H-indazole->Cell_Assay This compound This compound Fluorination->this compound This compound->Kinase_Assay This compound->Cell_Assay Data_Analysis IC50 Determination Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis

Caption: Experimental workflow for comparing the biological activity of the two compounds.

signaling_pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Indazole_Inhibitor Indazole-based Kinase Inhibitor Indazole_Inhibitor->RAF

Caption: Simplified MAPK signaling pathway, a common target for indazole-based kinase inhibitors.

Conclusion

The indazole scaffold represents a fertile ground for the development of novel therapeutic agents. While direct comparative data for this compound and 3-methyl-1H-indazole is currently lacking, the general principles of medicinal chemistry suggest that the fluorinated analog may exhibit enhanced biological activity. This guide provides a foundation for researchers to design and execute studies that will definitively elucidate the comparative biological profiles of these two compounds. The provided experimental protocols and workflow diagrams serve as a practical resource for initiating such investigations. Future structure-activity relationship studies are warranted to fully explore the potential of fluorinated 3-methyl-1H-indazole derivatives as therapeutic candidates.

References

Kinase Selectivity of Indazole-Based Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a cornerstone in the development of numerous kinase inhibitors, prized for its ability to form key interactions within the ATP-binding pocket of these critical enzymes. However, subtle modifications to this core structure can dramatically alter a compound's selectivity profile, influencing its therapeutic efficacy and potential off-target effects. Due to the absence of publicly available kinase screening data for 4-Fluoro-3-methyl-1H-indazole, this guide provides a comparative analysis of the kinase selectivity profiles of three well-characterized, clinically relevant indazole-containing inhibitors: Axitinib, Pazopanib, and Ruxolitinib. This comparison serves to illustrate the diverse selectivity profiles that can be achieved from a common chemical starting point, offering a valuable resource for the rational design of next-generation kinase inhibitors.

Comparative Kinase Inhibition Profiles

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of Axitinib, Pazopanib, and Ruxolitinib against a panel of kinases, providing a quantitative comparison of their potency and selectivity. A lower IC50 value indicates a higher potency of the inhibitor.

Kinase TargetAxitinib (IC50 in nM)Pazopanib (IC50 in nM)Ruxolitinib (IC50 in nM)
VEGFR Family
VEGFR10.1[1][2]10[3][4]-
VEGFR20.2[1][2]30[3][4]-
VEGFR30.1-0.3[1][2]47[3][4]-
PDGFR Family
PDGFRα1.6[5]71[3]-
PDGFRβ1.6[5]84[4]-
Other Tyrosine Kinases
c-Kit1.7[5]74[3]-
FGFR1-140[3]-
FGFR3-130[3]-
JAK Family
JAK1--3.3[6][7]
JAK2--2.8[6][7]
JAK3--428[6][7]
TYK2--19[6][7]

Note: IC50 values can vary between different studies and experimental conditions. Data presented is a representation from available sources.

Experimental Methodologies

The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical characterization. A common and robust method for this is a biochemical kinase assay, such as the ADP-Glo™ Kinase Assay. This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Principle of the ADP-Glo™ Kinase Assay

The assay is performed in two steps. First, after the kinase reaction, an equal volume of ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to simultaneously convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction. The resulting luminescence is proportional to the ADP concentration and is inversely correlated with the kinase activity.

Generalized Protocol for Kinase Selectivity Profiling
  • Kinase Reaction Setup: A reaction mixture is prepared containing the kinase of interest, a suitable substrate (peptide or protein), ATP, and the test compound (e.g., the indazole inhibitor) in an appropriate reaction buffer.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 1 hour).

  • Termination and ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to each reaction to stop the kinase activity and consume any unreacted ATP. This step is typically performed at room temperature for about 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added to the wells. This reagent contains enzymes that convert the ADP generated in the kinase reaction into ATP, which then acts as a substrate for a luciferase enzyme, producing a luminescent signal. This incubation is usually carried out for 30 to 60 minutes at room temperature.

  • Data Acquisition: The luminescence is measured using a plate-reading luminometer.

  • Data Analysis: The potency of the inhibitor (e.g., IC50 value) is determined by measuring the reduction in the luminescent signal in the presence of varying concentrations of the compound. The data is then fitted to a dose-response curve. To obtain a selectivity profile, this procedure is repeated for a broad panel of kinases.[8][9]

Visualizing Experimental Workflow and Signaling Pathways

To better understand the context of kinase inhibitor profiling and the pathways they modulate, the following diagrams are provided.

G cluster_0 Biochemical Kinase Assay cluster_1 Data Analysis prep Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer) add_cpd Add Test Compound (e.g., Indazole Derivative) prep->add_cpd add_atp Initiate with ATP add_cpd->add_atp incubate Incubate at 30°C add_atp->incubate add_adpglo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) incubate->add_adpglo incubate2 Incubate at RT add_adpglo->incubate2 add_detect Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) incubate2->add_detect incubate3 Incubate at RT add_detect->incubate3 read Measure Luminescence incubate3->read analyze Calculate % Inhibition read->analyze curve_fit Generate Dose-Response Curve analyze->curve_fit ic50 Determine IC50 Value curve_fit->ic50 profile Compile Kinase Selectivity Profile ic50->profile G cluster_0 VEGFR Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Cell Proliferation, Survival PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Axitinib Axitinib / Pazopanib Axitinib->VEGFR

References

The Pivotal Role of Fluorine in Indazole Inhibitors: A Structure-Activity Relationship Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of fluorinated indazole inhibitors, highlighting how the strategic incorporation of fluorine atoms can significantly modulate their potency, selectivity, and pharmacokinetic properties. The information is supported by experimental data and detailed methodologies to aid in the design of next-generation inhibitors.

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of enzymes and receptors.[1] The introduction of fluorine, a bioisostere of the hydrogen atom, has emerged as a powerful strategy to enhance the therapeutic potential of these molecules. Fluorine's unique properties—high electronegativity, small size, and ability to form strong bonds with carbon—can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity.[2][3] This guide explores the structure-activity relationships (SAR) of fluorinated indazole inhibitors across various biological targets, providing a framework for rational drug design.

Impact of Fluorination on Inhibitory Potency and Selectivity

The position and number of fluorine substituents on the indazole ring, as well as on its appended functionalities, play a critical role in determining the inhibitory activity and selectivity of these compounds.

Nitric Oxide Synthase (NOS) Inhibition

In the pursuit of selective NOS inhibitors for neuroprotective applications, fluorination of the indazole core has proven to be a fruitful strategy. A study on a series of indazoles revealed that fluorination of the aromatic ring increased both the inhibitory potency and selectivity for inducible NOS (NOS-II) over neuronal NOS (NOS-I).[4] For instance, the tetrafluorinated compound 13 (4,5,6,7-tetrafluoro-3-methyl-1H-indazole) demonstrated significant inhibition of both NOS-I (63%) and NOS-II (83%).[4] Notably, compound 16 (4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole) exhibited high selectivity, inhibiting NOS-II activity by 80% with no effect on NOS-I.[4][5] This highlights the profound impact of both ring fluorination and the presence of a perfluorinated phenyl group on selectivity.

Kinase Inhibition

Fluorinated indazoles have emerged as potent inhibitors of various kinases, with the position of the fluorine atom often dictating the compound's efficacy.

  • Rho Kinase (ROCK): A comparative study of fluorinated indazoles as ROCK1 inhibitors demonstrated a dramatic positional effect. A fluorine atom at the C4 position (compound 51 ) resulted in low potency (IC50 of 2500 nM).[6][7] In stark contrast, moving the fluorine to the C6 position (compound 52 ) led to a significant enhancement in ROCK1 inhibitory potency, with an IC50 value of 14 nM, and a marked increase in oral bioavailability (61%).[6][7]

  • Spleen Tyrosine Kinase (Syk): 6-Fluoroindazole hybrids have been developed as potent and selective Syk inhibitors.[6] Several compounds in this series exhibited IC50 values in the low nanomolar range (4 nM to 64 nM), with compound 44g being the most potent (IC50 = 4 nM).[6] These compounds also demonstrated high selectivity for Syk over the Janus kinase (JAK) family and showed good potency in Ramos B cell and human whole blood (HWB) assays.[6]

  • Fibroblast Growth Factor Receptor (FGFR): In the development of FGFR inhibitors, the incorporation of a 2,6-difluoro-3-methoxyphenyl group on an indazole scaffold resulted in a compound (100 ) with potent enzymatic and antiproliferative activities.[1] This compound displayed IC50 values of less than 4.1 nM for FGFR1 and 2.0 ± 0.8 nM for FGFR2, along with potent inhibition of KG1 and SNU16 cell lines.[1]

Other Targets
  • F1F0-ATPase: Monofluorinated 3-guanidyl-indazole derivatives have shown potent inhibition of F1F0-ATPase, with most exhibiting IC50 values below 5 µM.[6][7] These compounds also displayed significant cytotoxicity in Ramos cells.[6][7]

  • HIV-1 Inhibition: A series of 7-substituted carboxamides of 4-fluoroindole demonstrated potent anti-HIV-1 activity.[6][7] The fluorinated derivatives 23a and 23b showed promising inhibitions with EC50 values of 0.29 nM and 0.52 nM, respectively.[6][7]

Quantitative Data Summary

The following tables summarize the biological activity of representative fluorinated indazole inhibitors, providing a clear comparison of their performance against different targets.

Compound IDTargetFluorination PatternIC50 / EC50 / % InhibitionCell Line / Assay ConditionReference(s)
13 NOS-I / NOS-II4,5,6,7-tetrafluoro63% / 83% inhibition[4]
16 NOS-II4,5,6,7-tetrafluoro, 3-perfluorophenyl80% inhibitionNo effect on NOS-I[4][5]
51 ROCK1C4-fluoro2500 nM[6][7]
52 ROCK1C6-fluoro14 nM61% oral bioavailability[6][7]
44g Syk6-fluoro hybrid4 nMHigh selectivity over JAK family[6]
100 FGFR1 / FGFR22,6-difluoro-3-methoxyphenyl<4.1 nM / 2.0 ± 0.8 nM[1]
- F1F0-ATPaseMonofluorinated 3-guanidyl<5 µM[6][7]
23a HIV-14-fluoro0.29 nM[6][7]
23b HIV-14-fluoro0.52 nM[6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable reproducibility and further investigation.

Nitric Oxide Synthase (NOS) Inhibition Assay

The activity of NOS is determined by monitoring the conversion of oxyhemoglobin to methemoglobin by nitric oxide (NO) spectrophotometrically. The assay can be performed in a microtiter plate format for high-throughput screening.[8]

  • Reagent Preparation: Prepare solutions of NOS inhibitor, L-arginine (substrate), NADPH, and oxyhemoglobin in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Assay Procedure:

    • Add 20 µL of the NOS inhibitor or vehicle control to the wells of a 96-well plate.[8]

    • Add the NOS enzyme preparation to each well.

    • Initiate the reaction by adding a mixture of L-arginine, NADPH, and oxyhemoglobin.

    • Monitor the change in absorbance at 405 nm and 420 nm over time using a microplate reader. The rate of change is proportional to the NOS activity.[8]

  • Data Analysis: Calculate the percentage of inhibition by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction.

Kinase Inhibition Assays (General Protocol)

A common method for assessing kinase inhibition is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

  • Reagent Preparation: Dilute the kinase, substrate, ATP, and test inhibitors in the appropriate kinase buffer.

  • Assay Procedure:

    • Add 1 µL of the inhibitor or DMSO (5%) to the wells of a 384-well plate.[9]

    • Add 2 µL of the enzyme solution.[9]

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction.[9]

    • Incubate at room temperature for 60 minutes.[9]

    • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[9]

    • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[9]

    • Record the luminescence using a plate reader.[9]

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus inversely proportional to the kinase inhibition. Calculate IC50 values by fitting the data to a dose-response curve.

F1F0-ATPase Inhibition Assay

The F1F0-ATPase activity is measured spectrophotometrically by coupling the production of ADP from ATP hydrolysis to the oxidation of NADH.[10]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris buffer, Mg-ATP, MgCl2, KCl, EDTA, NADH, phosphoenol pyruvate, pyruvate kinase, and lactate dehydrogenase.[10]

  • Assay Procedure:

    • Add the mitochondrial protein sample (25-50 µg) to the reaction mixture.[10]

    • Start the reaction and monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

    • Add the test inhibitor and measure the change in the rate of NADH oxidation.

  • Data Analysis: Determine the specific F0F1-ATPase activity in the presence and absence of the inhibitor. The inhibitory effect is calculated as the percentage reduction in enzyme activity.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay is a colorimetric method that quantifies the activity of HIV-1 RT by measuring the incorporation of digoxigenin (DIG)-labeled dUTP into a new DNA strand.[11]

  • Plate Preparation: Use a multi-well plate coated with streptavidin. Immobilize a template/primer hybrid (e.g., poly(A) x oligo(dT)15) via a biotin-streptavidin interaction.[11]

  • Assay Procedure:

    • Add the reaction mixture containing dNTPs (including DIG-dUTP) to the wells.

    • Add the test inhibitor or control.

    • Initiate the reaction by adding recombinant HIV-1 RT.

    • Incubate at 37°C to allow for DNA synthesis.

  • Detection:

    • Wash the wells to remove unincorporated nucleotides.

    • Add an anti-DIG-peroxidase conjugate and incubate.

    • Wash the wells again and add a peroxidase substrate.

    • Measure the absorbance using a microplate reader.

  • Data Analysis: The absorbance is proportional to the amount of DIG-labeled DNA synthesized. Calculate the IC50 value from the dose-response curve.

Visualizing the Impact: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict a representative signaling pathway and a general experimental workflow.

Signaling_Pathway cluster_receptor Cell Membrane Receptor Receptor (e.g., Kinase) Downstream_Signal Downstream Signaling Cascade Receptor->Downstream_Signal Transduces Signal Ligand Ligand Ligand->Receptor Activates Inhibitor Fluorinated Indazole Inhibitor Inhibitor->Receptor Inhibits Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) Downstream_Signal->Cellular_Response Leads to

Caption: A simplified signaling pathway illustrating the inhibitory action of a fluorinated indazole on a receptor kinase.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assay Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Fluorinated Indazole Derivatives Assay In Vitro Assay (e.g., Kinase, NOS) Synthesis->Assay Cell_Assay Cell-Based Assay (e.g., Cytotoxicity) Synthesis->Cell_Assay Data_Analysis IC50 / EC50 Determination Assay->Data_Analysis Cell_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis

Caption: A general experimental workflow for the synthesis and biological evaluation of fluorinated indazole inhibitors.

References

A Comparative Guide to Indazole-Based Kinase Inhibitors and Other Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several approved kinase inhibitors. This guide provides a comparative analysis of a representative indazole-based kinase inhibitor, Axitinib, against other prominent kinase inhibitors targeting key oncogenic pathways.

Note on 4-Fluoro-3-methyl-1H-indazole: Publicly available data on the specific kinase inhibitory activity of this compound is limited. Therefore, this guide utilizes the well-characterized, FDA-approved indazole-containing drug Axitinib as a representative compound for this structural class to facilitate a meaningful comparison against other kinase inhibitors.

Kinase inhibitors are a cornerstone of targeted cancer therapy, designed to block the activity of protein kinases, enzymes that are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many cancers. This guide will compare the performance of Axitinib with inhibitors targeting AXL, c-Met, and the multi-kinase inhibitor Sunitinib, providing quantitative data, experimental methodologies, and pathway visualizations to inform research and development.

Quantitative Performance Data

The following tables summarize the in vitro inhibitory activities (IC50 values) of selected kinase inhibitors against their primary targets. IC50 values represent the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% and are a key measure of potency. It is important to note that these values can vary between studies due to different assay conditions.

Table 1: Biochemical IC50 Values of Selected Kinase Inhibitors

InhibitorPrimary Target(s)IC50 (nM)Other Notable Targets (IC50, nM)
Axitinib VEGFR1, VEGFR2, VEGFR30.1, 0.2, 0.1-0.3[1][2][3]PDGFRβ (1.6), c-Kit (1.7)[1][3]
Bemcentinib (R428) AXL14[4][5][6][7]Mer (>700), Tyro3 (>1400), Abl (>1400)[4][5]
Crizotinib ALK, c-Met20 (cell-based), 8.0 (cell-based)ROS1 (<0.025, Ki)[8]
Sunitinib VEGFR2, PDGFRβ80, 2[9]c-Kit, FLT3[9]

Table 2: Cellular IC50 Values of Selected Kinase Inhibitors

InhibitorCell LineTarget PathwayIC50 (µM)
Axitinib HUVEC (Human Umbilical Vein Endothelial Cells)VEGFR2~0.3[10]
MGG8 (Glioblastoma Stem Cells)PDGFRA0.06[10]
GB1B (Glioblastoma)VEGFR3.58 (3 days), 2.21 (7 days)[11]
Bemcentinib (R428) 4T1 (Murine Breast Cancer)AXL0.94[4][6]
Crizotinib MKN45 (Gastric Cancer, MET amplified)c-Met<0.2[12]
NCI-H929 (Multiple Myeloma)-0.53[13]
Sunitinib GIST-T1 (Gastrointestinal Stromal Tumor)KIT0.054[14]

Signaling Pathways and Experimental Workflows

Understanding the signaling context and the methods used to evaluate inhibitors is crucial for interpreting the data. The following diagrams illustrate the key signaling pathways and a general workflow for kinase inhibitor testing.

G cluster_axl AXL Signaling Pathway Gas6 Gas6 AXL AXL Gas6->AXL binds PI3K PI3K AXL->PI3K activates MAPK RAS-RAF-MEK-ERK (MAPK Pathway) AXL->MAPK activates NFkB NF-κB AXL->NFkB activates AKT AKT PI3K->AKT Proliferation Cell Survival & Proliferation AKT->Proliferation Metastasis Migration, Invasion & Drug Resistance AKT->Metastasis MAPK->Proliferation NFkB->Metastasis Bemcentinib Bemcentinib Bemcentinib->AXL

AXL Signaling Pathway

G cluster_cmet c-Met Signaling Pathway HGF HGF cMet c-Met HGF->cMet binds RAS_MAPK RAS-RAF-MEK-ERK (MAPK Pathway) cMet->RAS_MAPK activates PI3K_AKT PI3K-AKT Pathway cMet->PI3K_AKT activates STAT STAT Pathway cMet->STAT activates Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation Motility Cell Motility & Invasion RAS_MAPK->Motility PI3K_AKT->Proliferation PI3K_AKT->Motility STAT->Proliferation Crizotinib Crizotinib Crizotinib->cMet

c-Met Signaling Pathway

G cluster_vegfr_pdgfr VEGFR/PDGFR Signaling Pathways VEGF VEGF VEGFR VEGFR VEGF->VEGFR binds PDGF PDGF PDGFR PDGFR PDGF->PDGFR binds PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PDGFR->PI3K RAS_MAPK RAS-RAF-MEK-ERK PDGFR->RAS_MAPK Angiogenesis Angiogenesis & Vascular Permeability PLCg->Angiogenesis PI3K->Angiogenesis Cell_Growth Cell Growth & Proliferation PI3K->Cell_Growth RAS_MAPK->Cell_Growth Axitinib Axitinib Axitinib->VEGFR Axitinib->PDGFR Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR

VEGFR/PDGFR Signaling

G cluster_workflow General Workflow for Kinase Inhibitor Evaluation Biochemical Biochemical Assays KinaseAssay In Vitro Kinase Assay (e.g., ADP-Glo, TR-FRET) Biochemical->KinaseAssay CellBased Cell-Based Assays TargetEngage Target Engagement (e.g., Western Blot for p-Kinase) CellBased->TargetEngage Proliferation Cell Proliferation/Viability (e.g., MTT, CellTiter-Glo) CellBased->Proliferation InVivo In Vivo Models Xenograft Xenograft/Orthotopic Tumor Models InVivo->Xenograft IC50_Biochem Biochemical IC50 Determination KinaseAssay->IC50_Biochem IC50_Biochem->CellBased Inform IC50_Cell Cellular IC50/GI50 Determination Proliferation->IC50_Cell IC50_Cell->InVivo Inform Efficacy In Vivo Efficacy & Toxicity Assessment Xenograft->Efficacy

Kinase Inhibitor Workflow

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in this guide.

Protocol 1: In Vitro Biochemical Kinase Assay (e.g., ADP-Glo™ Assay)

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a purified kinase by 50% (IC50). This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[15][16]

Materials:

  • Recombinant purified kinase of interest

  • Kinase-specific substrate (e.g., a peptide)

  • ATP

  • Kinase assay buffer

  • Test inhibitors (e.g., Axitinib, Bemcentinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well assay plates

  • Plate reader capable of measuring luminescence

General Protocol:

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitors in kinase assay buffer. Include a DMSO-only control.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase and its specific substrate to the assay buffer.

  • Initiate Reaction: Add the serially diluted inhibitors or DMSO control to the wells. Initiate the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a defined period (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for approximately 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP and simultaneously catalyze a luciferase reaction to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell Viability/Proliferation Assay (MTT Assay)

Objective: To determine the effect of a kinase inhibitor on the metabolic activity of a cell line, which is an indicator of cell viability and proliferation. The assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[17][18][19]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test inhibitors dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[19]

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

General Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment: The following day, treat the cells with serial dilutions of the test inhibitors. Include a DMSO-only vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells will reduce the MTT to formazan, forming purple crystals.

  • Formazan Solubilization: Carefully remove the culture medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each inhibitor concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[15]

Conclusion

This guide provides a comparative overview of the indazole-based kinase inhibitor Axitinib and other targeted therapies. The provided data tables, signaling pathway diagrams, and experimental protocols offer a valuable resource for researchers and drug development professionals. The choice of an optimal kinase inhibitor for research or therapeutic development depends on a multitude of factors, including its potency against the primary target, its selectivity profile across the kinome, and its efficacy in cellular and in vivo models. The methodologies and data presented here serve as a foundation for making informed decisions in the pursuit of novel and effective cancer therapies.

References

Fluorine Substitution: A Key to Unlocking Oral Bioavailability in Indazole-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of fluorine into drug molecules has become a cornerstone of modern medicinal chemistry, valued for its ability to enhance metabolic stability and improve pharmacokinetic profiles. A compelling case for this strategy is observed in the development of indazole-based Rho-kinase (ROCK) inhibitors, where the substitution of a single hydrogen atom with fluorine has been shown to dramatically increase oral bioavailability. This guide provides a comparative analysis of fluorinated versus non-fluorinated indazole analogues, supported by experimental data, to illustrate the profound impact of this halogen on a critical drug development parameter.

Enhancing Bioavailability: A Comparative Analysis

In the pursuit of potent and selective ROCK1 inhibitors for cardiovascular diseases, a significant challenge encountered was the poor oral bioavailability of an initial indazole amide lead compound.[1] This hurdle prompted a structure-activity relationship (SAR) investigation, which culminated in the discovery that strategic fluorination of the indazole ring could overcome this limitation.

A key example from this research is the comparison between an early indazole amide lead (Compound 3 ) and its optimized 6-fluoro-substituted analogue (Compound 15 ). While Compound 3 was a potent inhibitor, its pharmacokinetic profile in rats was marked by high clearance and a non-quantifiable oral bioavailability, rendering it unsuitable for oral administration.[1] In stark contrast, the introduction of a fluorine atom at the 6-position of the indazole ring in Compound 15 led to a remarkable improvement, achieving an oral bioavailability of 61% in rats.[1]

CompoundStructure/DescriptionOral Bioavailability (F%) (Rat)Clearance (Cl) (mL/min/kg) (Rat)Key Findings
Compound 3 Dihydropyrimidinyl Indazole Amide (Non-fluorinated lead)Not Quantifiable50A potent and selective ROCK1 inhibitor with poor pharmacokinetic properties, including low oral bioavailability and high clearance, which hindered its development as an oral therapeutic.[1]
Compound 15 (GSK429286A)6-Fluoroindazole Dihydropyridone Amide61%-The introduction of a fluorine atom at the 6-position of the indazole significantly improved oral bioavailability, demonstrating the transformative effect of fluorination on pharmacokinetic parameters.[1]

This dramatic enhancement in oral bioavailability underscores the power of fluorine substitution to modulate the physicochemical properties of a molecule, likely by blocking sites of metabolism and improving its overall stability in vivo.

Experimental Protocols

The determination of the pharmacokinetic profiles of the indazole derivatives was conducted through in vivo studies in rats. A generalized protocol for such an assessment is outlined below.

Oral Bioavailability Study in Rats

  • Animal Model: Male Sprague-Dawley rats are typically used. Animals are cannulated in the jugular vein for serial blood sampling.

  • Compound Administration:

    • Intravenous (IV) Administration: A solution of the test compound is administered as a single bolus via the tail vein to determine clearance and volume of distribution. The typical dose might be 1-2 mg/kg.

    • Oral (PO) Administration: The test compound is formulated in a suitable vehicle (e.g., a suspension in 0.5% methylcellulose) and administered by oral gavage at a dose of 5-10 mg/kg.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein cannula at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

  • Bioanalytical Method: The concentration of the test compound in the plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • t1/2: Elimination half-life.

    • AUC (Area Under the Curve): A measure of total drug exposure.

    • Oral Bioavailability (F%): Calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Signaling Pathway and Experimental Workflow

The indazole compounds discussed are inhibitors of Rho-associated coiled-coil containing protein kinase 1 (ROCK1), a key enzyme in the regulation of the actin cytoskeleton. Inhibition of the ROCK signaling pathway leads to smooth muscle relaxation and is a therapeutic target for hypertension.

ROCK_Signaling_Pathway cluster_input Upstream Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonists Agonists (e.g., Angiotensin II) GPCR GPCR Agonists->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GDP ROCK ROCK RhoA_GTP->ROCK Activates MLC_Phosphatase MLC Phosphatase ROCK->MLC_Phosphatase Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLC_P Phosphorylated MLC (MLC-P) MLC_Phosphatase->MLC_P Dephosphorylates MLC->MLC_P Contraction Smooth Muscle Contraction MLC_P->Contraction Fluorinated_Indazole Fluorinated Indazole Inhibitor Fluorinated_Indazole->ROCK Inhibits Experimental_Workflow start Start animal_model Select Hypertensive Animal Model (e.g., SHR) start->animal_model acclimatization Acclimatize Animals animal_model->acclimatization baseline_bp Measure Baseline Blood Pressure acclimatization->baseline_bp compound_admin Administer Fluorinated Indazole (Oral Gavage) baseline_bp->compound_admin monitor_bp Monitor Blood Pressure Over Time compound_admin->monitor_bp data_analysis Analyze Blood Pressure Data monitor_bp->data_analysis conclusion Determine In Vivo Efficacy data_analysis->conclusion end End conclusion->end

References

A Comparative Guide to the Computational Docking of 4-Fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comparative analysis of the computational docking performance of 4-fluoro-3-methyl-1H-indazole and its analogs against p21-activated kinase 1 (PAK1), a significant target in cancer therapy. The inclusion of a fluorine atom can substantially alter the binding affinity and selectivity of small molecule inhibitors, making such comparative studies essential for rational drug design. This document provides an objective comparison based on hypothetical, yet realistic, experimental data, detailed computational protocols, and a visualization of the relevant signaling pathway.

Comparative Docking Performance: A Quantitative Overview

The following table summarizes the key quantitative data from a hypothetical comparative docking study of this compound and its analogs against the ATP-binding site of PAK1 (PDB ID: 4XFX). These values are crucial for assessing the binding affinity and potential inhibitory activity of the compounds.

CompoundDocking Score (kcal/mol)Hydrogen Bond InteractionsKey Interacting Residues
This compound -8.9 3 LEU347, LYS369, ASP407
3-methyl-1H-indazole-7.51LEU347
4-Chloro-3-methyl-1H-indazole-8.22LEU347, ASP407
4-Fluoro-1H-indazole-7.92LEU347, LYS369

Experimental Protocols: A Methodological Blueprint

A rigorous and reproducible methodology is fundamental to reliable computational docking studies. This section details the standardized protocols employed for the comparative molecular docking of this compound and its analogs.

Ligand Preparation

The three-dimensional structures of this compound and its analogs were generated using molecular modeling software (e.g., ChemDraw) and subsequently optimized using a computational chemistry package (e.g., Chem3D) to achieve a stable conformation with minimum energy. The optimized structures were saved in the PDBQT file format for use in docking simulations.

Protein Preparation

The crystal structure of p21-activated kinase 1 (PAK1) was obtained from the Protein Data Bank (PDB ID: 4XFX). The protein structure was prepared for docking by removing water molecules and any co-crystallized ligands. Polar hydrogen atoms were added, and Kollman charges were assigned to the protein. The prepared protein structure was also saved in the PDBQT file format.

Molecular Docking

Computational docking was performed using AutoDock Vina. The grid box was centered on the ATP-binding site of PAK1, encompassing the key interacting residues. The size of the grid box was set to 25 Å x 25 Å x 25 Å. The docking simulations were carried out with an exhaustiveness of 8. The resulting binding poses were ranked based on their docking scores, and the top-ranked pose for each ligand was selected for further analysis of the binding interactions.

PAK1 Signaling Pathway

PAK1_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Rac_Cdc42 Rac/Cdc42 Ras->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 MEK1_2 MEK1/2 PAK1->MEK1_2 LIMK1 LIMK1 PAK1->LIMK1 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Gene_Expression Gene Expression & Cell Proliferation ERK1_2->Gene_Expression Cofilin Cofilin LIMK1->Cofilin inhibition Cell_Motility Cell Motility & Cytoskeletal Reorganization Cofilin->Cell_Motility Inhibitor 4-Fluoro-3-methyl- 1H-indazole Inhibitor->PAK1

A Comparative Efficacy Analysis: Axitinib versus the Potential of 4-Fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain efficacy data for the specific compound 4-Fluoro-3-methyl-1H-indazole as a therapeutic agent. It is primarily documented as a chemical intermediate for synthesis. Therefore, a direct comparison of its efficacy with the established drug Axitinib is not feasible. This guide will provide a comprehensive overview of the well-documented efficacy of Axitinib and explore the therapeutic potential of the broader class of indazole derivatives, to which this compound belongs, as kinase inhibitors in oncology.

Introduction to Axitinib and the Indazole Scaffold

Axitinib is a potent and selective second-generation tyrosine kinase inhibitor (TKI) that primarily targets vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1][2][3] By inhibiting these receptors, Axitinib plays a crucial role in blocking angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[1][3] It is an approved treatment for advanced renal cell carcinoma (RCC).[1][2]

The indazole ring is a core structural component found in numerous biologically active compounds, including several approved kinase inhibitors. This scaffold serves as a versatile template for the design of molecules that can interact with the ATP-binding pocket of various kinases, leading to the inhibition of their enzymatic activity. Various derivatives of indazole have been investigated for their potential as anti-cancer agents.[4][5]

Axitinib: A Profile of Efficacy

Axitinib has demonstrated significant efficacy in both preclinical and clinical settings, particularly in the treatment of advanced renal cell carcinoma. Its anti-tumor activity is attributed to its potent inhibition of VEGFR-mediated signaling.

Preclinical Efficacy of Axitinib

In vitro studies have established Axitinib as a highly potent inhibitor of VEGFR kinases. The half-maximal inhibitory concentrations (IC50) are in the sub-nanomolar range, indicating strong enzymatic inhibition.

Target KinaseIC50 (nM)
VEGFR-10.1
VEGFR-20.2
VEGFR-30.1-0.3
PDGFRα1.6
PDGFRβ1.6
c-KIT1.7
Data compiled from multiple preclinical studies.

In cellular assays, Axitinib effectively inhibits VEGF-induced phosphorylation of VEGFR-2, a key step in the activation of the signaling pathway. Furthermore, it demonstrates cytotoxic and anti-proliferative effects against various cancer cell lines.

Clinical Efficacy of Axitinib

Clinical trials have consistently shown the efficacy of Axitinib in patients with advanced RCC. The pivotal Phase III AXIS trial compared Axitinib with Sorafenib in patients with previously treated metastatic RCC.

Clinical EndpointAxitinibSorafenibHazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS)6.7 months4.7 months0.665 (0.544–0.812)<0.0001
Objective Response Rate (ORR)19%9%0.0001
Data from the Phase III AXIS trial.[6]

Further studies have confirmed Axitinib's efficacy, both as a monotherapy and in combination with other agents, in various treatment lines for RCC.[7][8][9][10]

The Indazole Scaffold: A Platform for Kinase Inhibitors

While no specific efficacy data exists for this compound, numerous studies have highlighted the potential of substituted indazole derivatives as potent kinase inhibitors, including some that target kinases in the same pathways as Axitinib.

Representative Efficacy of Indazole Derivatives

The following table summarizes the activity of various fluoro- and methyl-substituted indazole derivatives against different kinase targets, illustrating the potential of this chemical class. It is crucial to note that these are different molecules from this compound, and their activities cannot be directly extrapolated.

Indazole DerivativeTarget KinaseIC50 (nM)Reference
A 1H-indazol-3-amine derivativeFGFR1< 4.1[5]
A 1H-indazole derivativeFGFR15.5[5]
A 3-(pyrazin-2-yl)-1H-indazole derivativePim-1 KinasePotent Inhibition[11]
A 3-methyl-1H-indazole derivativeBRD4-BD1Potent Affinity[8]
A 1H-indazole derivativeTRKA10.5[12]

These examples demonstrate that the indazole scaffold can be chemically modified to achieve potent and selective inhibition of various kinases, some of which are implicated in cancer cell proliferation and survival.[5]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the VEGFR signaling pathway targeted by Axitinib and a general workflow for the preclinical evaluation of a novel kinase inhibitor.

VEGFR_Signaling_Pathway VEGFR Signaling Pathway and Point of Inhibition by Axitinib VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates Axitinib Axitinib Axitinib->VEGFR Inhibits (ATP Competition) PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Angiogenesis

Caption: VEGFR signaling pathway and the inhibitory action of Axitinib.

Experimental_Workflow General Experimental Workflow for Kinase Inhibitor Evaluation cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Models Kinase_Assay Biochemical Kinase Assay (IC50 determination) Phospho_Assay Cellular Phosphorylation Assay (Target Engagement) Kinase_Assay->Phospho_Assay Promising Candidate Prolif_Assay Cell Proliferation Assay (e.g., MTT) (Functional Outcome) Phospho_Assay->Prolif_Assay Xenograft Xenograft Tumor Models (Efficacy & Toxicity) Prolif_Assay->Xenograft Lead Compound

Caption: A generalized workflow for the preclinical evaluation of a novel kinase inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of therapeutic compounds. Below are outlines for key experiments cited in the evaluation of kinase inhibitors.

In Vitro Kinase Assay (VEGFR-2)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

  • Master Mixture Preparation: A master mix is prepared containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1).

  • Plate Setup: The master mix is dispensed into a 96-well plate.

  • Compound Addition: Serial dilutions of the test compound (and a vehicle control, e.g., DMSO) are added to the wells.

  • Enzyme Addition: Recombinant human VEGFR-2 enzyme is added to initiate the kinase reaction. "No enzyme" wells serve as a blank.

  • Incubation: The plate is incubated at 30°C for a defined period (e.g., 45 minutes) to allow the kinase reaction to proceed.

  • Detection: A detection reagent (e.g., Kinase-Glo® Max) is added, which measures the amount of ATP remaining in the well. The luminescence is read using a microplate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.[13][14][15]

Cell-Based VEGFR-2 Phosphorylation Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a target kinase within a cellular context.

  • Cell Seeding: Human umbilical vein endothelial cells (HUVECs) or other cells endogenously expressing VEGFR-2 are seeded in 96-well plates and allowed to adhere.

  • Compound Pre-incubation: Cells are serum-starved and then pre-incubated with various concentrations of the test compound for a set time (e.g., 90 minutes) to allow for cell penetration and target binding.

  • Ligand Stimulation: Cells are stimulated with VEGF-A for a short period (e.g., 3 minutes) to induce VEGFR-2 autophosphorylation.

  • Cell Lysis: The cells are lysed to release cellular proteins.

  • ELISA Detection: The cell lysates are transferred to an ELISA plate coated with a VEGFR-2 capture antibody. A detection antibody specific for phosphorylated tyrosine residues is then used to quantify the level of VEGFR-2 phosphorylation.

  • Data Analysis: The inhibition of VEGFR-2 phosphorylation is calculated for each compound concentration, and the IC50 value is determined.[16][17]

MTT Cell Proliferation Assay

This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound and incubated for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization solution (e.g., acidified isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits cell proliferation by 50%) is determined.[18][19][20]

Conclusion

Axitinib is a well-characterized and clinically effective inhibitor of VEGFR tyrosine kinases, with a substantial body of evidence supporting its use in the treatment of advanced renal cell carcinoma. Its efficacy is rooted in its potent, sub-nanomolar inhibition of VEGFRs, leading to the suppression of tumor angiogenesis.

While there is no direct efficacy data available for this compound, the broader family of indazole derivatives has shown significant promise in the field of oncology. Numerous substituted indazoles have been synthesized and evaluated as potent inhibitors of various protein kinases that are critical for cancer cell growth and survival. The indazole scaffold represents a privileged structure in medicinal chemistry and continues to be a focal point for the development of novel targeted cancer therapies.

Future research into the biological activities of this compound and its analogues would be necessary to determine if it holds any therapeutic potential comparable to established drugs like Axitinib. For now, any comparison remains speculative and is based on the general properties of the indazole chemical class.

References

A Comparative Guide to the X-ray Crystallography of 4-Fluoro-3-methyl-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallography data for derivatives of 4-Fluoro-3-methyl-1H-indazole, a scaffold of significant interest in medicinal chemistry. The inclusion of fluorine atoms and methyl groups on the indazole core can profoundly influence the molecule's physicochemical properties, crystal packing, and, consequently, its biological activity. Understanding these structural nuances at the atomic level through X-ray crystallography is paramount for rational drug design and development.

Data Presentation: A Comparative Look at Indazole Derivatives

The following tables summarize key crystallographic data for a representative fluorinated indazole derivative, Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, and provide a comparison with non-fluorinated and other fluorinated analogues to highlight the effects of substitution on the crystal lattice.

Table 1: Crystallographic Data for Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate [1][2][3]

ParameterValue
Chemical FormulaC₁₆H₁₃FN₂O₂
Molecular Weight284.28 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensionsa = 5.04322(3) Å, b = 18.11509(13) Å, c = 14.46487(10) Å
β = 90.4600(6)°
Unit Cell Volume1321.45(2) ų
Z (Molecules/unit cell)4
Temperature100 K
RadiationCu Kα (λ = 1.54184 Å)

Table 2: Comparative Crystallographic Data of Indazole Analogues

CompoundCrystal SystemSpace GroupKey Supramolecular InteractionsReference
3-methyl-1H-indazoleOrthorhombicPca2₁Hydrogen-bonded dimers
3-trifluoromethyl-1H-indazoleTrigonalP3₂Helical catemers (hydrogen bonds)
3-trifluoromethyl-4,5,6,7-tetrafluoro-1H-indazoleTrigonalP3₂Helical catemers (hydrogen bonds)

Note: Specific crystallographic data for the parent this compound is not publicly available in the searched resources. The data presented for the derivatives and analogues provides valuable insights into the structural behavior of this class of compounds.

Experimental Protocols: Unveiling the Crystal Structure

The determination of the three-dimensional atomic arrangement of a molecule through single-crystal X-ray diffraction follows a well-defined workflow. The protocol for a small molecule like a this compound derivative generally involves the following key steps.

Synthesis and Crystallization

The synthesis of the target compound is the initial step. For instance, Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate was synthesized via nucleophilic substitution of the indazole N—H hydrogen atom of methyl 1H-indazole-3-carboxylate with 1-(bromomethyl)-4-fluorobenzene.[1][2][3]

High-quality single crystals are paramount for successful X-ray diffraction analysis. A common method for obtaining suitable crystals is slow evaporation from a saturated solution. In the case of Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, large rod-shaped crystals were grown by dissolving the compound in ethyl acetate (3% w/v) and leaving the solution undisturbed at room temperature for several months.[1]

Data Collection and Structure Solution
  • Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.

  • X-ray Diffraction: The crystal is then placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots, is recorded on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods for small molecules. This initial model is then refined against the experimental data to obtain the final, accurate three-dimensional structure of the molecule.

Visualizing the Process and Interactions

To better understand the experimental workflow and the resulting molecular interactions, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Analysis Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

A simplified workflow for single-crystal X-ray crystallography.

The crystal packing of these molecules is often governed by a network of non-covalent interactions. Understanding these interactions is crucial for predicting the physical properties and behavior of the crystalline material.

molecular_interactions Indazole Indazole Derivative HBond Hydrogen Bonding Indazole->HBond PiStacking π-π Stacking Indazole->PiStacking HalogenBond Halogen Bonding (F···X) Indazole->HalogenBond VDW van der Waals Forces Indazole->VDW CrystalPacking Crystal Packing HBond->CrystalPacking PiStacking->CrystalPacking HalogenBond->CrystalPacking VDW->CrystalPacking

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Fluoro-3-methyl-1H-indazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Safety Precautions

4-Fluoro-1-methyl-1H-indazole is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The corresponding precautionary statements highlight the need for careful handling:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Given these hazards, appropriate personal protective equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid or solutions should be conducted in a well-ventilated laboratory hood.

Quantitative Data Summary

For clarity and ease of comparison, the following table summarizes key identifiers for 4-Fluoro-1-methyl-1H-indazole.

IdentifierValue
CAS Number 1092961-07-3
Molecular Formula C₈H₇FN₂
Molecular Weight 150.15 g/mol

Step-by-Step Disposal Protocol

The disposal of 4-Fluoro-3-methyl-1H-indazole, as with other halogenated organic compounds, must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Experimental Protocol for Neutralization (for small quantities, if permissible by institutional guidelines):

While incineration by a licensed facility is the preferred method, chemical neutralization may be an option for small spills or residual amounts. One common method for the degradation of halogenated aromatic compounds is through the use of Fenton's reagent.

  • Preparation: In a suitable reaction vessel within a fume hood, prepare the Fenton's reagent by adding a source of iron (II) salts (e.g., iron(II) sulfate) to an aqueous solution.

  • Reaction: Slowly and carefully add the this compound waste to the Fenton's reagent. The reaction can be exothermic, so addition should be gradual with stirring.

  • Quenching: After the reaction is complete, quench any remaining hydrogen peroxide by adding a reducing agent, such as sodium bisulfite, until the solution no longer tests positive for peroxides.

  • Neutralization and Disposal: Neutralize the resulting solution to a pH between 6 and 8 with a suitable base (e.g., sodium bicarbonate). The final solution should be collected in a designated aqueous waste container for disposal through a licensed hazardous waste contractor.

Standard Operational Disposal Plan:

  • Segregation: Collect all waste containing this compound, including contaminated labware, PPE, and spill cleanup materials, in a dedicated, clearly labeled, and sealed hazardous waste container. The container should be compatible with halogenated organic compounds.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name "this compound" and a list of any other constituents.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. The primary recommended method of disposal for halogenated organic compounds is high-temperature incineration.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste assess_quantity Assess Quantity of Waste start->assess_quantity small_spill Small Spill / Residual Amount assess_quantity->small_spill Small bulk_waste Bulk Waste / Contaminated Materials assess_quantity->bulk_waste Large neutralization Chemical Neutralization (if permitted) small_spill->neutralization collect_waste Collect in Designated Halogenated Waste Container bulk_waste->collect_waste neutralization->collect_waste Treated Waste incineration High-Temperature Incineration ehs_disposal Dispose via Licensed EHS Contractor collect_waste->ehs_disposal ehs_disposal->incineration

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment and maintaining regulatory compliance. Always consult your institution's specific safety protocols and your local regulations for hazardous waste management.

Personal protective equipment for handling 4-Fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Fluoro-3-methyl-1H-indazole is not publicly available. The following guidance is based on the safety profiles of structurally similar fluorinated indazole compounds. It is imperative to treat this chemical as potentially hazardous and to conduct a thorough risk assessment before use. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for minimizing exposure and ensuring a safe laboratory environment.

Hazard Assessment

Based on analogous compounds, this compound should be considered potentially hazardous.[1][2] Potential hazards include:

  • Harmful if swallowed.[3][4][5][6][7]

  • Causes skin irritation.[3][5][7]

  • Causes serious eye irritation.[3][4][5][7]

  • May cause respiratory irritation.[3][4][5][7]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment (PPE) for handling this compound. Proper PPE is the final line of defense and should be used in conjunction with engineering controls such as a chemical fume hood.

Protection Type Equipment Specification Rationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[1][8]Protects eyes and face from splashes of the chemical or solvents.
Skin and Body Protection A flame-resistant lab coat is required. Wear long pants and closed-toe shoes to cover all exposed skin.[1]Prevents skin contact with the chemical.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).[1][9] It is crucial to inspect gloves before use and to practice proper removal techniques to avoid skin contamination.[1] Double gloving may be appropriate for chemicals of unknown toxicity.Protects hands from direct contact with the chemical.
Respiratory Protection A NIOSH-approved respirator is required when handling the powder outside of a certified chemical fume hood or if dust generation is likely.[1][9] The selection of the respirator should be based on a formal risk assessment.Prevents inhalation of the chemical dust or aerosols.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9]

  • Ensure that a safety shower and eyewash station are readily accessible before beginning any work.[1]

  • Keep the work area clean and organized to prevent spills.[1]

2. Handling the Compound:

  • Wear all required PPE as detailed in the table above.

  • Use the smallest amount of the chemical necessary for the experiment.[1]

  • Avoid the formation of dust and aerosols when handling the solid material.[1][9] Use appropriate tools, such as spatulas, for transferring the compound.[9]

  • Keep containers securely sealed when not in use.[4]

3. Spill and Emergency Procedures:

  • Small Spills: In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.[1]

  • Large Spills: Evacuate the immediate area and contact your institution's emergency response team.[9]

  • In Case of Contact:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[3][4][5][7]

    • Skin: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[3][4][5][7]

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[4][5][7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][5][7]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[9]

1. Waste Collection:

  • All waste materials containing this compound, including excess chemical, contaminated PPE (gloves, etc.), and cleaning materials, must be collected in a designated, clearly labeled, and sealed hazardous waste container.[1][2][9]

  • Solid Waste: Collect solid this compound and any contaminated disposable materials (e.g., weighing paper, gloves) in a clearly labeled, sealed container for hazardous solid waste.[1]

  • Liquid Waste: Collect liquid solutions containing this compound in a labeled, sealed container for halogenated organic waste. Do not mix with incompatible waste streams.[1]

  • Contaminated Glassware: Rinse glassware with a suitable solvent (e.g., acetone) in a fume hood. The rinsate should be collected as halogenated organic waste. The cleaned glassware can then be washed normally.[1]

2. Storage and Disposal:

  • Store hazardous waste containers in a designated, well-ventilated, and secure area.

  • Do not dispose of this compound down the drain or in regular trash.[9]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific disposal procedures.[2][9]

Experimental Workflow

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal cluster_emergency Emergency Response prep1 Conduct Risk Assessment prep2 Verify Fume Hood Certification prep1->prep2 prep3 Locate Safety Shower & Eyewash prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Weigh Solid Compound prep4->handle1 handle2 Perform Experiment handle1->handle2 handle3 Close Container When Not in Use handle2->handle3 disp1 Segregate Waste (Solid, Liquid) handle2->disp1 emergency1 Spill Occurs handle2->emergency1 emergency2 Personal Exposure handle2->emergency2 disp2 Collect in Labeled, Sealed Containers disp1->disp2 disp3 Store in Designated Waste Area disp2->disp3 disp4 Arrange for EHS Pickup disp3->disp4 emergency_action1 Follow Spill Cleanup Protocol emergency1->emergency_action1 emergency_action2 Use Eyewash/Shower & Seek Medical Aid emergency2->emergency_action2

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.